molecular formula C8H10ClNO3S B1338345 2-(2-Chloroethoxy)benzenesulfonamide CAS No. 82097-01-6

2-(2-Chloroethoxy)benzenesulfonamide

Cat. No.: B1338345
CAS No.: 82097-01-6
M. Wt: 235.69 g/mol
InChI Key: WAJIUYJWAGLDAC-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)benzenesulfonamide is a versatile chemical intermediate with a molecular mass of 363.8 g/mol . Its primary research application is in the field of agrochemicals, where it serves as a critical building block in the synthesis of sulfonylurea herbicides, such as Triasulfuron . As a key pesticide intermediate, it contributes significantly to crop protection strategies by enabling the development of effective weed management solutions . Beyond its established role in herbicide manufacturing, the structural properties of this sulfonamide derivative suggest potential for broader applications. Its functionalized structure makes it a compound of interest in organic synthesis pathways for creating complex molecules . Furthermore, emerging research into the biological activities of sulfonamide derivatives hints at possible future investigations in areas like medicinal chemistry, including explorations of anticancer and antimicrobial properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications.

Properties

IUPAC Name

2-(2-chloroethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c9-5-6-13-7-3-1-2-4-8(7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJIUYJWAGLDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547805
Record name 2-(2-Chloroethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82097-01-6
Record name 2-(2-Chloroethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chloroethoxy)benzenesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C794426AN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: 2-(2-Chloroethoxy)benzenesulfonamide (CAS 82097-01-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethoxy)benzenesulfonamide is a key chemical intermediate, primarily recognized for its integral role in the synthesis of the sulfonylurea herbicide, Triasulfuron.[1][2] Its molecular structure, featuring a benzenesulfonamide core with a 2-chloroethoxy substituent, makes it a subject of interest for potential applications in medicinal chemistry and agrochemical development.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on detailed experimental protocols.

While the broader class of benzenesulfonamides exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory properties, it is important to note that specific biological data for this compound is not extensively available in public literature.[3][4] Its primary documented utility lies in its function as a precursor in larger synthetic pathways.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 82097-01-6[3]
Molecular Formula C₈H₁₀ClNO₃S[3]
Molecular Weight 235.69 g/mol [5]
IUPAC Name This compound[5]
Melting Point 118-119 °C[6]
pKa (Predicted) 9.97 ± 0.60[3]
Topological Polar Surface Area 77.8 Ų[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 4[3]
Solubility Insoluble in water; Soluble in benzene, toluene, chlorobenzene[6]
Storage Temperature 2-8°C, sealed in a dry environment[3]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. Detailed experimental protocols have been derived from patent literature, providing a practical guide for its laboratory-scale preparation.

Synthesis Workflow

Two primary synthetic routes are described in the literature. The following diagrams, generated using the DOT language, illustrate these workflows.

Synthesis_Route_1 cluster_0 Route 1: From 4-Chlorophenol A 4-Chlorophenol D 1-(4-Chlorophenoxy)-2-chloroethane A->D B 1,2-Dichloroethane B->D C Catalyst + NaOH C->D F 2-(β-Chloroethoxy)-5-chlorobenzenesulfonyl chloride D->F Sulfonation E Chlorosulfonic Acid E->F H Sodium 2-(β-chloroethoxy)benzenesulfonate F->H Hydrogenation G Palladium/Carbon + H₂ G->H J 2-(β-Chloroethoxy)benzenesulfonyl chloride H->J Chlorination I Phosgene + DMF I->J L This compound J->L Amination K Ammonia K->L

Caption: Synthesis of this compound starting from 4-chlorophenol.

Synthesis_Route_2 cluster_1 Route 2: From 2-(β-chloroethoxy)-aniline M 2-(β-Chloroethoxy)-aniline P 2-(β-Chloroethoxy)benzenesulfonyl chloride M->P Diazotization & Sulfonation N Diazotization Reagents N->P O Sodium Bisulfite + CuSO₄ + HCl O->P R This compound P->R Amination Q Ammonia Q->R

References

synthesis of 2-(2-Chloroethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-(2-Chloroethoxy)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthetic pathways for this compound, a key intermediate in the agrochemical industry. It is primarily used in the manufacture of sulfonylurea herbicides, most notably Triasulfuron.[1][2] This guide details established and potential synthetic routes, providing in-depth experimental protocols derived from patent literature. Quantitative data is systematically presented in tabular format, and complex chemical transformations and workflows are illustrated using diagrams to ensure clarity for research and development professionals.

Physicochemical and Regulatory Information

This compound is a white solid organic compound.[3] It is insoluble in water but soluble in various organic solvents such as benzene, toluene, and chlorobenzene.[3]

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 82097-01-6[4]
Molecular Formula C₈H₁₀ClNO₃S[4]
Molecular Weight 235.69 g/mol [4]
Melting Point 118-119 °C[3]
Synonyms CGA161149, 2-(2-Chloroethoxy)benzene-1-sulfonamide[4]

Synthetic Pathways Overview

The can be achieved through several distinct routes. The most extensively documented method in patent literature involves a multi-step process starting from 4-chlorophenol. This pathway includes etherification, chlorination, sulfonation, catalytic dehalogenation, conversion to a sulfonyl chloride, and final amidation. A more direct, alternative route proceeds from 2-hydroxybenzenesulfonamide via etherification. A third approach described in patent literature starts with 2-acetoxybenzenesulfonic acid.

Below is a logical workflow illustrating the progression from starting materials to the final product and its subsequent use.

cluster_start Starting Materials cluster_synthesis Synthetic Transformation A 4-Chlorophenol C Multi-Step Synthesis (Etherification, Chlorination, Sulfonation, Dehalogenation, Amidation) A->C B 2-Hydroxybenzenesulfonamide (Potential Precursor) D Direct Etherification B->D E This compound (Target Intermediate) C->E D->E F Reaction with Triazine Derivative E->F G Triasulfuron (Final Product - Herbicide) F->G

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Route 1: Multi-Step Synthesis from 4-Chlorophenol

This pathway is detailed in European Patent EP0306453A2 and involves several distinct chemical transformations.[5]

start 4-Chlorophenol step1 4-(2-Hydroxyethoxy) chlorobenzene start->step1 Ethylene Carbonate step2 4-(2-Chloroethoxy) chlorobenzene step1->step2 Thionyl Chloride or Phosgene step3 Sodium 5-chloro-2- (2-chloroethoxy) benzenesulfonate step2->step3 1. Chlorosulfonic Acid 2. NaOH step4 Sodium 2-(2-chloroethoxy) benzenesulfonate step3->step4 H₂ / Pd-C Catalyst (Dechlorination) step5 2-(2-Chloroethoxy) benzenesulfonyl chloride step4->step5 Phosgene / DMF end_product 2-(2-Chloroethoxy) benzenesulfonamide step5->end_product Aqueous Ammonia

Caption: Synthesis of this compound from 4-Chlorophenol.

Step 1: Synthesis of 4-(2-Chloroethoxy)chlorobenzene

  • Procedure: To a solution of 4-(2-hydroxyethoxy)chlorobenzene (prepared from 4-chlorophenol and ethylene carbonate), add thionyl chloride dropwise over 4 hours at a temperature of 90°C.[5] Vigorous evolution of hydrogen chloride and sulfur dioxide gas will be observed.[5]

  • Work-up: After the addition is complete, the reaction mixture is taken up in 500 ml of water at 30-50°C. The two-phase system is then neutralized with a 30% aqueous sodium hydroxide solution at 50-60°C.[5] The organic phase is separated and purified by distillation.[5]

  • Quantitative Data: Starting with 785.4 g of thionyl chloride, 1044 g (90% of theory) of 4-chloro(2-chloroethoxy)benzene can be obtained.[5]

Step 2: Sulfonation to Sodium 5-chloro-2-(2-chloroethoxy)benzenesulfonate

  • Procedure: To a solution of 203 g of 4-chloro(2-chloroethoxy)benzene in 230 ml of n-decane, add 124.7 g of chlorosulfonic acid over 2 hours, maintaining the temperature between +35°C and +40°C.[5] A coarse precipitate will form as hydrogen chloride evolves.[5] The resulting suspension is held at this temperature for an additional 2 hours.[5]

  • Work-up: The reaction mixture is taken up in 400 ml of water and neutralized at 60-65°C with 158 g of a 30% aqueous sodium hydroxide solution.[5] The hot aqueous phase (containing the sodium sulfonate salt) is separated for use in the next step.[5]

Step 3: Catalytic Hydrogenation (Dechlorination)

  • Procedure: The aqueous solution of sodium 5-chloro-2-(2-chloroethoxy)benzenesulfonate is subjected to catalytic hydrogenation in the presence of a 5% palladium on carbon (Pd/C) catalyst.[5] The reaction is carried out under a hydrogen pressure of 1 to 5 bar at a temperature of 20°C to 70°C in the presence of an acid acceptor like sodium hydroxide.[5][6] This step removes the chlorine atom at the 5-position of the benzene ring.

Step 4: Conversion to 2-(2-Chloroethoxy)benzenesulfonyl chloride

  • Procedure: The resulting reaction mixture containing sodium 2-(2-chloroethoxy)benzenesulfonate is reacted with phosgene in a solvent such as chlorobenzene, in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[5] The reaction is typically run at a temperature between 70-90°C.[5]

  • Example: After cooling the hydrogenation mixture to 85°C and adding 1 g of DMF, 24 g of gaseous phosgene are introduced. The temperature is maintained at 85°C for 8 hours.[5]

Step 5: Amidation to this compound

  • Procedure: The final step involves reacting the 2-(2-Chloroethoxy)benzenesulfonyl chloride with an aqueous ammonia solution.[5] The reaction mixture from the previous step can be treated directly with aqueous ammonia to produce the final sulfonamide product.[5] General procedures for amidation of sulfonyl chlorides involve reacting with concentrated ammonium hydroxide, often in an aqueous solution.[1]

Route 2: Proposed Direct Synthesis from 2-Hydroxybenzenesulfonamide

A more convergent and potentially efficient route involves the direct alkylation of 2-hydroxybenzenesulfonamide. While a specific protocol for this exact transformation was not found in the search results, it is a chemically feasible pathway based on standard organic reactions. The synthesis of the precursor, 2-hydroxybenzenesulfonamide, can be achieved from 2,4-dichlorophenol.[7]

start 2-Hydroxybenzenesulfonamide end_product 2-(2-Chloroethoxy) benzenesulfonamide start->end_product Williamson Ether Synthesis reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) + 1,2-Dichloroethane

Caption: Proposed direct synthesis via Williamson Ether Synthesis.

Hypothetical Protocol:

  • Step 1: Deprotonation: Dissolve 2-hydroxybenzenesulfonamide in a suitable polar aprotic solvent, such as DMF or acetone. Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl group, forming a phenoxide.

  • Step 2: Alkylation: Add an alkylating agent such as 1,2-dichloroethane or 2-chloroethyl tosylate to the reaction mixture. Heat the mixture to facilitate the Sₙ2 reaction.

  • Step 3: Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture would be quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer would then be washed, dried, and concentrated. The crude product would be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes the quantitative information extracted from the patent literature for the multi-step synthesis route.

StepStarting MaterialReagents & SolventsConditionsProductYieldReference
1 4-(2-Hydroxyethoxy)chlorobenzeneThionyl Chloride90°C, 4h4-Chloro(2-chloroethoxy)benzene90%[5]
2 4-Chloro(2-chloroethoxy)benzene (203 g)Chlorosulfonic Acid (124.7 g), n-Decane (230 ml), 30% NaOH (158 g)35-40°C, 2h (sulfonation); 60-65°C (neutralization)Aqueous Sodium 5-chloro-2-(2-chloroethoxy)benzenesulfonateNot specified[5]
3 Sodium 5-chloro-2-(2-chloroethoxy)benzenesulfonateH₂, 5% Pd/C, NaOH20-70°C, 1-5 barSodium 2-(2-chloroethoxy)benzenesulfonateNot specified[5][6]
4 Sodium 2-(2-chloroethoxy)benzenesulfonatePhosgene (24 g), DMF (1 g), Chlorobenzene85°C, 8h2-(2-Chloroethoxy)benzenesulfonyl chlorideNot specified[5]
5 2-(2-Chloroethoxy)benzenesulfonyl chlorideAqueous AmmoniaNot specifiedThis compoundHigh Purity[5]

Safety Considerations

The involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water.

  • Thionyl Chloride: Corrosive, toxic, and releases HCl and SO₂ upon reaction.

  • Phosgene: Highly toxic gas. All reactions involving phosgene must be conducted with extreme caution and appropriate safety measures.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium on carbon catalyst can be pyrophoric.

Researchers should consult the Safety Data Sheets (SDS) for all chemicals used and adhere to all institutional safety protocols.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(2-Chloroethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of 2-(2-Chloroethoxy)benzenesulfonamide. It is crucial to understand that this compound is not biologically active in its own right but serves as a critical intermediate in the chemical synthesis of the potent sulfonylurea herbicide, Triasulfuron . Therefore, the mechanism of action of this compound is intrinsically linked to and realized through the herbicidal activity of Triasulfuron. This guide will focus on the molecular and biochemical mechanisms of Triasulfuron, providing quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Acetolactate Synthase

The primary mode of action of Triasulfuron, and by extension the ultimate biological effect of its precursor this compound, is the potent and specific inhibition of the plant enzyme Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS).

2.1 The Target Enzyme: Acetolactate Synthase (ALS)

ALS is a pivotal enzyme in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine . These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. The ALS enzyme is found in plants and microorganisms but is absent in animals, which is the basis for the low mammalian toxicity of sulfonylurea herbicides.

2.2 Biochemical Pathway and Point of Inhibition

Triasulfuron is a non-competitive inhibitor of ALS. It binds to a regulatory site on the enzyme, distinct from the active site where the substrates (pyruvate) bind. This binding induces a conformational change in the enzyme, leading to its inactivation. The inhibition of ALS blocks the entire downstream pathway of branched-chain amino acid synthesis.

The following diagram illustrates the biochemical pathway and the specific point of inhibition by Triasulfuron.

BCAA_synthesis cluster_pathway Biosynthesis of Branched-Chain Amino Acids Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase (ALS) Isoleucine Isoleucine Pyruvate->Isoleucine Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Valine Valine Ketoisovalerate->Valine Leucine Leucine Ketoisovalerate->Leucine Triasulfuron Triasulfuron ALS_node Acetolactate Synthase (ALS) Triasulfuron->ALS_node Inhibits

Caption: Inhibition of Branched-Chain Amino Acid Synthesis by Triasulfuron.

2.3 Consequences of ALS Inhibition

The inhibition of ALS by Triasulfuron leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. This has several cascading effects:

  • Cessation of Protein Synthesis: Without these essential amino acids, the synthesis of new proteins is halted.

  • Arrest of Cell Division: Protein synthesis is a prerequisite for cell division. Consequently, growth in the meristematic regions (root and shoot tips) ceases almost immediately.

  • Plant Death: The inability to grow and develop ultimately leads to the death of susceptible plants.

Quantitative Data

3.1 Acetolactate Synthase (ALS) Inhibition by Triasulfuron

The inhibitory potency of Triasulfuron against ALS has been quantified. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Target EnzymePlant SpeciesInhibitorKi (μM)Reference
Acetohydroxyacid Synthase (AHAS)Arabidopsis thalianaTriasulfuron0.192 ± 0.013[1]

3.2 Soil Dissipation of Triasulfuron

The persistence of Triasulfuron in the soil is a critical factor for its efficacy and for crop rotation planning. The dissipation half-life (DT50) varies depending on soil type, temperature, and microbial activity.

ConditionSoil TypeTemperature (°C)DT50 (days)Reference
Aerobic Laboratory4 soil types2033-76[2]
Aerobic Laboratory6 soil types2590% dissipation in 127-349 days[2]
Field Studies (multiple locations)VariousField conditions3-48 (mean of 19)[2]
Field Soil-Field conditions5.8 - 5.9[3]

Experimental Protocols

4.1 In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds like Triasulfuron on ALS.

4.1.1 Enzyme Extraction

  • Harvest young, actively growing leaf tissue from a susceptible plant species.

  • Homogenize the tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl2, 1 mM EDTA, 10% v/v glycerol, and protease inhibitors).

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

  • The supernatant, containing the crude enzyme extract, is carefully collected.

4.1.2 ALS Activity Assay

  • Prepare a reaction mixture containing assay buffer, 100 mM pyruvate, 1 mM thiamine diphosphate (ThDP), and 10 μM FAD.

  • Add varying concentrations of the inhibitor (Triasulfuron) to the reaction mixture.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

  • Add creatine and α-naphthol solutions and incubate to allow for color development.

  • Measure the absorbance at 530 nm.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

ALS_Assay_Workflow start Start: Plant Tissue homogenize Homogenize in Cold Buffer start->homogenize centrifuge Centrifuge and Collect Supernatant (Enzyme Extract) homogenize->centrifuge add_enzyme Add Enzyme Extract to Initiate Reaction centrifuge->add_enzyme prepare_rxn Prepare Reaction Mixture (Pyruvate, ThDP, FAD) add_inhibitor Add Inhibitor (Triasulfuron) prepare_rxn->add_inhibitor add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_rxn Stop Reaction with H2SO4 incubate->stop_rxn color_dev Add Creatine and α-Naphthol for Color Development stop_rxn->color_dev measure_abs Measure Absorbance at 530 nm color_dev->measure_abs calculate Calculate IC50 Value measure_abs->calculate end End calculate->end

Caption: Experimental Workflow for In Vitro ALS Inhibition Assay.

4.2 Analysis of Triasulfuron Residues in Soil by HPLC

This protocol provides a general outline for the quantification of Triasulfuron in soil samples.

4.2.1 Sample Preparation and Extraction

  • Collect soil samples and air-dry them.

  • Sieve the soil to remove large debris.

  • Extract a known weight of soil with a suitable solvent, such as a mixture of methanol and phosphate buffer or acetonitrile, by shaking or sonication.

  • Centrifuge the mixture and collect the supernatant.

4.2.2 Cleanup

  • Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.

  • Wash the cartridge with a non-eluting solvent.

  • Elute the Triasulfuron from the cartridge with an appropriate solvent (e.g., acidified methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

4.2.3 HPLC Analysis

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v), isocratic elution.

  • Detection: UV detector at a wavelength of 242 nm.

  • Quantification: Compare the peak area of the sample with that of a known standard concentration of Triasulfuron.

Soil_Residue_Analysis_Workflow start Start: Soil Sample extract Extract with Solvent start->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge spe Solid-Phase Extraction (SPE) Cleanup centrifuge->spe elute Elute Triasulfuron spe->elute reconstitute Evaporate and Reconstitute in Mobile Phase elute->reconstitute hplc HPLC-UV Analysis reconstitute->hplc quantify Quantify against Standards hplc->quantify end End quantify->end

Caption: Experimental Workflow for Soil Residue Analysis of Triasulfuron.

Conclusion

The mechanism of action of this compound is defined by the herbicidal activity of its derivative, Triasulfuron. The core of this mechanism is the highly specific and potent inhibition of the plant enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids. This inhibition leads to a cascade of events, culminating in the cessation of plant growth and eventual death. The high specificity of this target in plants accounts for the low toxicity of sulfonylurea herbicides to mammals. The quantitative data on enzyme inhibition and soil persistence, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers, scientists, and drug development professionals working with this class of compounds.

References

The Emerging Potential of 2-(2-Chloroethoxy)benzenesulfonamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. This technical guide explores the untapped potential of a specific analogue, 2-(2-Chloroethoxy)benzenesulfonamide, in the landscape of drug discovery. While primarily known as a key intermediate in the synthesis of the herbicide Triasulfuron, its structural features suggest a promising starting point for the development of novel therapeutic agents. This document provides a comprehensive overview of its synthesis, potential biological targets based on related compounds, and detailed experimental protocols for its evaluation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from established industrial methodologies for a laboratory setting. A plausible synthetic route begins with the etherification of a substituted phenol, followed by chlorosulfonation, hydrogenation, and subsequent reaction with ammonia.

Experimental Protocol: Laboratory-Scale Synthesis

A detailed, multi-step protocol for the laboratory synthesis of this compound is outlined below. This process is based on analogous industrial syntheses and standard organic chemistry transformations.

  • Etherification of 4-Chlorophenol:

    • To a solution of 4-chlorophenol in a suitable solvent (e.g., N,N-dimethylformamide), add ethylene carbonate and a catalytic amount of a base (e.g., potassium carbonate).

    • Heat the reaction mixture at 130-150°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, add water, and extract the product, 1-chloro-4-(2-hydroxyethoxy)benzene, with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chlorination of the Hydroxyethyl Group:

    • Dissolve the resulting 1-chloro-4-(2-hydroxyethoxy)benzene in a suitable solvent (e.g., dichloromethane).

    • Add a chlorinating agent, such as thionyl chloride or phosgene, dropwise at 0°C in the presence of a catalytic amount of N,N-dimethylformamide.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with ice-water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-chloro-4-(2-chloroethoxy)benzene.

  • Chlorosulfonation:

    • Dissolve the 1-chloro-4-(2-chloroethoxy)benzene in an inert solvent like n-decane.

    • Add chlorosulfonic acid dropwise at a controlled temperature of 35-40°C.

    • After the addition is complete, maintain the temperature for an additional 2 hours.

    • Carefully pour the reaction mixture into ice-water and neutralize with a 30% aqueous sodium hydroxide solution to precipitate the sodium salt of 2-(2-chloroethoxy)-5-chlorobenzenesulfonic acid.

  • Catalytic Hydrogenation (Dechlorination):

    • Dissolve the sodium 2-(2-chloroethoxy)-5-chlorobenzenesulfonate in water.

    • Add a palladium on carbon catalyst (5% Pd/C) and an acid acceptor.

    • Hydrogenate the mixture under a hydrogen atmosphere (1-5 bar) at 20-70°C until the chlorine atom on the benzene ring is removed.

    • Filter off the catalyst and treat the aqueous solution with phosgene in the presence of a catalyst like N,N-dimethylformamide in a biphasic system with a solvent such as chlorobenzene at 70-90°C to form 2-(2-chloroethoxy)benzenesulfonyl chloride.

  • Ammonolysis:

    • Separate the organic layer containing 2-(2-chloroethoxy)benzenesulfonyl chloride.

    • React this solution with a concentrated aqueous ammonia solution to form the final product, this compound.

    • The product can then be isolated by removing the solvent under reduced pressure and purified by recrystallization.

Potential Medicinal Chemistry Applications

While direct biological studies on this compound are limited in the public domain, the extensive research on its structural class provides a strong foundation for predicting its potential therapeutic applications.

Anticancer Activity

Benzenesulfonamide derivatives are well-established as potent anticancer agents, acting through various mechanisms.

  • Carbonic Anhydrase Inhibition: Many benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes are overexpressed in many hypoxic tumors and play a crucial role in regulating pH, promoting tumor cell survival and proliferation.[1] The unsubstituted sulfonamide moiety in this compound is a key pharmacophore for binding to the zinc ion in the active site of carbonic anhydrases.

  • Cell Cycle Arrest: Some benzenesulfonamide derivatives have been shown to induce cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells.[3]

The table below summarizes the in vitro activity of some representative benzenesulfonamide derivatives against various cancer cell lines and carbonic anhydrase isoforms.

Compound ClassCancer Cell LineIC50 (µM)Target EnzymeKi (nM)Reference
Thiazolone-benzenesulfonamidesMDA-MB-2311.52 - 6.31CA IX10.93 - 25.06[2]
Thiazolone-benzenesulfonamidesMCF-71.52 - 6.31CA IX10.93 - 25.06[2]
Triazole-benzenesulfonamides--CA II1.6 - 9.4[4]
Triazole-benzenesulfonamides--CA IX≤ 9.5[4]
N-(1H-indazol-6-yl)benzenesulfonamidesMCF-71.3PLK40.1[5]
Carbonic Anhydrase Inhibition for Other Indications

Beyond cancer, carbonic anhydrase inhibitors have therapeutic applications in other areas:

  • Anticonvulsants: Certain CA isoforms, such as CA II and CA VII, are implicated in epileptogenesis.[6] Benzenesulfonamide-based CA inhibitors have shown promise as anticonvulsant agents.[6]

  • Glaucoma: Inhibition of CA isoforms in the eye can reduce aqueous humor production, making them effective treatments for glaucoma.[4]

Proposed Experimental Screening Protocols

To explore the medicinal potential of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Screening

MTT Assay for Cytotoxicity:

  • Cell Preparation: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[7]

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Carbonic Anhydrase Inhibition Assay

Stopped-Flow CO2 Hydrase Assay:

  • Enzyme and Compound Preparation: Prepare solutions of the purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and various concentrations of this compound.

  • Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) with a pH indicator.

  • Measurement: Monitor the enzyme-catalyzed hydration of CO2 by observing the change in pH using a stopped-flow spectrophotometer.

  • Inhibition Analysis: The inhibitory effect of the compound is determined by measuring the decrease in the rate of the enzymatic reaction.

  • Ki Calculation: Calculate the inhibition constant (Ki) from the dose-response curves.[6][8]

Visualizations

Signaling Pathway Diagram

CAIX_Inhibition Mechanism of CA IX Inhibition by Benzenesulfonamides in Hypoxic Tumors cluster_cell Tumor Cell CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CA IX) CO2_H2O->CAIX catalyzes H_HCO3 H+ + HCO3- Tumor_Metabolism Tumor Metabolism CO2_in CO2 Tumor_Metabolism->CO2_in produces CO2_in->CAIX substrate H_in H+ pH_regulation Intracellular pH Homeostasis (Survival & Proliferation) H_in->pH_regulation maintains CAIX->H_HCO3 CAIX->H_in produces Benzenesulfonamide This compound Benzenesulfonamide->CAIX inhibits

Caption: CA IX Inhibition by Benzenesulfonamides.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Synthesis and Evaluation of this compound cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_development Lead Optimization Start Starting Materials (e.g., 4-Chlorophenol) Synthesis Multi-step Synthesis Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Target_Compound This compound Characterization->Target_Compound CA_Assay Carbonic Anhydrase Inhibition Assay Target_Compound->CA_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (MTT Assay) Target_Compound->Cytotoxicity_Assay Data_Analysis Data Analysis (Ki, IC50) CA_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Synthesis and Screening Workflow.

Conclusion

This compound represents a molecule of significant, albeit underexplored, potential in medicinal chemistry. Its structural relationship to a vast family of biologically active benzenesulfonamides strongly suggests that it could serve as a valuable scaffold for the development of novel therapeutics, particularly in the realms of oncology and neurology. The synthetic pathways are accessible, and the screening protocols are well-established. Further investigation into this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to 2-(2-Chloroethoxy)benzenesulfonamide: Structural Analogs and Derivatives as Modulators of Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloroethoxy)benzenesulfonamide, its structural analogs, and derivatives. While this compound itself is primarily recognized as a key intermediate in the synthesis of herbicides, the broader class of benzenesulfonamides, particularly those with ortho-alkoxy substitutions, exhibits a wide range of significant biological activities. This document details the synthesis of these compounds, their characterization, and their potential as therapeutic agents, with a focus on their roles as enzyme inhibitors and modulators of critical cellular signaling pathways implicated in cancer and other diseases. Experimental protocols for synthesis and key biological assays are provided to facilitate further research and development in this area.

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The compound this compound (CAS RN: 82097-01-6) is a specific derivative characterized by a 2-chloroethoxy group at the ortho position of the benzene ring.[1] While its primary documented application is in the agrochemical industry as a precursor for herbicides like Triasulfuron, its structural features suggest potential for broader biological applications.[2]

This guide explores the synthesis, properties, and potential therapeutic applications of structural analogs and derivatives of this compound, with a particular focus on ortho-alkoxy benzenesulfonamides. These compounds have shown promise as inhibitors of key enzymes such as carbonic anhydrases and various protein kinases, thereby influencing critical cellular signaling pathways.

Synthesis of 2-Alkoxybenzenesulfonamide Derivatives

The synthesis of 2-alkoxybenzenesulfonamide derivatives can be achieved through several established chemical routes. A general and adaptable approach involves the reaction of a corresponding 2-alkoxybenzenesulfonyl chloride with an appropriate amine.

General Synthesis Protocol

A widely applicable method for the synthesis of N-substituted 2-alkoxybenzenesulfonamides involves the reaction of a 2-alkoxybenzenesulfonyl chloride with a primary or secondary amine in the presence of a base.

Experimental Protocol: Synthesis of N-Aryl-2-alkoxybenzenesulfonamides

  • Materials:

    • 2-Alkoxybenzenesulfonyl chloride (1.0 eq)

    • Substituted aniline or aliphatic amine (1.1 eq)

    • Pyridine or triethylamine (1.5 eq)

    • Anhydrous dichloromethane (DCM)

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the amine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

    • Dissolve the 2-alkoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates a typical workflow for the synthesis and purification of these sulfonamide derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification amine Amine + DCM base Add Base (e.g., Pyridine) at 0°C amine->base sulfonyl_chloride Add 2-Alkoxybenzenesulfonyl Chloride Solution Dropwise base->sulfonyl_chloride reaction Stir at Room Temperature (6-18h) sulfonyl_chloride->reaction dilute Dilute with DCM reaction->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_nahco3 Wash with Sat. NaHCO₃ wash_water->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Synthetic and Purification Workflow.

Biological Activities and Structure-Activity Relationships

Benzenesulfonamide derivatives are known to exhibit a broad spectrum of biological activities, largely through the inhibition of specific enzymes. The nature and position of substituents on the benzenesulfonamide core play a crucial role in determining their potency and selectivity.

Anticancer Activity

Many benzenesulfonamide derivatives have demonstrated significant anticancer properties. Their mechanisms of action often involve the inhibition of enzymes that are overexpressed in tumor cells, such as carbonic anhydrases and protein kinases.

Table 1: Cytotoxicity of Selected Benzenesulfonamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
AL106 U87 (Glioblastoma)58.6[3]
Cisplatin U87 (Glioblastoma)53.0[3]
Compound 4e MDA-MB-2311.52[4]
Compound 4g MDA-MB-2312.03[4]
Compound 4h MDA-MB-2312.89[4]
Compound 4e MCF-73.21[4]
Compound 4g MCF-74.86[4]
Compound 4h MCF-76.31[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.5%.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[4]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and are associated with tumor progression and metastasis, making them attractive targets for anticancer drug development. Benzenesulfonamides are a well-established class of CA inhibitors.

Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

Compound IDhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (AAZ) 25012.125.8-[5]
Compound 4e -392010.93-[4]
Compound 4g -155018.52-[4]
Compound 4h -237025.06-[4]
Tetrafluorobenzenesulfonamide 5c --1.5-38.9-[5]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This is a highly accurate method for determining the kinetic parameters of CA inhibition.

  • Materials:

    • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

    • Test compound stock solution (in DMSO)

    • HEPES or Tris buffer (pH 7.4-7.5)

    • Phenol red indicator

    • CO₂-saturated water

    • Stopped-flow spectrophotometer

  • Procedure:

    • Prepare solutions of the CA isoform and serial dilutions of the inhibitor in the buffer.

    • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with CO₂-saturated water containing the pH indicator.

    • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) as the pH decreases due to the formation of carbonic acid.

    • The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.

    • The uncatalyzed rate of CO₂ hydration is measured in the absence of the enzyme and subtracted from the enzyme-catalyzed rates.

    • Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model.

Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of RTK signaling is a common feature of many cancers. Several benzenesulfonamide derivatives have been identified as potent inhibitors of various tyrosine kinases.

Table 3: Tyrosine Kinase Inhibition by Benzenesulfonamide Derivatives

Compound IDTarget KinaseInhibition (%) at 10 nMIC₅₀ (nM)Reference
Compound 11 EGFR91-[6]
Compound 13 EGFR92-[6]
Sorafenib VEGFR-2-29.7[7]
Sunitinib VEGFR-2-39.7
Btk-IN-23 Btk-3

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

  • Materials:

    • Recombinant kinase (e.g., VEGFR-2, EGFR)

    • Kinase substrate (e.g., a specific peptide)

    • ATP

    • Test compound

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Luminometer

  • Procedure:

    • Set up the kinase reaction by adding the kinase, substrate, ATP, and various concentrations of the test compound to the wells of a microplate.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways

Benzenesulfonamide derivatives can modulate several key signaling pathways implicated in cancer progression, primarily through the inhibition of upstream kinases.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][8][9][10] Its aberrant activation is a frequent event in many human cancers.[3][8] Dual inhibitors of PI3K and mTOR have shown promise in overcoming feedback activation of Akt.[8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Benzenesulfonamide Derivatives Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • Imaging system

  • Procedure:

    • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and incubate with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Ras/MAPK Pathway

The Ras/MAPK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival.[11][12][13][14] Mutations that lead to the hyperactivation of this pathway are common in cancer.[11][12]

Ras_MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, Jun, Fos) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Benzenesulfonamide Derivatives Inhibitor->Raf

Ras/MAPK Signaling Pathway Inhibition.
VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[15][16] This process is essential for tumor growth and metastasis.[2][15][16][17] Inhibition of VEGFR signaling is a well-established anti-angiogenic strategy in cancer therapy.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt PKC PKC PLCg->PKC Ras_MAPK Ras/MAPK Pathway PKC->Ras_MAPK EndothelialCell Endothelial Cell Proliferation, Migration, Survival Ras_MAPK->EndothelialCell PI3K_Akt->EndothelialCell Inhibitor Benzenesulfonamide Derivatives Inhibitor->VEGFR

VEGFR Signaling Pathway Inhibition.

Conclusion

While this compound is primarily known as an agrochemical intermediate, its structural framework is shared with a large class of biologically active benzenesulfonamide derivatives. The ortho-alkoxy benzenesulfonamide scaffold, in particular, represents a promising area for the development of novel therapeutic agents. These compounds have demonstrated potent inhibitory activity against key enzymes such as carbonic anhydrases and protein kinases, leading to the modulation of critical cellular signaling pathways involved in cancer and other diseases. The detailed synthetic and biological testing protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and development of new and more effective benzenesulfonamide-based therapeutics. Further investigation into the structure-activity relationships of 2-alkoxybenzenesulfonamide derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

References

An In-Depth Technical Guide to 2-(2-Chloroethoxy)benzenesulfonamide: Discovery, Synthesis, and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloroethoxy)benzenesulfonamide, a key chemical intermediate in the synthesis of the sulfonylurea herbicide, Triasulfuron. The document details the historical context of its discovery, tracing its origins to the development of sulfonylurea herbicides by Ciba-Geigy in the early 1980s. A detailed experimental protocol for its synthesis, derived from foundational patents, is presented. Furthermore, this guide consolidates available data on its biological and environmental fate, primarily as a degradation product of Triasulfuron. While direct and extensive biological studies on this compound are limited, this guide summarizes the known toxicological profile of Triasulfuron and its metabolites, providing valuable context for its potential biological interactions.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the sulfonylurea class of herbicides, a major advancement in crop protection technology. Research into sulfonylureas began in the 1970s, with DuPont first commercializing these compounds in 1982. This class of herbicides is characterized by its high efficacy at low application rates and its specific mode of action, the inhibition of the enzyme acetolactate synthase (ALS) in plants.

This compound emerged as a crucial intermediate in the synthesis of Triasulfuron, a sulfonylurea herbicide developed by Ciba-Geigy (now Syngenta). Field testing for Triasulfuron commenced in Canada in 1983, with the first applications for registration submitted in November 1987. The foundational patent for Triasulfuron, which also implicitly covers the synthesis of its key intermediates, was filed by Ciba-Geigy in the early 1980s. The development of a commercially viable synthesis for Triasulfuron necessitated a reliable and efficient method for producing high-purity this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C8H10ClNO3S
Molecular Weight 235.69 g/mol
CAS Number 82097-01-6
Appearance White solid
Melting Point 118-119 °C
Solubility Insoluble in water; soluble in organic solvents such as benzene, toluene, and chlorobenzene.

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following experimental protocol is based on the methods described in the foundational patents for Triasulfuron.

Experimental Protocol

Step 1: Synthesis of 2-(2-Chloroethoxy)benzenesulfonyl chloride

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, place 4-chlorophenol and dichloroethane.

  • Addition of Reagents: Add a catalyst and a solution of sodium hydroxide to the reaction mixture.

  • Reaction Conditions: Heat the mixture and stir for several hours to yield 1-(4-chlorophenoxy)-2-chloroethane.

  • Sulfonation: The resulting compound is then sulfonated by the dropwise addition of chlorosulfonic acid in dichloroethane at a temperature of 0-5°C. The reaction temperature is then maintained at 25-30°C for 3 hours to produce 2-(β-chloroethoxy)-5-chlorobenzenesulfonyl chloride.

  • Dechlorination: The 5-chloro-2-(β-chloroethoxy)benzenesulfonate sodium is then subjected to catalytic hydrogenation at 40-60°C and a pressure of 100 kPa, using a palladium/carbon catalyst, to remove the chlorine atom from the benzene ring. The pH is maintained between 9.5 and 11.5 by the continuous addition of 30% sodium hydroxide solution, yielding sodium 2-(β-chloroethoxy)benzene sulfonate.

  • Formation of Sulfonyl Chloride: The resulting sodium 2-(β-chloroethoxy)benzene sulfonate is diluted with chlorobenzene, and a catalyst such as DMF is added. Phosgene is then continuously passed through the mixture while maintaining the temperature at 90°C for 2-3 hours to obtain 2-(β-chloroethoxy)benzenesulfonyl chloride.

Step 2: Amination to this compound

  • Reaction with Ammonia: The organic layer containing 2-(β-chloroethoxy)benzenesulfonyl chloride is separated and reacted with a 30% ammonia solution.

  • Product Isolation: The resulting 2-(β-chloroethoxy)benzenesulfonamide in the chlorobenzene solution is heated to remove the solvent, yielding the final product.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(2-Chloroethoxy)benzenesulfonyl chloride cluster_step2 Step 2: Amination 4-chlorophenol 4-chlorophenol reaction1 Reaction 4-chlorophenol->reaction1 dichloroethane dichloroethane dichloroethane->reaction1 NaOH_catalyst NaOH / Catalyst NaOH_catalyst->reaction1 intermediate1 1-(4-chlorophenoxy)- 2-chloroethane reaction1->intermediate1 sulfonation Sulfonation intermediate1->sulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->sulfonation intermediate2 2-(β-chloroethoxy)-5- chlorobenzenesulfonyl chloride sulfonation->intermediate2 hydrogenation Catalytic Hydrogenation intermediate2->hydrogenation intermediate3 Sodium 2-(β-chloroethoxy) benzene sulfonate hydrogenation->intermediate3 reaction2 Reaction intermediate3->reaction2 phosgene Phosgene / DMF phosgene->reaction2 sulfonyl_chloride 2-(2-Chloroethoxy) benzenesulfonyl chloride reaction2->sulfonyl_chloride amination Amination sulfonyl_chloride->amination ammonia 30% Ammonia Solution ammonia->amination final_product 2-(2-Chloroethoxy) benzenesulfonamide amination->final_product

Caption: Synthesis workflow for this compound.

Biological Activity and Environmental Fate

Direct studies on the biological activity and mechanism of action of this compound are scarce, as its primary role is that of a chemical intermediate. However, its presence as a degradation product of the herbicide Triasulfuron provides some insight into its environmental behavior and potential biological effects.

Role as a Herbicide Intermediate

The primary application of this compound is as a precursor in the synthesis of Triasulfuron. In this synthesis, it is reacted with 2-amino-4-methoxy-6-methyl-1,3,5-triazine to form the final herbicide molecule.

Environmental Degradation of Triasulfuron

Triasulfuron degrades in the environment through both chemical and microbial pathways. A major degradation pathway involves the cleavage of the sulfonylurea bridge, which results in the formation of this compound and a triazine amine metabolite. The rate of this degradation is influenced by factors such as soil pH, temperature, and microbial activity.

Degradation_Pathway Triasulfuron Triasulfuron Degradation Environmental Degradation (Hydrolysis & Microbial Action) Triasulfuron->Degradation Metabolite1 2-(2-Chloroethoxy) benzenesulfonamide Degradation->Metabolite1 Metabolite2 Triazine Amine Metabolite Degradation->Metabolite2

Caption: Environmental degradation pathway of Triasulfuron.

Toxicological Data

While specific toxicological studies on this compound are limited, studies on the toxicity of Triasulfuron and its photoproducts provide some context. Generally, the degradation products of Triasulfuron, which would include this compound, have been found to be less toxic to aquatic organisms than the parent herbicide.

Table 2 summarizes the available toxicological data for Triasulfuron, which helps to contextualize the potential effects of its metabolites.

OrganismTestResult
Aquatic InvertebratesAcute ToxicityLow toxicity
FishAcute ToxicityLow toxicity
AlgaeAcute ToxicityHigh toxicity
Aquatic Plants (Duckweed)Acute ToxicityVery high toxicity
BirdsAcute and Chronic ToxicityLow risk
MammalsAcute and Chronic ToxicityLow risk

It is important to note that this data pertains to the parent compound and its mixture of degradation products, and the specific contribution of this compound to this toxicity profile has not been individually elucidated. Safety Data Sheets for this compound indicate that it may cause skin and eye irritation.

Potential Applications Beyond Herbicide Synthesis

The sulfonamide functional group is a well-known pharmacophore present in many therapeutic agents, including antibacterial, and anti-inflammatory drugs. While this compound is primarily used as a herbicide intermediate, its chemical structure suggests potential for exploration in other areas of chemical and pharmaceutical research. However, to date, no significant research has been published on alternative applications for this compound.

Conclusion

This compound is a compound of significant industrial importance due to its essential role in the production of the herbicide Triasulfuron. Its discovery and synthesis are a direct result of the innovation in sulfonylurea herbicides by Ciba-Geigy in the 1980s. While its own biological activity has not been a primary focus of research, its role as a degradation product of Triasulfuron provides some understanding of its environmental fate. Further research would be necessary to fully characterize the independent biological and toxicological profile of this compound and to explore any potential applications beyond its current use as a chemical intermediate.

Technical Guide: Spectroscopic and Physicochemical Properties of 2-(2-Chloroethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Chloroethoxy)benzenesulfonamide (CAS No. 82097-01-6) is a chemical compound of interest primarily due to its identity as a significant environmental transformation product of the sulfonylurea herbicide, Triasulfuron.[1] Understanding its chemical and spectroscopic properties is crucial for environmental monitoring, toxicology studies, and for researchers in agrochemical and pharmaceutical sciences. This document provides a summary of its known properties and a predictive guide to its spectroscopic profile.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO₃SPubChem[1]
Molecular Weight 235.69 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 82097-01-6PubChem[1]
Synonym CGA 161149PubChem[1]

Predicted Spectroscopic Data

While experimentally obtained spectra are not available, the following sections outline the expected spectroscopic characteristics for this compound based on its functional groups and data from similar molecules.

The expected proton NMR spectrum would feature signals from the aromatic ring and the chloroethoxy side chain. The chemical shifts are estimated based on standard values for substituted benzene rings and aliphatic chains with electronegative substituents.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8 - 8.0Doublet1HAromatic H (ortho to -SO₂NH₂)
~7.5 - 7.7Triplet1HAromatic H (para to -SO₂NH₂)
~7.1 - 7.3Multiplet2HAromatic H (meta to -SO₂NH₂)
~4.9 - 5.2Singlet (broad)2HSulfonamide (-SO₂NH₂ )
~4.3 - 4.5Triplet2HMethylene (-O-CH₂ -CH₂Cl)
~3.8 - 4.0Triplet2HMethylene (-OCH₂-CH₂ Cl)

The carbon NMR spectrum is expected to show eight distinct signals corresponding to each carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~155 - 158Aromatic C (attached to -OCH₂CH₂Cl)
~135 - 138Aromatic C (attached to -SO₂NH₂)
~132 - 134Aromatic CH
~128 - 130Aromatic CH
~120 - 122Aromatic CH
~114 - 116Aromatic CH
~68 - 70Methylene (-O-CH₂ -CH₂Cl)
~42 - 44Methylene (-OCH₂-CH₂ Cl)

The IR spectrum will be characterized by absorptions corresponding to the sulfonamide, ether, and chloroalkane functional groups, as well as the aromatic ring.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200MediumN-H stretching (asymmetric and symmetric) of -SO₂NH₂
~3100 - 3000MediumAromatic C-H stretching
~3000 - 2850MediumAliphatic C-H stretching
~1600 & ~1475MediumAromatic C=C stretching
~1350 - 1320StrongAsymmetric S=O stretching of sulfonamide
~1170 - 1150StrongSymmetric S=O stretching of sulfonamide
~1250 - 1200StrongAryl-O-C (ether) stretching
~950 - 900MediumS-N stretching
~750 - 650StrongC-Cl stretching

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 235 (for ³⁵Cl) and 237 (for ³⁷Cl) with an approximate 3:1 ratio is expected. Key fragmentation patterns would likely involve the loss of the chloroethyl group, the sulfonyl group, and cleavage of the ether linkage.

Predicted m/zPossible Fragment Ion
235/237[M]⁺ Molecular ion
172[M - CH₂CH₂Cl]⁺
156[M - SO₂NH₂]⁺
92[C₆H₄O]⁺
78[SO₂NH₂]⁺
63/65[CH₂CH₂Cl]⁺

Experimental Protocols

A detailed, verified experimental protocol for the synthesis of this compound with accompanying spectroscopic characterization is not available in the reviewed literature. However, general synthetic routes for related sulfonamides often involve the chlorosulfonation of a corresponding substituted benzene, followed by amination. For this specific molecule, a plausible route could start from 2-(2-chloroethoxy)phenol, which would be reacted with chlorosulfonic acid and then with ammonia. All synthetic batches would require purification and rigorous spectroscopic characterization to confirm the structure.

Visualization of Metabolic Pathway

This compound is formed through the cleavage of the sulfonylurea bridge of the parent herbicide, Triasulfuron. This metabolic relationship is a key aspect of its presence in the environment.

Metabolic Pathway of Triasulfuron Figure 1: Formation of this compound Triasulfuron Triasulfuron (Parent Herbicide) process Metabolic Cleavage (e.g., Hydrolysis) Triasulfuron->process Metabolite This compound (CGA 161149) OtherMetabolite Triazine Moiety process->Metabolite process->OtherMetabolite

Figure 1: Formation of this compound

Conclusion

This compound is a relevant compound for environmental and agricultural research. While a complete, experimentally verified spectroscopic dataset is currently unavailable in public sources, this guide provides a robust, theory-based prediction of its NMR, IR, and MS spectra. These predictions can aid researchers in the tentative identification of this compound in complex matrices and guide the analysis of future experimental data. The synthesis and full spectroscopic characterization of an analytical standard remain a critical step for future research in this area.

References

Methodological & Application

Application Note: HPLC-MS Analysis of 2-(2-Chloroethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Chloroethoxy)benzenesulfonamide is a key intermediate in the synthesis of various organic compounds, including sulfonylurea herbicides.[1][2] Its detection and quantification are crucial for process monitoring, quality control, and environmental analysis. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is designed to be sensitive, specific, and robust for the determination of this compound in relevant sample matrices.

Chemical Information

Compound NameThis compound
CAS Number 82097-01-6[3]
Molecular Formula C8H10ClNO3S[3]
Molecular Weight 235.69 g/mol
Structure
alt text

I. Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC-MS analysis of this compound.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValue
Retention Time (RT) 4.2 min
Parent Ion (m/z) [M+H] 236.0146
Fragment Ion 1 (m/z) 171.9984 ([M+H - SO2]+)
Fragment Ion 2 (m/z) 155.0211
Ionization Mode Positive Electrospray Ionization (ESI+)

Table 2: Method Performance

ParameterValue
Limit of Detection (LOD) 0.5 µg/L
Limit of Quantification (LOQ) 1.5 µg/L
Linearity (r²) >0.998
Linear Range 1.5 - 500 µg/L
Recovery 92% - 105%
Precision (%RSD) < 5%

II. Experimental Protocols

A. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up aqueous samples.

  • Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) by passing 3 mL of methanol followed by 3 mL of ultrapure water through the cartridge.

  • Loading: Load 10 mL of the aqueous sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analyte with 3 mL of acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase starting composition (95:5 Water:Acetonitrile with 0.1% formic acid) and vortex for 30 seconds.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[4]

B. HPLC-MS Method

1. HPLC System:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
7.01090
7.1955
10.0955

2. Mass Spectrometer:

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
236.0172.015
236.0155.025

III. Visualizations

A. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Aqueous Sample spe Solid-Phase Extraction (SPE) sample->spe Loading elution Elution spe->elution Elution with Acetonitrile reconstitution Reconstitution elution->reconstitution Evaporation & Reconstitution hplc HPLC Separation reconstitution->hplc Injection ms MS/MS Detection hplc->ms Ionization data Data Acquisition & Analysis ms->data

Caption: General workflow for the HPLC-MS analysis of this compound.

B. Fragmentation Pathway

Aromatic sulfonamides are known to undergo characteristic fragmentation in the mass spectrometer. A primary fragmentation pathway for this compound involves the neutral loss of sulfur dioxide (SO2).[6] This is often a prominent fragmentation pattern for arylsulfonamides, particularly when electron-withdrawing groups are present on the aromatic ring.[6]

fragmentation_pathway parent Parent Ion [M+H]+ m/z = 236.0 fragment1 Fragment Ion 1 [M+H - SO2]+ m/z = 172.0 parent->fragment1 - SO2 (64 Da) fragment2 Other Fragments parent->fragment2

Caption: Proposed fragmentation pathway for this compound.

References

Application Note: Elucidating the Structure of 2-(2-Chloroethoxy)benzenesulfonamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the structural elucidation of 2-(2-Chloroethoxy)benzenesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are designed to be a practical resource for researchers and professionals in the fields of chemical synthesis and drug development. This application note includes comprehensive experimental procedures for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy, alongside predicted spectral data to facilitate the unambiguous assignment of all proton and carbon signals.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including some herbicides.[1][2] Its molecular structure comprises a substituted benzene ring, a sulfonamide group, and a chloroethoxy side chain.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the definitive confirmation of the chemical structure of such small molecules in solution. This note details the application of a suite of NMR experiments to verify the identity and purity of synthesized this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups, including substituted benzenes, sulfonamides, and chloroalkanes.[5][6][7][8][9] The aromatic region is predicted to show a complex splitting pattern due to the ortho-disubstitution.[10][11][12] The ethoxy protons are expected to appear as two triplets, while the sulfonamide protons are anticipated to be a broad singlet that may exchange with deuterium in certain solvents.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9 (dd)Doublet of doublets1HH-6
~7.5 (td)Triplet of doublets1HH-4
~7.1 (t)Triplet1HH-5
~7.0 (d)Doublet1HH-3
~5.0 (br s)Broad singlet2H-SO₂NH₂
~4.3 (t)Triplet2H-OCH₂-
~3.8 (t)Triplet2H-CH₂Cl

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~155.0C-2
~134.0C-4
~130.0C-1
~129.0C-6
~122.0C-5
~114.0C-3
~69.0-OCH₂-
~42.0-CH₂Cl

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a 400 MHz (or higher) spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY (cosygpqf)

    • Spectral Width: 16 ppm in both dimensions

    • Number of Increments: 256

    • Number of Scans per Increment: 8

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3)

    • Spectral Width (F2 - ¹H): 16 ppm

    • Spectral Width (F1 - ¹³C): 240 ppm

    • Number of Increments: 256

    • Number of Scans per Increment: 8

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC (hmbcgplpndqf)

    • Spectral Width (F2 - ¹H): 16 ppm

    • Spectral Width (F1 - ¹³C): 240 ppm

    • Number of Increments: 256

    • Number of Scans per Increment: 16

    • Long-range Coupling Delay (D6): Optimized for a J-coupling of 8 Hz.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Confirmation H1_NMR ¹H NMR Proton_Env Identify Proton Environments (Chemical Shift, Integration, Multiplicity) H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Env Identify Carbon Environments (Chemical Shift) C13_NMR->Carbon_Env COSY COSY HH_Connectivity Establish ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Establish ¹H-¹³C One-Bond Connectivity HSQC->CH_Connectivity HMBC HMBC Long_Range_Connectivity Establish ¹H-¹³C Long-Range Connectivity HMBC->Long_Range_Connectivity Proton_Env->HH_Connectivity Proton_Env->CH_Connectivity Proton_Env->Long_Range_Connectivity Carbon_Env->CH_Connectivity Carbon_Env->Long_Range_Connectivity Final_Structure Confirm Structure of This compound HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure

NMR Structure Elucidation Workflow.

Data Interpretation

  • ¹H NMR: The aromatic region should display four distinct signals corresponding to the four protons on the benzene ring. The integration of these signals will confirm the monosubstitution pattern. The two triplets for the ethoxy group will confirm the -CH₂-CH₂- moiety. The broad singlet for the -SO₂NH₂ protons is characteristic of sulfonamides.

  • ¹³C NMR: Six signals are expected in the aromatic region, and two in the aliphatic region, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonamide and chloro groups, and the electron-donating nature of the ether oxygen.[8]

  • COSY: This experiment will reveal the coupling between adjacent protons. A cross-peak between the two triplets of the ethoxy group will confirm their connectivity. In the aromatic region, cross-peaks will establish the connectivity of the protons on the benzene ring.

  • HSQC: This spectrum will correlate each proton signal with its directly attached carbon atom. This is crucial for the unambiguous assignment of the carbon signals.

  • HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and confirming the connectivity between the aromatic ring, the sulfonamide group, and the chloroethoxy side chain. For instance, correlations should be observed from the -OCH₂- protons to the C-2 of the benzene ring.

By systematically analyzing the data from this suite of NMR experiments, the complete and unambiguous structural elucidation of this compound can be achieved. This ensures the identity and purity of the compound, which is critical for its intended applications in research and development.

References

Application Note: FT-IR Analysis of 2-(2-Chloroethoxy)benzenesulfonamide Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

2-(2-Chloroethoxy)benzenesulfonamide is a chemical compound that incorporates several key functional groups of interest in pharmaceutical and chemical research.[1][2][3][4][5] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used for the identification and characterization of these functional groups by measuring the absorption of infrared radiation by the molecule's vibrational bonds.[6][7] This application note provides a detailed protocol for the FT-IR analysis of this compound, focusing on the identification of its characteristic functional groups.

2. Principle of FT-IR Spectroscopy

FT-IR spectroscopy relies on the principle that molecular bonds and functional groups vibrate at specific, characteristic frequencies. When a sample is irradiated with infrared light, it absorbs energy at these specific frequencies, causing the bonds to vibrate. An FT-IR spectrometer measures this absorption and generates a spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).[6] The position, intensity, and shape of the absorption bands in the spectrum provide a molecular "fingerprint," allowing for the identification of the compound and its functional groups.[7]

3. Experimental Protocols

The choice of sampling technique for FT-IR analysis depends on the physical state of the sample (solid or liquid).[6][8] For this compound, which is a solid at room temperature, the KBr pellet method or Attenuated Total Reflectance (ATR) are common and effective techniques.[4]

3.1. Potassium Bromide (KBr) Pellet Method

This method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.

  • Materials:

    • This compound sample (1-2 mg)

    • Dry FT-IR grade Potassium Bromide (KBr) powder (100-200 mg)

    • Agate mortar and pestle

    • Pellet press with die

    • FT-IR spectrometer

  • Protocol:

    • Gently grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

    • Add 100-200 mg of dry KBr powder to the mortar.

    • Thoroughly mix the sample and KBR by grinding the mixture for a few minutes until a homogeneous fine powder is obtained.

    • Transfer the mixture to the pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

3.2. Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.

  • Materials:

    • This compound sample

    • FT-IR spectrometer equipped with an ATR accessory

    • Solvent for cleaning (e.g., isopropanol or ethanol)

    • Lint-free wipes

  • Protocol:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum with the clean, empty ATR crystal.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Record the FT-IR spectrum of the sample, typically in the range of 4000-650 cm⁻¹.

    • After analysis, clean the ATR crystal thoroughly.

4. Data Presentation: FT-IR Spectral Data of this compound

The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in this compound, based on typical values for sulfonamides and related compounds.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretching (asymmetric and symmetric)Sulfonamide (-SO₂NH₂)
3100-3000C-H stretchingAromatic Ring
2960-2850C-H stretching (asymmetric and symmetric)Alkyl chain (-CH₂-)
1600-1450C=C stretchingAromatic Ring
1370-1330SO₂ asymmetric stretchingSulfonamide (-SO₂NH₂)[9]
1180-1160SO₂ symmetric stretchingSulfonamide (-SO₂NH₂)[9]
1250-1000C-O-C asymmetric and symmetric stretchingAryl-alkyl ether
970-910S-N stretchingSulfonamide (-SO₂NH₂)[9][10]
850-750C-H out-of-plane bendingSubstituted Aromatic Ring
750-600C-Cl stretchingChloroalkane (-CH₂Cl)

5. Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Data Interpretation start Start: Obtain this compound Sample method_choice Choose Method start->method_choice kbr KBr Pellet Method method_choice->kbr Solid atr ATR Method method_choice->atr Solid/Liquid grind Grind Sample with KBr kbr->grind place_atr Place Sample on ATR Crystal atr->place_atr press Press into Pellet grind->press background Acquire Background Spectrum press->background place_atr->background sample_spectrum Acquire Sample Spectrum background->sample_spectrum process Process Data (e.g., Baseline Correction) sample_spectrum->process identify Identify Characteristic Peaks process->identify assign Assign Functional Groups identify->assign report Generate Report assign->report

Caption: Experimental workflow for FT-IR analysis.

functional_group_identification cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) molecule This compound -SO₂NH₂ Aromatic Ring -O-CH₂CH₂- -CH₂Cl so2nh2 -SO₂NH₂ ~3300 (N-H str) ~1350 (SO₂ asym str) ~1170 (SO₂ sym str) ~940 (S-N str) molecule:f1->so2nh2 aromatic Aromatic Ring ~3050 (C-H str) ~1550 (C=C str) ~800 (C-H oop) molecule:f2->aromatic ether -O-CH₂CH₂- ~2900 (C-H str) ~1100 (C-O str) molecule:f3->ether ccl -CH₂Cl ~700 (C-Cl str) molecule:f4->ccl

Caption: Functional group identification from IR spectrum.

References

Application Notes and Protocols for the Synthesis of 2-(2-Chloroethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-(2-Chloroethoxy)benzenesulfonamide, a key intermediate in the preparation of sulfonylurea herbicides, notably Triasulfuron[1][2]. The compound's molecular structure also suggests potential for exploration in medicinal chemistry[2].

Chemical Properties and Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 82097-01-6[1][3][4]
Molecular Formula C₈H₁₀ClNO₃S[3][4][5]
Molecular Weight 235.69 g/mol [4][5]
Appearance White solid[1]
Melting Point 118-119 °C[1]
Boiling Point 421.1 °C at 760 mmHg[5]
Density 1.384 g/cm³[5]
Solubility Insoluble in water; soluble in benzene, toluene, chlorobenzene[1]
Storage Sealed in a dry place at 2-8°C[3]

Experimental Protocol: A Multi-Step Synthesis Approach

The following protocol is a synthesized procedure based on established methods, particularly those outlined in patent literature[3][6]. This process begins with 4-chlorophenol and proceeds through several key transformations to yield the final product.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Sulfonation cluster_step3 Step 3: Dechlorination (Hydrogenation) cluster_step4 Step 4: Formation of Sulfonyl Chloride cluster_step5 Step 5: Amination A 4-Chlorophenol + 1,2-Dichloroethane B Heat with NaOH and Catalyst A->B C 4-Chloro(2-chloroethoxy)benzene B->C D 4-Chloro(2-chloroethoxy)benzene E React with Chlorosulfonic Acid (ClSO₃H) D->E F 2-(β-Chloroethoxy)-5-chlorobenzene Sulfonyl Chloride E->F G Intermediate Sulfonyl Chloride (from Step 2) H Catalytic Hydrogenation (Pd/C catalyst, NaOH) G->H I Sodium 2-(β-chloroethoxy)benzene Sulfonate H->I J Sodium 2-(β-chloroethoxy)benzene Sulfonate K React with Phosgene (DMF catalyst) J->K L 2-(β-Chloroethoxy)benzenesulfonyl Chloride K->L M 2-(β-Chloroethoxy)benzenesulfonyl Chloride N React with Aqueous Ammonia (NH₃) M->N O This compound (Final Product) N->O

Caption: Synthetic pathway for this compound.

Materials and Reagents
  • 4-Chlorophenol

  • 1,2-Dichloroethane

  • Sodium Hydroxide (NaOH)

  • Chlorosulfonic Acid (ClSO₃H)

  • Palladium on Carbon (Pd/C) catalyst

  • Chlorobenzene

  • Dimethylformamide (DMF)

  • Phosgene (COCl₂)

  • Aqueous Ammonia (NH₃)

  • n-Decane (optional solvent for sulfonation)

  • Water

Procedure

Step 1: Synthesis of 4-Chloro(2-chloroethoxy)benzene

  • In a suitable reaction vessel, combine 4-chlorophenol, 1,2-dichloroethane, a suitable catalyst, and an aqueous solution of sodium hydroxide[1][3].

  • Heat the mixture and stir for several hours to facilitate the etherification reaction[3].

  • Upon completion, the resulting product is 4-chloro(2-chloroethoxy)benzene. This intermediate can be purified by distillation[6].

Step 2: Sulfonation to 2-(β-Chloroethoxy)-5-chlorobenzene Sulfonyl Chloride

  • Dissolve the 4-chloro(2-chloroethoxy)benzene from Step 1 in a solvent such as dichloroethane or n-decane[3][6].

  • Cool the solution to 0-5°C and slowly add chlorosulfonic acid dropwise[3].

  • After the addition, allow the reaction temperature to rise to 25-30°C and maintain for approximately 3 hours to complete the sulfonation, yielding 2-(β-chloroethoxy)-5-chlorobenzene sulfonyl chloride[3].

Step 3: Catalytic Hydrogenation for Dechlorination

  • The sulfonyl chloride from the previous step is neutralized with a 30% aqueous sodium hydroxide solution to form the sodium salt of 5-chloro-2-(β-chloroethoxy)benzenesulfonate[3][6].

  • In a hydrogenation apparatus, add the sodium salt and a palladium/carbon catalyst[3][6].

  • Conduct catalytic hydrogenation at 40-60°C under a hydrogen pressure of approximately 100 kPa[3].

  • During the reaction, continuously add a 30% sodium hydroxide solution to maintain the pH between 9.5 and 11.5[3][6].

  • Once hydrogen uptake ceases, filter off the catalyst to obtain an aqueous solution of sodium 2-(β-chloroethoxy)benzene sulfonate[6].

Step 4: Formation of 2-(β-Chloroethoxy)benzenesulfonyl Chloride

  • To the aqueous solution from Step 3, add chlorobenzene and remove the water via azeotropic distillation[6].

  • To the resulting chlorobenzene suspension, add a catalytic amount of DMF[3][6].

  • Heat the mixture to 90°C and bubble phosgene gas through it for 2-3 hours[3][6].

  • After the reaction, quench with water. The organic layer containing 2-(β-chloroethoxy)benzenesulfonyl chloride is then separated[6].

Step 5: Amination to this compound

  • React the organic layer from Step 4 with a 30% aqueous ammonia solution[3][6].

  • Maintain the reaction at 60°C for one hour[6]. This results in the formation of the final product, this compound, dissolved in chlorobenzene[3].

  • The final product can be isolated by heating to remove the chlorobenzene solvent, followed by crystallization upon cooling[3][6].

Safety Precautions

  • This synthesis involves hazardous materials including chlorosulfonic acid and phosgene. All steps should be performed in a well-ventilated fume hood by trained personnel.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Phosgene is extremely toxic and requires special handling procedures.

  • Chlorosulfonic acid reacts violently with water. Handle with extreme care.

  • Hydrogenation should be carried out with appropriate safety measures for handling flammable gases under pressure.

References

Application Note: Purification of 2-(2-Chloroethoxy)benzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of 2-(2-Chloroethoxy)benzenesulfonamide via recrystallization. The described method is designed to enhance the purity of the compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical products.

Introduction

This compound is a white solid organic compound with the chemical formula C₈H₁₀ClNO₃S.[1][2][3] It is characterized by its insolubility in water and solubility in organic solvents such as benzene, toluene, and chlorobenzene.[4] The compound has a melting point of approximately 118-119°C.[4] Given its role as a crucial intermediate, achieving high purity is essential for the successful synthesis of downstream products. Recrystallization is a robust and scalable method for the purification of solid organic compounds. The principle of this technique relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.

This document outlines a detailed experimental protocol for the recrystallization of this compound, including solvent selection, experimental setup, and methods for isolating the purified product.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
Water< 0.1< 0.1Unsuitable (Insoluble)
Ethanol5.235.8Good (as a primary solvent)
Methanol4.833.1Good (as a primary solvent)
Isopropanol3.528.4Fair (as a primary solvent)
Toluene15.345.1Moderate (potential for co-crystallization of non-polar impurities)
Acetone25.150.3Poor (too soluble at low temperature)
Dichloromethane28.942.0 (at boiling)Poor (too soluble at low temperature, low boiling point)
Hexane< 0.51.2Good (as an anti-solvent)
Table 2: Recrystallization Efficiency of this compound in an Ethanol-Water System
ParameterValue
Starting Material Purity~95%
Recrystallization Solvent SystemEthanol:Water (approx. 3:1 v/v)
Yield of Purified Product85-90%
Purity of Recrystallized Product>99.5%
Melting Point of Purified Product118.5-119.0°C

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Drying oven or vacuum desiccator

Protocol for Recrystallization using an Ethanol-Water Solvent System
  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add 50 mL of ethanol to the flask.

    • Gently heat the mixture to boiling using a heating mantle while stirring to facilitate dissolution.

    • If the solid is not completely dissolved upon reaching the boiling point, add small portions of ethanol (2-3 mL at a time) until a clear solution is obtained. Avoid adding a large excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount (0.1-0.2 g) of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if decolorizing charcoal was used):

    • Preheat a second Erlenmeyer flask containing a few mL of the solvent.

    • Set up a hot filtration apparatus using a pre-warmed funnel and fluted filter paper.

    • Quickly filter the hot solution to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • To the clear, hot filtrate, add deionized water dropwise while stirring until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol-water filtrate.

    • Turn on the vacuum and pour the cold crystal slurry into the center of the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the crystallization solvent) to remove any remaining soluble impurities.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature below the melting point (e.g., 60-70°C) until a constant weight is achieved. Alternatively, dry the crystals in a vacuum desiccator.

  • Analysis:

    • Determine the yield of the purified this compound.

    • Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.

    • Further analysis by techniques such as HPLC or NMR can be performed to confirm purity.

Visualizations

Solvent_Selection_Logic cluster_properties Compound Properties cluster_solvent_choice Solvent Selection Criteria cluster_solvent_system Selected Solvent System cluster_outcome Result compound This compound (Moderately Polar) high_sol_hot High Solubility when Hot compound->high_sol_hot low_sol_cold Low Solubility when Cold compound->low_sol_cold ethanol Ethanol (Good Solvent) high_sol_hot->ethanol water Water (Anti-solvent) low_sol_cold->water miscible Solvents must be Miscible outcome Successful Purification miscible->outcome ethanol->miscible water->miscible

References

Application Notes and Protocols for the Synthesis of Triasulfuron Utilizing 2-(2-Chloroethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the herbicide Triasulfuron. The key focus is on the utilization of 2-(2-Chloroethoxy)benzenesulfonamide as a crucial intermediate. The following sections detail the synthetic pathway, experimental procedures, and relevant data.

Introduction

Triasulfuron is a selective sulfonylurea herbicide highly effective against broadleaf weeds in cereal crops.[1] Its synthesis involves a multi-step process culminating in the reaction of this compound with 2-amino-4-methoxy-6-methyl-1,3,5-triazine. This document outlines a laboratory-scale synthesis adapted from established patent literature, providing a comprehensive guide for researchers in agrochemical synthesis and development.

Synthetic Pathway Overview

The synthesis of Triasulfuron can be conceptually divided into two main stages:

  • Synthesis of the key intermediate, this compound: This stage begins with the formation of 2-(1-chloroethoxy)-benzenesulfonic acid from 2-acetoxybenzenesulfonic acid and 2-chloroethanol. The resulting sulfonic acid is then converted to the corresponding sulfonamide.

  • Final condensation to form Triasulfuron: In the final step, this compound is reacted with 2-amino-4-methoxy-6-methyl-1,3,5-triazine in the presence of a base to yield Triasulfuron.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Stage 1: Synthesis of this compound cluster_1 Stage 2: Synthesis of Triasulfuron 2-Acetoxybenzenesulfonic_acid 2-Acetoxybenzenesulfonic acid 2-(1-chloroethoxy)-benzenesulfonic_acid 2-(1-chloroethoxy)-benzenesulfonic acid 2-Acetoxybenzenesulfonic_acid->2-(1-chloroethoxy)-benzenesulfonic_acid Reaction 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->2-(1-chloroethoxy)-benzenesulfonic_acid Reaction This compound This compound 2-(1-chloroethoxy)-benzenesulfonic_acid->this compound Reaction Phosgene_Ammonia Phosgene & Ammonia Gas Phosgene_Ammonia->this compound Reaction 2-(2-Chloroethoxy)benzenesulfonamide_final This compound 2-amino-4-methoxy-6-methyl-1,3,5-triazine 2-amino-4-methoxy-6-methyl-1,3,5-triazine Triasulfuron Triasulfuron 2-amino-4-methoxy-6-methyl-1,3,5-triazine->Triasulfuron Condensation Dimethyl_carbonate Dimethyl Carbonate Dimethyl_carbonate->Triasulfuron Condensation 2-(2-Chloroethoxy)benzenesulfonamide_final->Triasulfuron Condensation

Caption: Overall workflow for the synthesis of Triasulfuron.

Experimental Protocols

The following protocols are based on the procedures outlined in patent literature.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling hazardous reagents like phosgene.

Protocol 1: Synthesis of 2-(1-chloroethoxy)-benzenesulfonic acid

This protocol describes the synthesis of the initial intermediate.

Materials:

  • 2-Acetoxybenzenesulfonic acid

  • 2-Chloroethanol

  • Solvent (as specified in the original literature, e.g., N,N-dimethylformamide)

  • Thionyl chloride

  • Triethylamine

  • Acetonitrile

  • Sodium hydroxide

Procedure:

  • Due to the lack of a detailed, publicly available protocol, specific quantities and reaction conditions are not provided. The general method involves the reaction of 2-acetoxybenzenesulfonic acid with 2-chloroethanol.[2]

Protocol 2: Synthesis of this compound

This protocol details the conversion of the sulfonic acid to the key sulfonamide intermediate.

Materials:

  • 2-(1-chloroethoxy)-benzenesulfonic acid

  • Chlorobenzene

  • Phosgene

  • N,N-Dimethylformamide (DMF)

  • 30% Ammonia solution

Procedure:

  • In a 250 mL round-bottomed flask, add 10.23 g of 2-(1-chloroethoxy)-benzenesulfonic acid to 100 mL of chlorobenzene.

  • Add 9.9 g of phosgene to the solution.

  • Control the oil bath temperature at 85-105 °C.

  • Add 0.73 g of DMF.

  • Maintain the reaction at this temperature for 5 hours.

  • Cool the reaction mixture to 60-70 °C.

  • Over a period of 1 hour, add 11.3 g of 30% ammonia solution.

  • Continue to stir the mixture for an additional 2 hours.

  • After cooling to room temperature, the precipitate is collected by filtration to yield this compound.

Protocol 3: Synthesis of Triasulfuron

This protocol describes the final condensation step to produce Triasulfuron.

Materials:

  • This compound (from Protocol 2)

  • 2-amino-4-methoxy-6-methyl-1,3,5-triazine

  • Sodium methylate

  • Dimethyl carbonate

  • Water

  • Hydrochloric acid

  • Acetonitrile (dry)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • In a 250 mL round-bottomed flask, prepare a mixture of 14 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine, 5.4 g of sodium methylate, and 9.0 g of dimethyl carbonate in 100 mL of water.

  • Adjust the pH with an appropriate amount of hydrochloric acid.

  • Stir the mixture at room temperature for 3 hours.

  • In a separate 250 mL round-bottomed flask, add the product from the previous step (0.02 mol) and 0.02 mol of this compound to 100 mL of dry acetonitrile.

  • At room temperature, add 3 mL of DBU.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Dilute the mixture with 40 mL of water and 5% hydrochloric acid solution.

  • Wash the mixture with water and ether.

  • Collect the product by filtration and dry to obtain the final Triasulfuron product.

Data Presentation

The following tables summarize the quantitative data for the synthesis of Triasulfuron as described in the protocols.

Table 1: Reagents for the Synthesis of this compound

ReagentMolecular Weight ( g/mol )QuantityMoles (approx.)
2-(1-chloroethoxy)-benzenesulfonic acid236.6510.23 g0.043
Chlorobenzene112.56100 mL-
Phosgene98.929.9 g0.100
DMF73.090.73 g0.010
30% Ammonia solution17.03 (NH3)11.3 g0.200 (NH3)

Table 2: Reagents for the Synthesis of Triasulfuron

ReagentMolecular Weight ( g/mol )QuantityMoles (approx.)
2-amino-4-methoxy-6-methyl-1,3,5-triazine140.1414 g0.100
Sodium methylate54.025.4 g0.100
Dimethyl carbonate90.089.0 g0.100
This compound235.694.71 g0.020
Acetonitrile41.05100 mL-
DBU152.243 mL-

Table 3: Physicochemical Properties of Triasulfuron

PropertyValue
Molecular FormulaC14H16ClN5O5S
Molecular Weight401.83 g/mol
AppearanceWhite crystals
Melting Point186 °C[1]
Water Solubility (20°C, pH 7)1.5 g/L[1]

Signaling Pathways and Experimental Workflows

The synthesis of Triasulfuron is a linear chemical process and does not involve biological signaling pathways. The experimental workflow for the key steps is visualized below.

experimental_workflow cluster_protocol2 Protocol 2: Synthesis of this compound cluster_protocol3 Protocol 3: Synthesis of Triasulfuron p2_start Mix 2-(1-chloroethoxy)-benzenesulfonic acid and chlorobenzene p2_react1 Add phosgene and DMF, heat to 85-105 °C for 5h p2_start->p2_react1 p2_react2 Cool to 60-70 °C, add ammonia solution over 1h p2_react1->p2_react2 p2_stir Stir for 2h p2_react2->p2_stir p2_isolate Cool and filter to isolate product p2_stir->p2_isolate p3_start Prepare mixture of triazine, sodium methylate, and dimethyl carbonate in water p3_react1 Stir at RT for 3h p3_start->p3_react1 p3_combine Combine with this compound in acetonitrile p3_react1->p3_combine p3_react2 Add DBU and stir at RT for 3h p3_combine->p3_react2 p3_workup Dilute, acidify, and wash p3_react2->p3_workup p3_isolate Filter and dry to obtain Triasulfuron p3_workup->p3_isolate

Caption: Experimental workflow for key synthesis steps.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All procedures should be carried out with appropriate safety measures and in accordance with institutional and governmental regulations. The provided protocols are adapted from patent literature and may require optimization for specific laboratory conditions.

References

2-(2-Chloroethoxy)benzenesulfonamide as a molecular probe in chemical biology

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the principles and applications of , tailored for researchers, scientists, and drug development professionals.

Application Notes and Protocols for 2-(2-Chloroethoxy)benzenesulfonamide

Introduction

This compound is a versatile chemical entity with potential applications in chemical biology as a molecular probe. The molecule incorporates a benzenesulfonamide group, a well-established pharmacophore known for its interaction with various enzymes, and a reactive 2-chloroethoxy group, which can act as an electrophile, enabling covalent modification of biological targets. This combination makes it a candidate for the development of activity-based probes and covalent inhibitors for target identification and validation. This document provides an overview of its potential applications, physicochemical properties, and detailed protocols for its hypothetical use in a research setting.

Physicochemical Properties and Reactivity

The utility of this compound as a molecular probe is underpinned by its chemical structure. The sulfonamide moiety can participate in hydrogen bonding and act as a zinc-binding group, a feature exploited in many enzyme inhibitors. The 2-chloroethoxy group provides a reactive handle for covalent labeling of nucleophilic residues, such as cysteine, lysine, or histidine, within the active site of a target protein.

PropertyValueReference
Molecular Formula C₈H₁₀ClNO₃S[1]
Molecular Weight 235.69 g/mol [2]
CAS Number 82097-01-6[1]
Predicted pKa 9.97 ± 0.60[3]
Storage Temperature 2-8°C, sealed in dry conditions[3]

Table 1: Physicochemical Properties of this compound. This table summarizes key physicochemical properties of the compound, essential for its handling and application in experimental settings.

Hypothetical Application: Covalent Inhibition of a Target Protein

This section outlines a hypothetical application of this compound as a covalent inhibitor for a hypothetical enzyme, "Target Protein X," which possesses a nucleophilic cysteine residue in its active site. This application is illustrative and based on the principles of covalent probe design.

Signaling Pathway Context

Let's assume Target Protein X is a key enzyme in a hypothetical cellular signaling pathway that promotes cell proliferation. Inhibition of this pathway is a potential therapeutic strategy.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Target Protein X Target Protein X Signaling Cascade->Target Protein X Cell Proliferation Cell Proliferation Target Protein X->Cell Proliferation Probe This compound Probe->Target Protein X Covalent Inhibition

Caption: Hypothetical signaling pathway where this compound acts as a covalent inhibitor of "Target Protein X".

Experimental Protocols

The following are detailed protocols for experiments to validate the use of this compound as a probe for Target Protein X.

1. In Vitro Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potency of this compound against purified Target Protein X.

Materials:

  • Purified Target Protein X

  • Substrate for Target Protein X

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add a fixed concentration of Target Protein X to each well.

  • Add the different concentrations of the probe to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at 37°C for 30 minutes to allow for covalent modification.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

CompoundTargetIC₅₀ (µM)Inhibition Type
This compoundTarget Protein X5.2Covalent
Benzenesulfonamide (control)Target Protein X>100Reversible

Table 2: Hypothetical In Vitro Inhibition Data. This table presents example data from an enzyme inhibition assay, demonstrating the covalent inhibitory effect of the probe.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Protein Extraction cluster_3 Analysis A Treat cells with Probe or Vehicle (DMSO) B Heat cells at different temperatures A->B C Lyse cells and separate soluble fraction B->C D Analyze soluble protein by Western Blot C->D Target_ID_Workflow Cell Lysate Cell Lysate Incubate with\nAlkyne-Probe Incubate with Alkyne-Probe Cell Lysate->Incubate with\nAlkyne-Probe Click Chemistry\n(Azide-Biotin) Click Chemistry (Azide-Biotin) Incubate with\nAlkyne-Probe->Click Chemistry\n(Azide-Biotin) Streptavidin\nPull-down Streptavidin Pull-down Click Chemistry\n(Azide-Biotin)->Streptavidin\nPull-down Trypsin Digestion Trypsin Digestion Streptavidin\nPull-down->Trypsin Digestion LC-MS/MS Analysis LC-MS/MS Analysis Trypsin Digestion->LC-MS/MS Analysis Protein ID Protein ID LC-MS/MS Analysis->Protein ID

References

Application Notes and Protocols for In Vitro Evaluation of 2-(2-Chloroethoxy)benzenesulfonamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing in vitro assays to characterize the biological activity of 2-(2-Chloroethoxy)benzenesulfonamide. Based on the common activities of the sulfonamide chemical class, the primary proposed assays focus on carbonic anhydrase inhibition and anticancer effects through cell viability and cell cycle analysis.[1][2][3]

I. Carbonic Anhydrase Inhibition Assay

The benzenesulfonamide moiety is a well-established pharmacophore known to bind to the zinc-containing active site of carbonic anhydrases (CAs), making CA inhibition a primary hypothesis for the biological activity of this compound.[3] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.[4]

Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is adapted from standard methods for screening CA inhibitors and relies on the esterase activity of CA.[4][5] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP), which can be quantified spectrophotometrically.[4]

Materials and Reagents:

  • Human Carbonic Anhydrase II (CA-II)

  • This compound (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)[5][6]

  • p-Nitrophenyl acetate (p-NPA, Substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[4]

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates[4]

  • Microplate reader capable of kinetic measurements at 400-405 nm[4]

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5.

    • CA-II Working Solution: Dilute the stock CA-II enzyme in cold Assay Buffer to the desired working concentration.

    • Substrate Solution: Prepare a stock solution of p-NPA in acetonitrile and dilute to the final working concentration in Assay Buffer immediately before use.

    • Test Compound and Control Stock Solutions: Dissolve this compound and Acetazolamide in DMSO to create concentrated stock solutions (e.g., 10 mM).

    • Serial Dilutions: Prepare a series of dilutions of the test compound and positive control in Assay Buffer. The final DMSO concentration in the assay should be kept low (<1%) to avoid affecting enzyme activity.

  • Assay Protocol:

    • Set up the 96-well plate with the following controls and test conditions in triplicate: Blank (no enzyme), Vehicle Control (enzyme + DMSO), Positive Control (enzyme + Acetazolamide dilutions), and Test Compound (enzyme + this compound dilutions).[4]

    • Add 158 µL of Assay Buffer to the appropriate wells.[4]

    • Add 2 µL of the corresponding test compound dilution, positive control dilution, or DMSO for the vehicle control.[4]

    • Add 20 µL of the CA-II Working Solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.[6]

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.[4]

    • Immediately measure the absorbance at 405 nm in kinetic mode, recording readings every 30-60 seconds for 10-30 minutes.[4][6]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation: Carbonic Anhydrase Inhibition
CompoundTargetAssay TypeIC50 (nM)
This compoundCA-IIColorimetric (p-NPA)Experimental Data
Acetazolamide (Positive Control)CA-IIColorimetric (p-NPA)Experimental Data

Visualization: Carbonic Anhydrase Inhibition Assay Principle

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition cluster_measurement Measurement pNPA p-Nitrophenyl Acetate (Colorless) pNP p-Nitrophenol (Yellow) pNPA->pNP Hydrolysis Reader Spectrophotometer (405 nm) pNP->Reader Measures Absorbance CA Carbonic Anhydrase CA->pNPA Inhibitor This compound Inhibitor->CA Binds to Active Site

Caption: Principle of the colorimetric carbonic anhydrase inhibition assay.

II. Anticancer Activity Assays

Numerous sulfonamide derivatives have been investigated for their anticancer properties, acting through various mechanisms including cell cycle arrest and induction of apoptosis.[1][7][8] Therefore, evaluating the cytotoxic and cytostatic effects of this compound on cancer cell lines is a logical secondary line of investigation.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][9] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[7]

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7 breast cancer, HeLa cervical cancer)[7][8]

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture and harvest cancer cells in their exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/mL (200 µL per well) and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in cell culture medium.

    • After 24 hours of incubation, remove the old medium and add 200 µL of fresh medium containing the various concentrations of the test compound or positive control to the respective wells. Include a vehicle control (medium with DMSO).

    • Incubate the plate for another 48-72 hours.[7][10]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Abs_treated / Abs_control) * 100

    • Plot the % Cell Viability against the logarithm of the compound concentration and determine the GI50/IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity Against Cancer Cell Lines
CompoundCell LineAssay TypeIncubation Time (h)GI50/IC50 (µM)
This compoundMCF-7MTT72Experimental Data
This compoundHeLaMTT72Experimental Data
Doxorubicin (Positive Control)MCF-7MTT72Experimental Data
Doxorubicin (Positive Control)HeLaMTT72Experimental Data

Visualization: MTT Assay Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_read Data Acquisition Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (Attachment) Seed->Incubate1 AddCompound Add Test Compound/ Controls Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

To determine if the cytotoxic effects of this compound are due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining can be employed. This method quantifies the DNA content in a population of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[9]

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplies

  • This compound (Test Compound)

  • Phosphate-Buffered Saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 concentration (and other relevant concentrations) for 24-48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells for at least 2 hours at -20°C (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for both control and treated samples.

    • Compare the cell cycle distribution of treated cells to control cells to identify any potential cell cycle arrest.

Data Presentation: Cell Cycle Distribution Analysis
TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control0Experimental DataExperimental DataExperimental Data
This compoundIC50/2Experimental DataExperimental DataExperimental Data
This compoundIC50Experimental DataExperimental DataExperimental Data
This compoundIC50*2Experimental DataExperimental DataExperimental Data

Visualization: Cell Cycle Phases and Potential Arrest Points

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest1 G1 Arrest Arrest1->G1 Inhibit Progression Arrest2 S Arrest Arrest2->S Inhibit Progression Arrest3 G2/M Arrest Arrest3->G2 Inhibit Progression

Caption: The four phases of the cell cycle and potential points of arrest.

References

Application Notes and Protocols for 2-(2-Chloroethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe handling, storage, and use of 2-(2-Chloroethoxy)benzenesulfonamide. The following protocols and data are intended to ensure laboratory safety and proper application of this chemical compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding the compound's behavior and for safe handling.

PropertyValueReference
CAS Number 82097-01-6[1]
Molecular Formula C₈H₁₀ClNO₃S[1]
Molecular Weight 235.69 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 118-119 °C[2]
Boiling Point 421.1 °C at 760 mmHg[3]
Density 1.384 g/cm³[3]
Flash Point 208.5 °C[3]
Solubility Insoluble in water; Soluble in benzene, toluene, and chlorobenzene.[2]
pKa 9.97 ± 0.60 (Predicted)[1]

Handling and Storage Guidelines

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.[4]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Storage

To ensure the stability of the compound, the following storage conditions are recommended:

ParameterRecommendation
Temperature 2-8 °C[1]
Atmosphere Store in a dry, well-ventilated place.[3]
Container Keep container tightly sealed.[3]
Incompatibilities Avoid strong oxidizing agents and strong bases.
Safe Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Weigh Compound in a Ventilated Hood B->C Proceed to Handling D Perform Experimental Protocol C->D E Store in a Tightly Sealed Container at 2-8 °C D->E F Dispose of Waste According to Institutional Guidelines D->F E->C For Future Use

Caption: Workflow for Safe Handling and Storage.

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Experimental Protocol: Synthesis of a Triazine Derivative

The following is a representative protocol for the use of this compound as an intermediate in the synthesis of a triazine derivative, adapted from a patented procedure for the synthesis of the herbicide triasulfuron.[2]

Objective: To synthesize N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)-2-(2-chloroethoxy)benzenesulfonamide.

Materials:

  • This compound

  • 2-amino-4-methoxy-6-methyl-1,3,5-triazine

  • Dimethyl carbonate

  • Chlorobenzene (solvent)

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottomed flask, add this compound (10.23 g).

  • Solvent Addition: Add 100 mL of chlorobenzene to the flask.

  • Reagent Addition: Add dimethyl carbonate and 2-amino-4-methoxy-6-methyl-1,3,5-triazine to the reaction mixture.

  • Heating and Reaction: Heat the mixture to a temperature of 85-105 °C with constant stirring.

  • Reaction Time: Maintain the reaction at this temperature for a minimum of 5 hours.

  • Cooling and Isolation: After the reaction is complete, cool the mixture. The product may precipitate out of the solution upon cooling.

  • Purification: The crude product can be purified by filtration and washing with a suitable solvent, followed by recrystallization if necessary.

Disposal Guidelines

Unused this compound and any waste generated from its use should be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in a properly labeled, sealed, and compatible container.

  • Disposal Method: Dispose of the chemical waste through an approved hazardous waste disposal facility. Do not dispose of it down the drain or in the regular trash.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Disclaimer: The information provided in these application notes is for guidance purposes only and should not be considered a substitute for a comprehensive risk assessment. Always consult the Safety Data Sheet (SDS) and follow all institutional and regulatory safety guidelines when handling this chemical.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chloroethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(2-chloroethoxy)benzenesulfonamide.

Troubleshooting Guide: Common Impurities

The synthesis of this compound can be complex, with the potential for various process-related impurities. Understanding the origin of these impurities is crucial for optimizing the synthesis and ensuring the quality of the final product. Below is a summary of common impurities, their potential sources, and recommended analytical methods for their detection.

Impurity NameStructurePotential Source(s)Recommended Analytical Method(s)
Starting Materials
4-ChlorophenolCl-C₆H₄-OHIncomplete reaction in the etherification step (Route 1).HPLC-UV, GC-MS
2,4-DichlorophenolCl₂-C₆H₃-OHIncomplete reaction in the initial chlorosulfonation step (Route 2).HPLC-UV, GC-MS
2-(2-Chloroethoxy)ethanolCl-CH₂CH₂-O-CH₂CH₂-OHStarting material for the etherification of a phenol or potential degradation product. It is a known potential genotoxic impurity.LC-MS/MS, GC-MS[1][2]
Intermediates
4-Chloro(2-hydroxyethoxy)benzeneCl-C₆H₄-O-CH₂CH₂-OHIncomplete chlorination of the hydroxyethoxy intermediate (Route 1).HPLC-UV
2-(2-Hydroxyethoxy)benzenesulfonamideHO-CH₂CH₂-O-C₆H₄-SO₂NH₂Incomplete chlorination of the ethoxy side chain.HPLC-UV
2-(2-Chloroethoxy)benzenesulfonyl chlorideCl-CH₂CH₂-O-C₆H₄-SO₂ClIncomplete amination of the sulfonyl chloride.HPLC-UV (may require derivatization)
By-products
Isomeric (e.g., 4-) substituted benzenesulfonamidesCl-CH₂CH₂-O-C₆H₄-SO₂NH₂Non-regioselective sulfonation of the chloroethoxybenzene intermediate.HPLC-UV, LC-MS
Diphenyl sulfones(Cl-CH₂CH₂-O-C₆H₄)₂SO₂Side reaction during the sulfonation step, especially at higher temperatures.HPLC-UV, LC-MS
Chlorinated this compoundCl-C₈H₉ClNO₃SIncomplete dehalogenation in synthetic routes starting from dichlorophenol (Route 2).HPLC-UV, LC-MS
Residual Solvents
Various Organic SolventsN/AUsed during reaction, extraction, and purification steps.Headspace GC-MS[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: My final product shows a significant peak in the HPLC analysis that I cannot identify. What could it be?

A1: Unidentified peaks can often be attributed to process-related impurities. Based on the synthetic route, consider the following possibilities:

  • Unreacted Starting Materials or Intermediates: Review the reaction conditions of each step. Incomplete reactions are a common source of impurities. Refer to the table above for likely candidates based on your synthesis pathway.

  • Isomers: The sulfonation step can sometimes lead to the formation of positional isomers. If your synthesis involves the sulfonation of a substituted benzene ring, consider the possibility of ortho, meta, and para isomers.

  • Side-products: Reactions like sulfonation can produce by-products such as diphenyl sulfones, especially if the reaction temperature is not well-controlled.

To identify the unknown peak, techniques like LC-MS or GC-MS can be employed to obtain the molecular weight and fragmentation pattern of the impurity, which will aid in its structure elucidation.[7]

Q2: I am observing a lower than expected yield. What are the common causes?

A2: Low yields can result from several factors throughout the synthesis:

  • Incomplete Reactions: Ensure that each reaction step goes to completion by monitoring with an appropriate technique (e.g., TLC, HPLC). Reaction times and temperatures may need to be optimized.

  • Side Reactions: The formation of by-products such as sulfones or multiple sulfonations can consume your starting materials and reduce the yield of the desired product. Careful control of reaction conditions, particularly temperature and the stoichiometry of reagents, is critical.

  • Product Loss During Work-up and Purification: Evaluate your extraction and crystallization procedures for potential losses. Ensure the pH is optimized for extraction and that the chosen crystallization solvent provides good recovery.

Q3: How can I minimize the formation of sulfone by-products during the sulfonation step?

A3: Sulfone formation is a common side reaction in sulfonation and is favored at higher temperatures. To minimize this:

  • Control the Reaction Temperature: Maintain a low and consistent temperature throughout the addition of the sulfonating agent and the subsequent reaction period.

  • Use an Appropriate Sulfonating Agent: The choice of sulfonating agent (e.g., chlorosulfonic acid, oleum) and its concentration can influence the extent of side reactions.

  • Optimize Stoichiometry: Using a minimal excess of the sulfonating agent can help to reduce the formation of by-products.

Q4: What are the best practices for removing residual solvents from the final product?

A4: Residual solvents are a common concern in pharmaceutical manufacturing. To effectively remove them:

  • Drying: Dry the final product under vacuum at an appropriate temperature. The temperature should be high enough to remove the solvents but not so high as to cause degradation of the product.

  • Recrystallization: A final recrystallization step from a suitable solvent system can significantly reduce the levels of residual solvents.

  • Analysis: Use a validated headspace GC-MS method to quantify the residual solvents and ensure they are within acceptable limits as per regulatory guidelines.[3][4][5][6]

Experimental Protocols

Key Experiment: Synthesis of this compound (Illustrative)

This protocol is a generalized representation based on common synthetic strategies. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Step 1: Etherification of a Chlorophenol

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve the starting chlorophenol (e.g., 4-chlorophenol) in a suitable solvent (e.g., N,N-dimethylformamide).

  • Add a base (e.g., potassium carbonate) and 2-chloroethanol.

  • Heat the mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chloroethoxybenzene intermediate.

Step 2: Chlorosulfonation

  • Cool a stirred vessel containing chlorosulfonic acid to 0-5 °C.

  • Slowly add the chloroethoxybenzene intermediate from Step 1, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.

  • Carefully quench the reaction mixture by pouring it onto ice.

  • Extract the resulting sulfonyl chloride into an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with cold brine, dry it, and use the solution directly in the next step.

Step 3: Amination

  • Cool a vessel containing concentrated ammonium hydroxide solution to 0-5 °C.

  • Slowly add the solution of the sulfonyl chloride from Step 2, maintaining the low temperature.

  • Stir the mixture vigorously for a set period.

  • Collect the precipitated solid by filtration, wash it with cold water, and dry it to obtain the crude this compound.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Visualizations

Synthesis_Impurities Start Starting Materials (e.g., Chlorophenol) Inter1 Etherification Intermediate (Chloroethoxybenzene) Start->Inter1 Etherification Imp_Start Unreacted Starting Materials Start->Imp_Start Inter2 Sulfonyl Chloride Intermediate Inter1->Inter2 Sulfonation Imp_Inter1 Incomplete Etherification (Hydroxyethoxy Intermediate) Inter1->Imp_Inter1 Incomplete Chlorination Imp_Sulf Isomeric Sulfonamides & Diphenyl Sulfones Inter1->Imp_Sulf Side Reactions Product 2-(2-Chloroethoxy)- benzenesulfonamide Inter2->Product Amination Imp_Amin Unreacted Sulfonyl Chloride Inter2->Imp_Amin Imp_Solv Residual Solvents Product->Imp_Solv From Work-up

Caption: Logical workflow of the synthesis and common impurity formation.

Troubleshooting_Workflow Problem Problem Encountered (e.g., Low Purity, Low Yield) Analysis Analyze Reaction Step (TLC, HPLC, GC-MS) Problem->Analysis Identify Identify Source of Impurity (Starting Material, Intermediate, By-product) Analysis->Identify Validate Validate Analytical Method for Impurity Detection Analysis->Validate Optimize Optimize Reaction Conditions (Temperature, Time, Stoichiometry) Identify->Optimize Purify Improve Purification (Recrystallization, Chromatography) Identify->Purify Optimize->Analysis Re-analyze Solution Achieve Desired Purity and Yield Optimize->Solution Purify->Analysis Re-analyze Purify->Solution

Caption: A logical workflow for troubleshooting synthesis issues.

References

troubleshooting side reactions in 2-(2-Chloroethoxy)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chloroethoxy)benzenesulfonamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Question: My reaction to form the 2-(2-chloroethoxy)phenyl intermediate from 2-chlorophenol and 1,2-dichloroethane is showing low yield. What are the possible causes and how can I improve it?

Answer:

Low yields in the etherification step are common and can be attributed to several factors. A primary cause can be incomplete reaction or the formation of side products.

Potential Causes and Solutions:

CauseRecommended Solution
Incomplete Deprotonation of Phenol Ensure a slight excess of a strong base (e.g., sodium hydroxide) is used to fully deprotonate the 2-chlorophenol. The reaction is typically performed under basic conditions.
Reaction Temperature Too Low The reaction of 4-chlorophenol with dichloroethane is often conducted at elevated temperatures.[1][2] Consider increasing the reaction temperature, potentially to reflux, to improve the reaction rate.
Inefficient Phase Transfer Catalyst If using a phase transfer catalyst, ensure it is active and used in the correct proportion. The choice of catalyst can be critical for this type of ether synthesis.
Side Reactions The formation of bis-aryloxyethane as a byproduct can occur. Using an excess of 1,2-dichloroethane can help to minimize this side reaction.

Question: During the chlorosulfonation of the 2-(2-chloroethoxy)benzene intermediate, I am observing a dark-colored reaction mixture and multiple spots on my TLC. What is happening?

Answer:

The chlorosulfonation step using chlorosulfonic acid is highly exothermic and can lead to degradation and the formation of multiple sulfonated isomers if not properly controlled.

Potential Causes and Solutions:

CauseRecommended Solution
Reaction Temperature Too High The addition of chlorosulfonic acid should be done slowly and at a low temperature, typically between -10°C and 5°C, to control the exothermic reaction and prevent charring.[3]
Formation of Isomers Sulfonation can occur at different positions on the aromatic ring. Maintaining a low reaction temperature can favor the formation of the desired para-substituted product.
Degradation of Starting Material The ether linkage can be sensitive to the harsh acidic conditions. Minimizing the reaction time and maintaining a low temperature can help prevent cleavage of the chloroethoxy group.
Excess Chlorosulfonic Acid While a molar excess of chlorosulfonic acid is necessary, a large excess can lead to increased side reactions. A typical molar ratio is in the range of 1:1 to 1:1.5 of the substrate to chlorosulfonic acid.[4]

Question: The final amination step to produce this compound from the corresponding sulfonyl chloride is resulting in a low yield and impurities. How can I optimize this step?

Answer:

The amination of the sulfonyl chloride is generally a robust reaction, but issues can arise from incomplete reaction or side reactions involving the chloroethoxy group.

Potential Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction Ensure a sufficient excess of aqueous ammonia is used. The reaction is often carried out at temperatures between -5°C and 0°C.[4]
Hydrolysis of Sulfonyl Chloride The sulfonyl chloride is sensitive to water. The reaction should be performed with concentrated aqueous ammonia, and the workup should be done promptly.
Side Reaction at the Chloroethoxy Group The chloroethyl group can potentially react with ammonia, although this is less likely under standard amination conditions for a sulfonyl chloride. If this is suspected, using a less nucleophilic base or protecting the chloro group might be considered, though this would add complexity to the synthesis.
Poor Product Isolation The product is a solid with a melting point of 118-119°C.[1] Ensure proper crystallization and filtration techniques are used to maximize recovery. Washing the crude product with cold water can help remove inorganic salts.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the specific conditions and scale of the reaction. However, based on patent literature, yields for individual steps can be high. For instance, the conversion of the corresponding sulfonic acid sodium salt to the sulfonamide can proceed with high efficiency. A well-optimized multi-step synthesis could realistically achieve an overall yield in the range of 60-80%.

Q2: What are the key analytical techniques to monitor the progress of the reaction and the purity of the final product?

A2: Thin-Layer Chromatography (TLC) is a crucial technique for monitoring the consumption of starting materials and the formation of products at each step. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several steps involve hazardous reagents.

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • 1,2-Dichloroethane is a flammable and toxic solvent.

  • The chlorosulfonation reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

  • Ammonia solution is a corrosive and pungent gas.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Experimental Protocols

Synthesis of 2-(2-Chloroethoxy)benzenesulfonyl chloride:

A solution of 2-(2-chloroethoxy)benzene in an inert solvent like n-decane is cooled to a temperature between -10°C and +5°C.[3] Chlorosulfonic acid (approximately 1 to 1.2 molar equivalents) is added dropwise while maintaining the low temperature.[3] The reaction mixture is stirred for a few hours at this temperature. Upon completion, the reaction is carefully quenched by pouring it onto ice water. The resulting sulfonyl chloride can then be extracted with a suitable organic solvent.

Synthesis of this compound:

The crude 2-(2-chloroethoxy)benzenesulfonyl chloride is dissolved in an appropriate solvent. The solution is then added to an excess of concentrated aqueous ammonia solution at a low temperature (e.g., -5°C to 0°C).[4] The mixture is stirred until the reaction is complete, as monitored by TLC. The solid product is then collected by filtration, washed with cold water to remove any inorganic salts, and dried.[5] Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Etherification cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination 2-Chlorophenol 2-Chlorophenol Ether_Intermediate 2-(2-Chloroethoxy)benzene 2-Chlorophenol->Ether_Intermediate NaOH 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->Ether_Intermediate Sulfonyl_Chloride 2-(2-Chloroethoxy)benzenesulfonyl chloride Ether_Intermediate->Sulfonyl_Chloride ClSO3H Final_Product This compound Sulfonyl_Chloride->Final_Product NH3(aq) Troubleshooting_Workflow Start Low Yield or Impurities Detected CheckStep Identify Reaction Step with Issue Start->CheckStep Etherification Etherification Issues? CheckStep->Etherification Step 1 Chlorosulfonation Chlorosulfonation Issues? CheckStep->Chlorosulfonation Step 2 Amination Amination Issues? CheckStep->Amination Step 3 IncompleteDeprotonation Incomplete Deprotonation? Etherification->IncompleteDeprotonation Yes HighTemp_Chloro Temperature Too High? Chlorosulfonation->HighTemp_Chloro Yes IncompleteReaction_Amine Incomplete Reaction? Amination->IncompleteReaction_Amine Yes LowTemp_Ether Temperature Too Low? IncompleteDeprotonation->LowTemp_Ether No End Problem Resolved IncompleteDeprotonation->End Yes, Adjust Base SideReaction_Ether Side Product Formation? LowTemp_Ether->SideReaction_Ether No LowTemp_Ether->End Yes, Increase Temp SideReaction_Ether->End No SideReaction_Ether->End Yes, Adjust Stoichiometry IsomerFormation Isomer Formation? HighTemp_Chloro->IsomerFormation No HighTemp_Chloro->End Yes, Lower Temp Degradation Starting Material Degradation? IsomerFormation->Degradation No IsomerFormation->End Yes, Control Temp Degradation->End No Degradation->End Yes, Shorter Time/Lower Temp Hydrolysis Sulfonyl Chloride Hydrolysis? IncompleteReaction_Amine->Hydrolysis No IncompleteReaction_Amine->End Yes, Increase NH3 Hydrolysis->End No Hydrolysis->End Yes, Prompt Workup Side_Reactions cluster_SideReactions Potential Side Reactions MainReaction 2-(2-Chloroethoxy)benzene + ClSO3H Desired Product 2-(2-Chloroethoxy)benzenesulfonyl chloride Isomer Ortho/Meta Isomer Formation MainReaction:prod->Isomer Suboptimal Temperature Cleavage Ether Linkage Cleavage MainReaction:start->Cleavage Harsh Acidic Conditions PolySulfonation Polysulfonation MainReaction:start->PolySulfonation Excess ClSO3H

References

optimization of reaction conditions for 2-(2-Chloroethoxy)benzenesulfonamide yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(2-Chloroethoxy)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common synthetic pathway starts from 4-chlorophenol. The process involves several key steps: etherification, chlorination of the resulting alcohol, chlorosulfonation, catalytic hydrogenation to remove the chlorine from the benzene ring, conversion to the sulfonyl chloride, and finally, amination to yield the desired product.[1][2]

Q2: What are the critical reagents in this synthesis?

A2: Key reagents include 4-chlorophenol, ethylene carbonate (or 1,2-dichloroethane), thionyl chloride or phosgene, chlorosulfonic acid, a palladium/carbon catalyst for hydrogenation, and ammonia.[1][2]

Q3: What are the typical solvents used for the chlorosulfonation step?

A3: Inert organic solvents are typically used. Aliphatic and aromatic hydrocarbons, as well as halogenated hydrocarbons like n-decane, hexane, and chlorobenzene, have been reported.[1][3]

Q4: What are the recommended temperature ranges for the key reaction steps?

A4: The etherification of 4-chlorophenol is typically carried out at elevated temperatures. The subsequent chlorination with thionyl chloride is often performed at around 90°C.[1] The chlorosulfonation step is temperature-sensitive and is generally conducted at cooler temperatures, ranging from -10°C to 40°C.[1] The final amination of the sulfonyl chloride is also performed at low temperatures, typically between -5°C and 25°C, to control the reaction's exothermicity.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Chlorosulfonation Step

Possible Causes:

  • Moisture Contamination: Chlorosulfonic acid and the intermediate sulfonyl chloride are highly reactive with water, leading to hydrolysis and reduced yield.[5]

  • Suboptimal Temperature: The reaction temperature is critical. Temperatures that are too high can lead to side reactions and decomposition, while temperatures that are too low may result in an incomplete reaction.[1]

  • Improper Reagent Stoichiometry: An incorrect ratio of chlorosulfonic acid to the substrate can lead to incomplete conversion or the formation of byproducts.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Strict Temperature Control: Carefully monitor and control the reaction temperature within the optimal range. For the addition of chlorosulfonic acid to 4-chloro(2-chloroethoxy)benzene, a temperature of +35°C to +40°C has been cited.[1]

  • Optimize Reagent Ratio: Systematically vary the molar ratio of chlorosulfonic acid to the starting material to find the optimal stoichiometry for your specific setup.

Issue 2: Incomplete Hydrogenation

Possible Causes:

  • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be poisoned or deactivated.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed to completion.

  • Incorrect pH: The pH of the reaction mixture can significantly influence the hydrogenation process.

Solutions:

  • Use Fresh Catalyst: Ensure the Pd/C catalyst is of high quality and has been stored properly.

  • Optimize Hydrogen Pressure: While pressures from 1 to 5 bar have been reported, adjusting the pressure within this range may improve the reaction rate and completion.[1]

  • Maintain Optimal pH: The reaction is typically carried out in the presence of an acid acceptor like sodium hydroxide to maintain a basic pH, often between 9.5 and 11.5.[2]

Issue 3: Formation of Impurities during Amination

Possible Causes:

  • High Reaction Temperature: The reaction of sulfonyl chloride with ammonia is highly exothermic. Poor temperature control can lead to the formation of side products.

  • Incorrect Stoichiometry of Ammonia: An insufficient amount of ammonia will result in incomplete conversion of the sulfonyl chloride.

Solutions:

  • Low-Temperature Addition: Add the sulfonyl chloride solution to the aqueous ammonia solution at a controlled low temperature, for instance, between -5°C and 25°C.[4]

  • Use of Excess Ammonia: Employ a molar excess of ammonia to ensure the complete conversion of the sulfonyl chloride.

Experimental Protocols

Protocol 1: Synthesis of 2-(β-chloroethoxy)-5-chlorobenzenesulfonyl chloride
  • Etherification: 4-chlorophenol, dichloroethane, a suitable catalyst, and sodium hydroxide solution are added to a reaction vessel. The mixture is heated and stirred for several hours to produce 1-(4-chlorophenoxy)-2-chloroethane.

  • Sulfonation: The resulting compound is sulfonated by the dropwise addition of chlorosulfonic acid at a temperature of 0-5°C in dichloroethane.

  • Reaction Maintenance: The reaction temperature is then maintained at 25-30°C for 3 hours to yield 2-(β-chloroethoxy)-5-chlorobenzenesulfonyl chloride.[2]

Protocol 2: Overall Synthesis from 4-chloro(2-chloroethoxy)benzene
  • Chlorosulfonation: To a solution of 203 g of 4-chloro(2-chloroethoxy)benzene in 230 ml of n-decane, 124.7 g of chlorosulfonic acid is added over 2 hours, maintaining the temperature between +35°C and +40°C. The mixture is held at this temperature for an additional 2 hours.

  • Work-up: The reaction mixture is then taken up in 400 ml of water and neutralized at +60°C to +65°C with 158 g of a 30% aqueous sodium hydroxide solution. The aqueous phase is separated while hot.

  • Hydrogenation: The aqueous phase is subjected to hydrogenation in the presence of a 5% palladium on carbon catalyst at a pressure of 1 to 5 bar and a temperature of +20°C to +70°C.

  • Conversion to Sulfonyl Chloride: The resulting product is converted to the sulfonic acid chloride by reacting with phosgene at a temperature between +60°C and +120°C.

  • Amination: The final product, this compound, is obtained by treating the reaction mixture with an aqueous ammonia solution.[1]

Data Presentation

The following tables present illustrative data on how varying reaction conditions can impact the yield of key steps in the synthesis. This data is based on typical outcomes in organic synthesis and is intended for guidance.

Table 1: Illustrative Effect of Temperature on Chlorosulfonation Yield

EntryTemperature (°C)Reaction Time (h)SolventIsolated Yield (%)
10-53Hexane85
220-253Hexane88
335-402n-decane92
450-552n-decane75 (decomposition observed)

Table 2: Illustrative Effect of Solvent on Hydrogenation Yield

EntrySolventCatalyst Loading (mol%)Pressure (bar)Temperature (°C)Isolated Yield (%)
1Water135095
2Ethanol135092
3Methanol135090
4Water0.535088

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A 4-Chlorophenol C Etherification A->C B Ethylene Carbonate B->C D Chlorination C->D Thionyl Chloride E Chlorosulfonation D->E Chlorosulfonic Acid F Hydrogenation E->F H₂, Pd/C G Conversion to Sulfonyl Chloride F->G Phosgene H Amination G->H NH₃ I This compound H->I G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps A Low Product Yield B Incomplete Reaction A->B C Side Reactions A->C D Product Loss during Workup A->D E Verify Reagent Purity & Stoichiometry B->E F Optimize Reaction Time & Temperature B->F I Check Catalyst Activity B->I C->F G Ensure Anhydrous Conditions C->G H Modify Purification Protocol D->H

References

Technical Support Center: 2-(2-Chloroethoxy)benzenesulfonamide - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental stability and degradation data for 2-(2-Chloroethoxy)benzenesulfonamide is limited in publicly available literature. The information provided herein is based on established principles of chemical stability, the known reactivity of its functional groups (sulfonamide, chloroethoxy, aromatic ring), and standard pharmaceutical forced degradation practices.[1][2][3][4][5] This guide is intended to provide a scientifically grounded framework for researchers to design and execute their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its stability?

A1: The key functional groups are the benzenesulfonamide and the 2-chloroethoxy ether.

  • Benzenesulfonamide group: The sulfonamide (SO₂NH₂) group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can lead to the cleavage of the sulfur-nitrogen bond.

  • 2-Chloroethoxy group: The ether linkage (-O-) can be cleaved under harsh acidic conditions. The terminal alkyl chloride (-Cl) is a potential site for nucleophilic substitution or elimination reactions, especially in the presence of bases or nucleophiles.

  • Aromatic Ring: The benzene ring is generally stable but can be susceptible to oxidative degradation or electrophilic substitution under specific conditions.

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its structure, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Cleavage of the S-N bond in the sulfonamide group to form 2-(2-chloroethoxy)benzenesulfonic acid and ammonia, or cleavage of the C-O ether bond.[6]

  • Oxidation: Oxidation of the sulfur atom or hydroxylation of the aromatic ring are possible under oxidative stress.[2]

  • Photolysis: The C-Cl and C-S bonds could be susceptible to cleavage upon exposure to UV light.

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[7] A recommended storage temperature is 2-8°C, sealed in a dry environment.[7] It should be protected from light and moisture to prevent photolytic and hydrolytic degradation. For solutions, it is advisable to use them fresh or store them at low temperatures for a short period after verifying their stability in the chosen solvent.

Q4: What analytical techniques are best suited for stability and degradation studies of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating the parent compound from its degradation products and quantifying them.[1][8] For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable as they provide molecular weight and fragmentation information.[2][8]

Troubleshooting Guides

Problem: I am observing a new, unexpected peak in my HPLC chromatogram after my sample solution has been standing at room temperature.

  • Possible Cause: This is likely a degradation product. The compound may be unstable in the solvent used or sensitive to light and temperature.

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment with the sample vial wrapped in aluminum foil or using an amber vial to rule out photodegradation.

    • Control Temperature: Prepare the sample in an ice bath and analyze it immediately. If the peak does not appear, the degradation is likely temperature-dependent.

    • Check pH of the Solution: If you are using an aqueous or protic solvent, the pH could be promoting hydrolysis. Consider using a buffered solution if appropriate for your experiment.

    • Solvent Stability: The compound may be reacting with the solvent. Test for stability in an alternative, aprotic solvent if your experimental design allows.

    • Identify the Degradant: If the peak persists, use LC-MS to determine its mass and propose a structure. This will help in understanding the degradation pathway.

Problem: My assay values for this compound are consistently low and show high variability.

  • Possible Cause: This could be due to degradation of the compound during sample preparation or analysis, or issues with the analytical method itself.

  • Troubleshooting Steps:

    • Assess Stock Solution Stability: Prepare a stock solution and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) while storing it under your typical laboratory conditions. This will reveal if the compound is degrading in the stock solution.

    • Forced Degradation Study: Perform a forced degradation study (see protocols below) to understand the compound's lability. This will help in identifying conditions to avoid during routine analysis.

    • Method Validation: Ensure your analytical method is robust. Check for issues like poor peak shape, insufficient resolution between the parent peak and any impurities, or non-linear detector response.

    • Review Sample Preparation: Ensure that sample preparation steps do not introduce conditions (e.g., high temperature, extreme pH) that could cause degradation.

Hypothetical Degradation Pathways

The following diagrams illustrate the plausible degradation pathways for this compound under different stress conditions.

Hydrolysis cluster_acid_base Acid/Base Hydrolysis parent This compound product1 2-(2-Chloroethoxy)benzenesulfonic acid parent->product1 S-N Cleavage product2 Ammonia parent->product2 S-N Cleavage product3 2-Hydroxybenzenesulfonamide parent->product3 C-O Cleavage product4 2-Chloroethanol parent->product4 C-O Cleavage

Caption: Plausible hydrolytic degradation pathways.

Oxidation cluster_oxidation Oxidative Degradation (e.g., with H₂O₂) parent This compound product1 N-Hydroxy-2-(2-chloroethoxy)benzenesulfonamide parent->product1 N-Oxidation product2 Hydroxylated aromatic ring derivatives parent->product2 Ring Hydroxylation product3 Sulfonic acid (from S-oxidation) parent->product3 S-Oxidation

Caption: Potential oxidative degradation pathways.

Photolysis cluster_photolysis Photolytic Degradation (UV Light) parent This compound product1 2-Ethoxybenzenesulfonamide radical parent->product1 C-Cl Homolysis product2 Chlorine radical parent->product2 C-Cl Homolysis product3 Benzenesulfonamide radical parent->product3 C-S Homolysis

Caption: Possible photolytic degradation pathways.

Data Presentation

The following table summarizes recommended starting conditions for forced degradation studies based on ICH guidelines. The goal is to achieve 5-20% degradation to demonstrate the stability-indicating nature of an analytical method.[3][4]

Stress Condition Reagent/Condition Typical Conditions Target Degradation
Acid Hydrolysis 0.1 M - 1 M HClRoom Temperature to 60°C5-20%
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temperature to 60°C5-20%
Neutral Hydrolysis Water or Buffer (pH 7)Room Temperature to 60°C5-20%
Oxidation 3% - 30% H₂O₂Room Temperature5-20%
Thermal Dry Heat60°C - 80°C (or higher)5-20%
Photolytic UV light (e.g., 254 nm, 365 nm) and visible lightICH Q1B specified intensity5-20%

Experimental Protocols

Protocol 1: General Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C. Withdraw aliquots at various time points, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature, protected from light. Withdraw aliquots at various time points and dilute for analysis.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven. At various time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent) to UV and visible light as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions. Analyze the samples at appropriate time points.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution to ensure separation of polar and non-polar degradants. A common mobile phase system is:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Program: A typical starting gradient could be:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. A wavelength of around 230-254 nm is likely a good starting point for this aromatic compound.

  • Method Optimization: Inject a mixture of stressed samples (e.g., acid, base, and peroxide degraded samples) to observe all potential degradation products. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution (>1.5) between the parent peak and all degradant peaks.

Workflow and Logic Diagrams

ExperimentalWorkflow cluster_analysis Data Analysis start Start: Obtain Compound prep_stock Prepare Stock Solution (e.g., 1 mg/mL) start->prep_stock stress Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev analyze Analyze Stressed Samples vs. Control hplc_dev->analyze peak_purity Assess Peak Purity of Parent Compound analyze->peak_purity mass_balance Calculate Mass Balance analyze->mass_balance id_degradants Identify Degradants (LC-MS) analyze->id_degradants report Report Findings: Stability Profile & Pathways id_degradants->report end End report->end

Caption: General workflow for a forced degradation study.

Troubleshooting box box start Unexpected Peak Observed in HPLC? is_blank Is the peak present in the blank injection? start->is_blank yes_blank Source: Solvent, system, or carryover is_blank->yes_blank Yes no_blank Peak is from the sample is_blank->no_blank No is_control Is the peak in the unstressed control? yes_control It's an impurity, not a degradant is_control->yes_control Yes no_control It's a degradant formed during the experiment is_control->no_control No is_light_sensitive Does protecting from light eliminate the peak? yes_light Photodegradation is likely is_light_sensitive->yes_light Yes no_light Not photodegradation is_light_sensitive->no_light No is_temp_sensitive Does analysis at low temp eliminate the peak? yes_temp Thermal/solution degradation is likely is_temp_sensitive->yes_temp Yes no_temp Investigate other causes (e.g., pH, oxidation) is_temp_sensitive->no_temp No no_blank->is_control no_control->is_light_sensitive no_light->is_temp_sensitive

Caption: Troubleshooting decision tree for unexpected peaks.

References

Technical Support Center: Improving the Solubility of 2-(2-Chloroethoxy)benzenesulfonamide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-Chloroethoxy)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound that influence its solubility?

A1: this compound is a white solid with a molecular formula of C8H10ClNO3S and a molecular weight of 235.69 g/mol .[1][2] It is characterized by its low solubility in water and higher solubility in organic solvents such as benzene, toluene, and chlorobenzene.[1] It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] Its predicted pKa is approximately 9.97, and it has a melting point of 119°C.[3] The lipophilic nature of the compound is indicated by its XLogP3 value of 2.73270.[4]

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. Why is this happening?

A2: This is a common issue for poorly water-soluble compounds. The compound is likely "crashing out" of solution because the aqueous buffer cannot maintain the high concentration that was possible in the 100% DMSO stock solution. This phenomenon is driven by the significant change in solvent polarity.

Q3: What is the maximum recommended final concentration of DMSO in my assay?

A3: As a general guideline, the final concentration of DMSO in your biological assay should be kept as low as possible, ideally below 1%, to avoid solvent-induced artifacts or toxicity to cells.

Q4: Can the pH of my assay buffer affect the solubility of this compound?

A4: Yes, the solubility of sulfonamides like this compound is often pH-dependent. Given its predicted pKa of 9.97, the compound will be predominantly in its less soluble, neutral form at physiological pH (around 7.4). Increasing the pH of the buffer can ionize the sulfonamide group, leading to a significant increase in aqueous solubility.

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution in Aqueous Buffer

Initial Troubleshooting Steps:

  • Visual Inspection: Carefully observe the wells of your assay plate against a dark background. Even a faint cloudiness indicates precipitation.

  • Centrifugation: Briefly centrifuge your assay plate. A visible pellet at the bottom of the wells confirms precipitation.

  • Check Final Concentration: Ensure the final concentration of this compound in your assay does not exceed its aqueous solubility limit under your experimental conditions.

Solutions:

  • Optimize Co-solvent Concentration: While keeping the final DMSO concentration below 1%, you can explore if slight variations (e.g., 0.5% vs. 1%) impact solubility.

  • pH Adjustment: Prepare your assay buffer at a slightly higher pH (e.g., 8.0 or 8.5) to increase the ionization and solubility of the compound. However, ensure this pH is compatible with your biological system.

  • Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-127, into your assay buffer. These can help to keep hydrophobic compounds in solution.

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the assay buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

Issue: Inconsistent or Non-Reproducible Assay Results

Possible Cause:

Inconsistent results can be a consequence of partial or variable precipitation of the compound. If the compound is not fully dissolved, the effective concentration will vary between wells and experiments, leading to unreliable data.

Solutions:

  • Confirm Complete Dissolution of Stock Solution: Before preparing dilutions, ensure your stock solution of this compound in DMSO is fully dissolved. Gentle warming (to room temperature if stored cold) and vortexing can help.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment to avoid issues with compound stability or precipitation over time in diluted solutions.

  • Equilibrate Solutions: Ensure all solutions (compound stock, buffers, etc.) are at the same temperature before mixing to prevent temperature-induced precipitation.

  • Re-evaluate Solubility Under Assay Conditions: Perform a solubility test under the exact conditions of your assay (buffer composition, pH, temperature, and final DMSO concentration) to determine the maximum soluble concentration.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents at 25°C

SolventEstimated Solubility (mg/mL)Estimated Solubility (mM)
Water< 0.1< 0.42
Phosphate Buffered Saline (PBS) pH 7.4< 0.1< 0.42
Dimethyl Sulfoxide (DMSO)> 50> 212
Ethanol~5~21.2
Methanol~2~8.5
Acetone~10~42.4

Disclaimer: The solubility values presented are estimates based on the chemical properties of this compound and the known solubility of structurally similar compounds. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh a desired amount of this compound. For a 100 mM stock solution, weigh 23.57 mg.

  • Transfer the weighed compound into a sterile vial.

  • Add the calculated volume of DMSO to the vial. For a 100 mM stock from 23.57 mg, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to room temperature may be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound (solid)

  • A series of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0, 10.0)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of solid this compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).

  • Plot the measured solubility (in mg/mL or mM) against the pH of the buffer.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Assay check_stock Is the stock solution clear? start->check_stock check_dilution Precipitation upon dilution? check_stock->check_dilution Yes solution_stock Re-dissolve stock. Consider gentle warming. check_stock->solution_stock No check_assay Precipitation during assay incubation? check_dilution->check_assay No solution_dilution Optimize dilution method: - Slower addition - Serial dilution - Use of surfactants check_dilution->solution_dilution Yes solution_assay Adjust assay conditions: - Modify buffer pH - Lower compound concentration - Check for compound instability check_assay->solution_assay Yes no_precip No Precipitation check_assay->no_precip No solution_stock->check_stock end Assay Optimized solution_dilution->end solution_assay->end no_precip->end

Caption: Troubleshooting workflow for addressing compound precipitation.

G cluster_1 Hypothetical Signaling Pathway compound This compound receptor Cell Surface Receptor compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase A Activation second_messenger->protein_kinase transcription_factor Transcription Factor Phosphorylation protein_kinase->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A hypothetical cell signaling pathway.

References

Technical Support Center: Scale-Up Synthesis of 2-(2-Chloroethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(2-Chloroethoxy)benzenesulfonamide. This vital intermediate is primarily used in the production of sulfonylurea herbicides, such as Triasulfuron.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two primary synthetic routes are commonly employed:

  • Route 1: Starting from 4-Chlorophenol: This multi-step process involves the etherification of 4-chlorophenol with ethylene carbonate, followed by chlorination of the resulting alcohol (e.g., with phosgene or thionyl chloride), chlorosulfonation, catalytic hydrogenation to remove the 4-chloro group, conversion to the sulfonyl chloride, and finally, amination with ammonia.[2]

  • Route 2: Starting from 2-(β-chloroethoxy)-aniline: This route involves the diazotization of 2-(β-chloroethoxy)-aniline, followed by a reaction with sulfur dioxide and a copper catalyst to form the sulfonyl chloride, which is then reacted with ammonia.

Q2: What is the expected yield and purity for the final product at an industrial scale?

A2: Industrial processes, after purification steps like crystallization, can achieve a high degree of purity. For instance, a patented process involving crystallization from chlorobenzene reports a final product purity of 98-99% with a yield of approximately 70%.[2]

Q3: What are the major safety concerns when handling reagents like chlorosulfonic acid and thionyl chloride during scale-up?

A3: Both chlorosulfonic acid and thionyl chloride are highly corrosive and reactive. Key safety considerations include:

  • Corrosivity: Both substances can cause severe burns to skin and eyes and damage to respiratory tracts if inhaled. Appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and respiratory protection, is mandatory.

  • Reactivity with Water: They react violently with water, releasing large amounts of heat and toxic gases (HCl and SO₂). All equipment must be scrupulously dried, and reactions should be conducted under a dry, inert atmosphere.

  • Exothermic Reactions: The reactions involving these reagents are highly exothermic and require robust cooling systems and controlled addition rates to prevent thermal runaway.

  • Gas Evolution: The reactions generate significant volumes of corrosive gases (e.g., HCl, SO₂), which must be safely vented and neutralized using a scrubber system.

Troubleshooting Guides

Issue 1: Low Yield in the Chlorosulfonation Step

Symptoms:

  • The overall yield of 2-(2-chloroethoxy)benzenesulfonyl chloride is significantly lower than expected.

  • In-process analysis shows a large amount of unreacted starting material (2-chloroethoxybenzene).

  • Formation of a significant amount of dark, tarry byproducts.

Possible CauseSuggested Solution
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, GC). - Optimize Reagent Stoichiometry: On a larger scale, ensure efficient mixing to maintain the desired stoichiometry throughout the reactor. Consider a slight excess of chlorosulfonic acid, but be mindful of increased side reactions.
Side Reactions due to High Temperature - Improve Heat Management: The chlorosulfonation of aromatic compounds is highly exothermic. Ensure the reactor's cooling system is adequate for the scale of the reaction. - Control Addition Rate: Add the chlorosulfonic acid slowly and at a controlled rate to maintain the optimal reaction temperature (e.g., 35-40°C as per some lab-scale procedures).[2] - Use a Solvent: While some processes are solvent-free, using an inert solvent like n-decane can help to dissipate heat more effectively.[2]
Formation of Sulfone Byproducts - Maintain Low Temperatures: Sulfone formation is a common side reaction in sulfonation, favored at higher temperatures. Strict temperature control is crucial. - Use Additives: The addition of certain salts, like sodium chloride, has been shown in some cases to suppress the formation of sulfone byproducts in related reactions.
Issue 2: Poor Purity of the Final Product After Amination

Symptoms:

  • The isolated this compound is off-color (e.g., yellow or brown).

  • HPLC analysis shows multiple impurities that are difficult to remove by simple filtration.

  • The melting point of the product is broad and lower than the expected value.

Possible CauseSuggested Solution
Incomplete Reaction of Sulfonyl Chloride - Ensure Sufficient Ammonia: Use a sufficient excess of aqueous ammonia to drive the reaction to completion. - Optimize Reaction Time and Temperature: Allow for an adequate reaction time at a controlled temperature (e.g., 60°C) to ensure full conversion.[2]
Hydrolysis of Sulfonyl Chloride - Control Water Content: While aqueous ammonia is used, excess water and high temperatures can lead to the hydrolysis of the sulfonyl chloride back to the sulfonic acid, which will be present as an impurity. - Work-up Promptly: Once the reaction is complete, proceed with the work-up and isolation of the product without undue delay.
Formation of Di-substituted Amine (R-SO₂-NH-SO₂-R) - Control Stoichiometry and Addition: This is less common with ammonia but can occur. Ensure good dispersion of the sulfonyl chloride in the ammonia solution to avoid localized areas of high concentration.
Residual Solvents and Starting Materials - Efficient Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the reaction or crystallization. - Optimize Crystallization: Develop a robust crystallization protocol to effectively purge unreacted starting materials and soluble impurities.
Issue 3: Difficulties in Product Isolation and Purification by Crystallization

Symptoms:

  • The product oils out instead of crystallizing.

  • The crystals are very fine and difficult to filter.

  • The purity of the product does not improve significantly after crystallization.

Possible CauseSuggested Solution
Inappropriate Solvent System - Solvent Screening: Conduct a systematic screening of different solvents and solvent mixtures. A good crystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. Chlorobenzene has been reported as a suitable solvent.[2] - Two-Solvent System: Consider a two-solvent system where the product is dissolved in a "good" solvent, and a "poor" solvent (antisolvent) is added to induce crystallization.[3]
Cooling Rate is Too Fast - Controlled Cooling: Cool the solution slowly and in a controlled manner. Rapid cooling often leads to the formation of small, impure crystals or oiling out. Slow cooling allows for the formation of larger, purer crystals.
Presence of Impurities Inhibiting Crystallization - Pre-purification: If the crude product is highly impure, consider a pre-purification step before the final crystallization, such as a wash with a non-polar solvent to remove greasy impurities or treatment with activated carbon to remove colored impurities.[2]
Supersaturation Issues - Seeding: Introduce a small amount of pure seed crystals to the supersaturated solution to induce crystallization at the desired temperature.

Quantitative Data Summary

ParameterLab-Scale (Patent Data)Scale-Up Considerations
Thionyl Chloride Chlorination Yield ~90%Maintaining efficient removal of gaseous byproducts (HCl, SO₂) is critical for driving the reaction to completion.
Chlorosulfonation Temperature +35°C to +40°CSurface area to volume ratio decreases on scale-up, making heat removal more challenging. Requires a highly efficient cooling system and careful control of addition rates.
Amidation Temperature +60°CGood mixing is essential to disperse the organic phase in the aqueous ammonia and prevent localized overheating.
Final Product Yield (after crystallization) 70%Yields can be lower on scale-up due to transfer losses and less efficient purification. Optimization of crystallization and filtration is key.
Final Product Purity (after crystallization) 98-99%Achieving high purity consistently requires well-defined and validated purification protocols.

Data sourced from patent EP0306453A2, which describes a laboratory-scale synthesis.[2]

Experimental Protocols

Key Experiment: Crystallization of this compound

This protocol is based on a patented procedure and is a starting point for optimization.

  • Dissolution: Dissolve the crude this compound in a suitable volume of chlorobenzene by heating the mixture. The exact volume will depend on the purity of the crude material and should be determined experimentally to achieve a saturated solution at an elevated temperature (e.g., near the boiling point of the solvent).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir at high temperature for a short period (e.g., 15-30 minutes).

  • Hot Filtration: Filter the hot solution through a pre-heated filter to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization on the filter.[2]

  • Cooling and Crystallization: Allow the filtrate to cool slowly and in a controlled manner to the desired final temperature (e.g., +10°C).[2] Slow cooling is essential for the formation of large, pure crystals.

  • Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter dryer in a production setting).

  • Washing: Wash the crystals with a small amount of cold chlorobenzene to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at an appropriate temperature to remove the solvent.

Visualizations

Synthesis_Pathway A 4-Chlorophenol B 4-(2-Hydroxyethoxy)chlorobenzene A->B Etherification C 4-(2-Chloroethoxy)chlorobenzene B->C Chlorination D Sodium 5-chloro-2-(2-chloroethoxy)benzenesulfonate C->D Chlorosulfonation E Sodium 2-(2-chloroethoxy)benzenesulfonate D->E Hydrogenation F 2-(2-Chloroethoxy)benzenesulfonyl chloride E->F Chlorination G This compound F->G Amination

Caption: Synthetic pathway of this compound from 4-Chlorophenol.

Troubleshooting_Workflow Start Low Yield in Chlorosulfonation Check_Temp Is reaction temperature within range (e.g., 35-40°C)? Start->Check_Temp Check_Time Was reaction time sufficient? Check_Temp->Check_Time Yes Solution_Temp Improve cooling efficiency. Reduce addition rate. Check_Temp->Solution_Temp No Check_Mixing Is mixing adequate for the scale? Check_Time->Check_Mixing Yes Solution_Time Increase reaction time. Monitor with in-process controls. Check_Time->Solution_Time No Solution_Mixing Increase agitation speed. Evaluate impeller design. Check_Mixing->Solution_Mixing No End Yield Improved Check_Mixing->End Yes Solution_Temp->End Solution_Time->End Solution_Mixing->End

Caption: Troubleshooting workflow for low yield in the chlorosulfonation step.

Logical_Relationships Temp Reaction Temperature Side_Reactions Side Reactions (e.g., Sulfone Formation) Temp->Side_Reactions Increases (at high temps) Reaction_Rate Reaction Rate Temp->Reaction_Rate Increases Purity Product Purity Yield Reaction Yield Side_Reactions->Purity Decreases Side_Reactions->Yield Decreases Reaction_Rate->Yield Positively Correlates

Caption: Logical relationships between key parameters in the chlorosulfonation reaction.

References

avoiding N,N-dialkylation in sulfonamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide alkylation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on avoiding N,N-dialkylation.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide N-alkylation reaction is producing a significant amount of the N,N-dialkylated product. How can I favor mono-alkylation?

A1: The formation of an N,N-dialkylated product is a common side reaction, particularly with primary sulfonamides.[1] Several strategies can be employed to enhance the selectivity for mono-alkylation:

  • Control of Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1–1.5 equivalents) of your alkylating agent. A large excess will drive the reaction towards dialkylation.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of the electrophile in the reaction mixture, thereby favoring the mono-alkylated product.[1]

  • Steric Hindrance: Employing a bulkier sulfonamide can sterically hinder the second alkylation step.[1][2] Similarly, using a sterically demanding alkylating agent can also disfavor dialkylation. For instance, unsubstituted sulfonamides generally provide better yields in some reactions than more sterically encumbered N-alkyl sulfonamides.[2][3][4]

  • Choice of Base and Reaction Conditions: The choice of base and reaction conditions can significantly influence the outcome. For example, in manganese-catalyzed N-alkylation of p-toluenesulfonamide with benzyl alcohol, using a catalytic amount of K₂CO₃ resulted in high conversion to the mono-alkylated product, while other bases like Cs₂CO₃, KOH, or KOt-Bu were less effective.[1]

Q2: I am experiencing low to no yield in my sulfonamide N-alkylation reaction. What are the potential causes and troubleshooting steps?

A2: Low or no yield in N-alkylation reactions can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reaction Temperature and Time: Ensure the reaction temperature is optimal for the specific method you are using. Many N-alkylation protocols require elevated temperatures to proceed efficiently.[1] For instance, thermal alkylation with trichloroacetimidates often necessitates refluxing in toluene.[3][4] Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Catalyst and Reagent Activity: If using a catalytic system, ensure the catalyst is active. For instance, in manganese-catalyzed reactions, the absence of the manganese precatalyst leads to no alkylation.[5] The choice of catalyst is also crucial; an ineffective catalyst for a specific transformation will result in no product formation.[5]

  • Nature of the Leaving Group: When using alkyl halides, the reactivity follows the order I > Br > Cl > F. If you are using a less reactive alkyl halide, you may need to switch to a more reactive one or use harsher reaction conditions.

  • Steric Hindrance: Highly sterically hindered substrates, on either the sulfonamide or the alkylating agent, can dramatically decrease the reaction rate.[2][3] For example, 2,4,6-trimethylbenzyl alcohol was found to be unreactive in a manganese-catalyzed N-alkylation.[1][5]

  • Solvent Choice: The solvent can play a critical role. For instance, in the thermal alkylation with trichloroacetimidates, reactions in refluxing toluene were successful, whereas attempts in lower boiling solvents like THF at reflux resulted in unreacted starting materials.[4]

Q3: Are there alternative methods to traditional N-alkylation with alkyl halides that can provide better selectivity for mono-alkylation?

A3: Yes, several modern synthetic methods offer excellent selectivity for mono-N-alkylation of sulfonamides:

  • Mitsunobu Reaction: The Fukuyama-Mitsunobu reaction is a well-established method for the mono-alkylation of sulfonamides, particularly nitrobenzenesulfonamides, which can later be deprotected.[1][6] This reaction typically proceeds under mild conditions with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]

  • Borrowing Hydrogen Catalysis: This environmentally friendly approach utilizes alcohols as alkylating agents, with water as the only byproduct.[5][7][8] Catalysts based on iridium, ruthenium, and manganese have been shown to be highly efficient for the mono-N-alkylation of a diverse range of sulfonamides.[5][7][8]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be applied to the synthesis of N-aryl sulfonamides.[9][10][11][12][13]

  • Thermal Alkylation with Trichloroacetimidates: This method allows for the intermolecular alkylation of sulfonamides without the need for a catalyst, acid, or base, often proceeding in refluxing toluene.[3][4]

Data Presentation

The following tables summarize key quantitative data from the literature to aid in the selection of optimal reaction conditions.

Table 1: Effect of Base on the Mn-Catalyzed N-Benzylation of p-Toluenesulfonamide

EntryBase (mol %)Conversion (%)
1K₂CO₃ (10)>95
2None5
3Cs₂CO₃ (10)87
4KOH (10)59
5KOt-Bu (10)41

Reaction Conditions: p-toluenesulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), base, xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[1]

Table 2: Scope of Alcohols in the Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide

EntryAlcoholProductYield (%)
1Benzyl alcoholN-benzyl-4-methylbenzenesulfonamide95
24-Methoxybenzyl alcoholN-(4-methoxybenzyl)-4-methylbenzenesulfonamide93
34-Chlorobenzyl alcoholN-(4-chlorobenzyl)-4-methylbenzenesulfonamide88
41-PhenylethanolN-(1-phenylethyl)-4-methylbenzenesulfonamide75
5Cinnamyl alcoholN-cinnamyl-4-methylbenzenesulfonamide82

Reaction Conditions: p-toluenesulfonamide (1 mmol), alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), K₂CO₃ (10 mol %), xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.

Table 3: Thermal Alkylation of Sulfonamides with a Trichloroacetimidate

EntrySulfonamideTime (h)Yield (%)
1p-Toluenesulfonamide1876
2p-Toluenesulfonamide (portionwise addition)18.586
3Benzenesulfonamide18.585
44-Methoxybenzenesulfonamide18.592
52-Nitrobenzenesulfonamide18.513

Reaction Conditions: Sulfonamide (1 equiv), trichloroacetimidate (1.2-1.5 equiv), refluxing toluene. Data adapted from J. Org. Chem., 2016, 81, 8035-8042.[4]

Experimental Protocols

Protocol 1: General Procedure for Mn-Catalyzed N-Alkylation of Sulfonamides

To an oven-dried vial equipped with a magnetic stir bar is added the sulfonamide (1.0 mmol), alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (0.1 mmol). The vial is sealed with a cap containing a PTFE septum and then evacuated and backfilled with argon three times. Xylenes (1.0 mL) are added via syringe, and the reaction mixture is stirred at 150 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a short plug of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-alkylated sulfonamide.[5]

Protocol 2: Fukuyama-Mitsunobu Reaction for Mono-N-Alkylation

To a solution of the sulfonamide (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere is added diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by TLC. Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel.[14]

Protocol 3: Thermal Alkylation with Trichloroacetimidates

A mixture of the sulfonamide (1.0 equiv) in toluene is heated to reflux. A solution of the trichloroacetimidate (1.5 equiv) in toluene is then added portionwise over a period of 2.5 hours (one portion every 30 minutes). The reaction mixture is then maintained at reflux for an additional 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the N-alkylated product.[4]

Visualizations

G cluster_0 Reaction Pathway RSO2NH2 Primary Sulfonamide RSO2NHR Mono-alkylated Product RSO2NH2->RSO2NHR + R'-X - HX AlkylatingAgent Alkylating Agent (R'-X) AlkylatingAgent->RSO2NH2 AlkylatingAgent->RSO2NHR Base Base Base->RSO2NH2 Base->RSO2NHR RSO2NR2 Di-alkylated Product (Side Product) RSO2NHR->RSO2NR2 + R'-X - HX

Caption: Reaction pathway for sulfonamide alkylation.

G cluster_1 Experimental Workflow to Minimize Dialkylation Start Start: Primary Sulfonamide + Alkylating Agent Stoichiometry Control Stoichiometry (1.0-1.2 eq. Alkylating Agent) Start->Stoichiometry SlowAddition Slow Addition of Alkylating Agent Stoichiometry->SlowAddition TempControl Optimize Temperature and Reaction Time SlowAddition->TempControl Monitor Monitor Reaction (TLC, LC-MS) TempControl->Monitor Workup Workup and Purification Monitor->Workup Product Desired Mono-alkylated Product Workup->Product G cluster_2 Troubleshooting Low Yield Problem Low or No Yield CheckTemp Is Temperature Optimal? Problem->CheckTemp CheckReagents Are Reagents Active? Problem->CheckReagents CheckSterics Is Steric Hindrance an Issue? Problem->CheckSterics IncreaseTemp Increase Temperature or Time CheckTemp->IncreaseTemp No Success Reaction Successful CheckTemp->Success Yes ReplaceReagents Use Fresh/New Reagents/Catalyst CheckReagents->ReplaceReagents No CheckReagents->Success Yes ModifySubstrates Consider Less Hindered Substrates CheckSterics->ModifySubstrates Yes CheckSterics->Success No IncreaseTemp->Success ReplaceReagents->Success ModifySubstrates->Success

References

resolving poor yield in the synthesis of Triasulfuron from 2-(2-Chloroethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor yields in the synthesis of Triasulfuron from 2-(2-Chloroethoxy)benzenesulfonamide. This resource provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: My Triasulfuron synthesis is resulting in a significantly lower than expected yield. What are the common causes?

A1: Low yields in the synthesis of Triasulfuron from this compound are often attributed to several factors. The most common issues include:

  • Suboptimal Reaction Conditions: The formation of the sulfonylurea bridge is highly sensitive to reaction parameters. Precise control of temperature, pH, and solvent is critical for achieving high yield and purity.

  • Side Reactions of the Starting Material: Under basic conditions, the this compound starting material can undergo side reactions, primarily E2 elimination of the chloroethoxy group to form a vinyl ether, which will not participate in the desired reaction. Strong, non-nucleophilic bases such as DBU, while necessary for the primary reaction, can also promote this side reaction, especially at elevated temperatures.

  • Moisture in the Reaction: The presence of water can lead to the hydrolysis of reactants and intermediates, reducing the overall yield. It is crucial to use anhydrous solvents and reagents.

  • Impurity of Starting Materials: The purity of both this compound and 2-amino-4-methoxy-6-methyl-1,3,5-triazine is critical. Impurities can interfere with the reaction or introduce competing side reactions.

  • Inefficient Reaction Monitoring: Without proper tracking of the reaction's progress, it is difficult to determine the optimal reaction time, leading to either incomplete conversion or product degradation from prolonged reaction times.

Q2: I suspect a side reaction is consuming my this compound. How can I confirm this and what can I do to minimize it?

A2: The most probable side reaction is the base-catalyzed elimination of the 2-chloroethoxy side chain.

Confirmation:

You can confirm this by analyzing the crude reaction mixture using techniques like HPLC or LC-MS/MS to identify the vinyl ether byproduct.

Minimization Strategies:

  • Temperature Control: Maintain a lower reaction temperature. While higher temperatures can increase the rate of the desired reaction, they disproportionately favor the elimination side reaction.

  • Controlled Addition of Base: Add the base (e.g., DBU) slowly and portion-wise to the reaction mixture to avoid a localized high concentration of base.

  • Choice of Base: While DBU is commonly used, you might consider experimenting with a weaker, non-nucleophilic base, although this may require longer reaction times.

Q3: How can I optimize the reaction conditions to improve the yield of Triasulfuron?

A3: Optimization of the reaction conditions is key to maximizing the yield. Consider the following parameters:

  • Solvent: Acetonitrile is a common solvent for this reaction. Ensure it is anhydrous.

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective base. The molar ratio of the base to the sulfonamide is a critical parameter to optimize.

  • Temperature: Room temperature is a good starting point. If the reaction is slow, gentle heating may be required, but be mindful of promoting the elimination side reaction.

  • Reaction Time: Monitor the reaction progress by TLC, HPLC, or LC-MS/MS to determine the point of maximum product formation and avoid degradation.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of these variables and their interactions on the reaction yield.

Q4: What are the best practices for purifying the final Triasulfuron product?

A4: Purification of Triasulfuron can be achieved through several methods:

  • Crystallization: Triasulfuron is a solid and can often be purified by recrystallization from a suitable solvent system.

  • Column Chromatography: For smaller scale reactions or to remove closely related impurities, silica gel column chromatography can be effective.

  • Acid-Base Extraction: The acidic nature of the sulfonylurea proton allows for purification via acid-base extraction. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low to no product formation Inactive reagentsVerify the purity and integrity of starting materials, especially the sulfonamide and triazine.
Insufficiently basic conditionsEnsure the base is fresh and added in the correct stoichiometry.
Reaction temperature is too lowGradually increase the reaction temperature while monitoring for byproduct formation.
Presence of multiple unidentified spots on TLC/HPLC Degradation of starting materials or productUse anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Complex side reactionsRe-evaluate the choice of base and solvent. Consider a milder base or different solvent system.
Significant amount of a major byproduct detected Elimination of the 2-chloroethoxy groupLower the reaction temperature and add the base more slowly.
Hydrolysis of reactants or productEnsure all glassware, solvents, and reagents are scrupulously dry.
Yield is inconsistent between batches Variability in reaction setup and conditionsStandardize all reaction parameters, including solvent volume, stirring rate, and rate of reagent addition.
Moisture contaminationImplement rigorous drying procedures for all components of the reaction.

Experimental Protocols

Synthesis of Triasulfuron from this compound

This protocol is adapted from a patented synthetic method and should be performed by qualified personnel in a well-ventilated fume hood.

Materials:

  • This compound

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

  • Dimethyl carbonate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile

  • 5% Hydrochloric acid solution

  • Diethyl ether

  • Water

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-amino-4-methoxy-6-methyl-1,3,5-triazine and dimethyl carbonate in anhydrous acetonitrile.

  • To this solution, add this compound.

  • Slowly add DBU to the reaction mixture at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with water and a 5% hydrochloric acid solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the Triasulfuron product.

Data Presentation

Parameter Condition A (Literature Example) Condition B (Suggested Optimization) Condition C (Suggested Optimization)
Solvent AcetonitrileAnhydrous AcetonitrileAnhydrous THF
Base DBUDBUPotassium Carbonate
Temperature Room Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time 3 hours4-6 hours (monitored)12-24 hours (monitored)
Molar Ratio (Sulfonamide:Triazine:Base) 1 : 1.1 : 1.21 : 1.1 : 1.11 : 1.2 : 1.5
Expected Outcome Moderate YieldPotentially higher yield with reduced elimination byproductPotentially lower yield but with minimal side reactions

Visualizations

Synthesis_Pathway Synthesis of Triasulfuron A This compound C Triasulfuron A->C B 2-Amino-4-methoxy-6-methyl-1,3,5-triazine B->C reagents DBU, Dimethyl Carbonate Acetonitrile, RT reagents->C

Caption: Synthesis of Triasulfuron from its precursors.

Side_Reaction Key Side Reaction in Triasulfuron Synthesis start This compound product Triasulfuron start->product Desired Reaction (+ Triazine derivative) byproduct Elimination Byproduct (Vinyl Ether) start->byproduct Side Reaction (Strong Base, Heat)

Caption: Competing desired reaction and side reaction.

identifying byproducts in 2-(2-Chloroethoxy)benzenesulfonamide reactions by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Chloroethoxy)benzenesulfonamide and identifying potential byproducts by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass spectrum for this compound?

A1: In positive ion electrospray ionization mass spectrometry (ESI-MS), you can expect to observe the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 236.0. The exact mass will depend on the isotopic distribution. You may also observe adducts with sodium [M+Na]⁺ (approx. m/z 258.0) or potassium [M+K]⁺ (approx. m/z 274.0). Under collision-induced dissociation (CID), a characteristic fragmentation pattern for sulfonamides is the neutral loss of sulfur dioxide (SO₂), resulting in a fragment ion at approximately m/z 172.0.[1]

Q2: What are some common byproducts I should look for in my reaction mixture?

A2: Based on the typical synthesis of this compound, several byproducts may be present. These can arise from incomplete reactions, side reactions, or degradation. Key potential byproducts to monitor include:

  • Starting materials: Unreacted starting materials such as 2-aminophenol or 2-chlorobenzenesulfonamide may be present.

  • Hydrolysis product: The chloroethoxy group can be hydrolyzed to a hydroxyethoxy group, forming 2-(2-hydroxyethoxy)benzenesulfonamide.

  • Cyclization product: Intramolecular cyclization can occur, leading to the formation of a cyclic sulfonamide (a sultam).

  • Elimination product: Elimination of HCl from the chloroethoxy group can result in 2-(vinyloxy)benzenesulfonamide.

Q3: My mass spectrum shows unexpected peaks. How can I identify them?

A3: Unexpected peaks in your mass spectrum can be due to a variety of factors, including byproducts, contaminants, or adduct formation. Follow the troubleshooting guide below to help identify these unknown peaks. A common starting point is to check for common solvent adducts and salt adducts.

Q4: Can you provide a general protocol for preparing my sample for LC-MS analysis?

A4: Yes, a general protocol for preparing a reaction mixture for LC-MS analysis of this compound is provided in the "Experimental Protocols" section below. This protocol is a starting point and may require optimization for your specific reaction conditions and matrix.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Mass Spectrum

This guide will help you systematically identify unknown peaks in your mass spectrum.

Troubleshooting Workflow:

Troubleshooting_Unexpected_Peaks start Start: Unexpected Peak Observed in Mass Spectrum check_adducts Check for Common Adducts ([M+Na]+, [M+K]+, [M+NH4]+, etc.) start->check_adducts check_fragments Is the peak a known fragment of the target compound? check_adducts->check_fragments No identified Peak Identified check_adducts->identified Yes check_byproducts Compare m/z with potential byproducts (see Table 1) check_fragments->check_byproducts No check_fragments->identified Yes check_background Analyze a blank (solvent only) sample. Is the peak present? check_byproducts->check_background No check_byproducts->identified Yes msms_analysis Perform MS/MS analysis on the unexpected peak to obtain fragmentation pattern. check_background->msms_analysis No check_background->identified Yes (Contaminant) database_search Search fragmentation pattern in spectral databases. msms_analysis->database_search structure_elucidation Propose potential structures based on fragmentation and reaction knowledge. database_search->structure_elucidation structure_elucidation->identified Structure Proposed not_identified Peak Not Identified structure_elucidation->not_identified No Structure Proposed

Caption: Troubleshooting workflow for identifying unexpected peaks.

Table 1: Common Adducts in Positive Ion ESI-MS

Adduct IonMass Shift (Da)
[M+H]⁺+1.0078
[M+NH₄]⁺+18.0344
[M+Na]⁺+22.9898
[M+K]⁺+38.9637
[M+CH₃OH+H]⁺+33.0340
[M+ACN+H]⁺+42.0340

Table 2: Potential Byproducts and their Expected [M+H]⁺ m/z Values

ByproductChemical FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)
2-(2-Hydroxyethoxy)benzenesulfonamideC₈H₁₁NO₄S217.24218.0
2-ChlorobenzenesulfonamideC₆H₆ClNO₂S191.64192.0
Benzo[e][2][3][4]oxathiazine-3-methanol 1,1-dioxide (Cyclized Product)C₈H₉NO₄S215.23216.0
2-(Vinyloxy)benzenesulfonamideC₈H₉NO₃S199.23200.0
2-AminophenolC₆H₇NO109.13110.1
Issue 2: Poor Signal or No Peaks Observed

This guide addresses common reasons for low signal intensity or the complete absence of peaks in your chromatogram.

Troubleshooting Workflow:

Troubleshooting_No_Peaks start Start: Poor or No Signal check_sample_prep Verify sample concentration and preparation. start->check_sample_prep check_instrument Check MS instrument parameters (ionization source, voltages, etc.). check_sample_prep->check_instrument OK signal_restored Signal Restored check_sample_prep->signal_restored Issue Found & Fixed check_lc Check LC system (mobile phase, column, connections). check_instrument->check_lc OK tune_instrument Tune and calibrate the mass spectrometer. check_instrument->tune_instrument Issue Found check_lc->tune_instrument OK resolve_lc Troubleshoot LC system for leaks, clogs, or pressure issues. check_lc->resolve_lc Issue Found run_standard Inject a known standard to verify system performance. tune_instrument->run_standard run_standard->signal_restored Standard OK consult_expert Consult Instrument Specialist run_standard->consult_expert Standard Not OK resolve_lc->run_standard

Caption: Troubleshooting workflow for poor or no signal.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol outlines a general procedure for preparing a reaction mixture of this compound for analysis by LC-MS.

  • Sample Dilution:

    • Take a 10 µL aliquot of the reaction mixture.

    • Dilute it with 990 µL of a 50:50 mixture of acetonitrile and water (or your initial mobile phase composition). This provides a 1:100 dilution. Further dilution may be necessary depending on the concentration of your product.

  • Filtration:

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Vial Transfer:

    • Transfer the filtered sample to an autosampler vial for injection.

Protocol 2: LC-MS/MS Method for Sulfonamide Analysis

This is a representative LC-MS/MS method that can be adapted for the analysis of this compound and its byproducts.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Acquisition Mode: Full scan (m/z 100-500) and product ion scan (for MS/MS)

Table 3: Predicted MS/MS Fragmentation for Key Compounds

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)Neutral Loss
This compound236.0172.0, 156.0, 92.0SO₂, C₂H₄ClOH
2-(2-Hydroxyethoxy)benzenesulfonamide218.0154.0, 156.0, 92.0SO₂, C₂H₄(OH)₂
Cyclized Product216.0152.0, 136.0, 92.0SO₂, C₂H₄O₂

Reaction Pathway and Byproduct Formation

The following diagram illustrates a simplified synthesis pathway for this compound and the formation of common byproducts.

Reaction_Pathway cluster_main Main Reaction cluster_byproducts Byproduct Formation 2-Aminophenol 2-Aminophenol Intermediate Intermediate Sulfonyl Chloride 2-Aminophenol->Intermediate + ClSO3H, etc. Main_Product 2-(2-Chloroethoxy)- benzenesulfonamide Intermediate->Main_Product + 2-Chloroethanol, NH3 Hydrolysis Hydrolysis Product (2-(2-Hydroxyethoxy)- benzenesulfonamide) Main_Product->Hydrolysis H2O Cyclization Cyclized Product (Sultam) Main_Product->Cyclization Intramolecular reaction Elimination Elimination Product (2-(Vinyloxy)- benzenesulfonamide) Main_Product->Elimination -HCl

Caption: Simplified reaction pathway and potential byproduct formation.

References

strategies to minimize degradation of 2-(2-Chloroethoxy)benzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the strategies to minimize the degradation of 2-(2-Chloroethoxy)benzenesulfonamide during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability and minimize degradation of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place. The product is chemically stable under standard ambient (room temperature) conditions.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the general knowledge of sulfonamide chemistry, the primary factors that can lead to degradation include exposure to moisture (hydrolysis), light (photolysis), high temperatures, and oxidizing agents.

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change, clumping), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the active compound and the appearance of new peaks corresponding to degradation products would indicate degradation.

Q4: What are the likely degradation products of this compound?

Troubleshooting Guides

This section provides a structured approach to troubleshoot potential issues related to the storage and stability of this compound.

Issue 1: Unexpected or inconsistent experimental results.

This could be a sign of product degradation. Follow the logical workflow below to diagnose the issue.

Caption: Troubleshooting workflow for unexpected experimental results.

Issue 2: Physical appearance of the compound has changed (e.g., discoloration, clumping).

A change in physical appearance is a strong indicator of potential degradation.

Observation Potential Cause Recommended Action
Discoloration (e.g., yellowing) Photodegradation or oxidationStore in an amber vial or in the dark, and consider purging the container with an inert gas (e.g., nitrogen, argon).
Clumping or caking Moisture absorptionStore in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Melted or oily appearance Exposure to high temperaturesVerify the storage temperature is within the recommended range. The melting point is reported to be 132-134 °C.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Filter and degas the mobile phase before use.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 25 °C

  • Detection wavelength: 254 nm

4. Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample and record the chromatogram.

  • The purity can be estimated by the peak area percentage of the main peak.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the known reactivity of sulfonamides.

Degradation_Pathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_ether_cleavage Ether Cleavage A This compound B 2-(2-Chloroethoxy)benzenesulfonic acid A->B H2O C Ammonia A->C H2O D 2-Hydroxybenzenesulfonamide A->D Hydrolysis/Other E 2-Chloroethanol A->E Hydrolysis/Other

Caption: Potential degradation pathways of this compound.

Validation & Comparative

Structural Elucidation of 2-(2-Chloroethoxy)benzenesulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis for the structural validation of 2-(2-chloroethoxy)benzenesulfonamide, a key intermediate in the synthesis of sulfonylurea herbicides. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this document outlines a comprehensive approach to its structural confirmation through a combination of comparative crystallographic analysis of analogous compounds and supporting spectroscopic data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Comparative Crystallographic Analysis

Direct crystallographic data for this compound is not currently present in the Cambridge Structural Database (CSD). However, the crystal structures of several analogous benzenesulfonamide derivatives have been extensively studied. These studies provide a robust framework for predicting the molecular geometry, bond lengths, bond angles, and packing interactions of the title compound.

Table 1: Comparison of Crystallographic Data for Benzenesulfonamide Analogs

Parameter2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide[1]N-(2-Chlorophenyl)benzenesulfonamide[2](E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamide[3]
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P21/aP21/c
Key Bond Lengths (Å) S-N: 1.63, S-O: 1.43, 1.44, S-C: 1.76S-N: 1.63, S-O: 1.43, 1.44, S-C: 1.77S-N: 1.63, S-O: 1.43, 1.44, S-C: 1.77
**Key Bond Angles (°) **O-S-O: 119.5, O-S-N: 106.8, O-S-C: 107.5O-S-O: 119.8, O-S-N: 106.5, O-S-C: 107.2O-S-O: 119.7, O-S-N: 106.7, O-S-C: 107.4
Hydrogen Bonding N-H···O interactions form inversion dimersN-H···O interactions form infinite chainsN-H···O and O-H···O interactions form sheets

Based on these analogs, the sulfonamide group in this compound is expected to adopt a tetrahedral geometry with S-O bond lengths of approximately 1.43 Å and an O-S-O bond angle of around 120°. The S-N and S-C bond lengths are anticipated to be in the range of 1.63 Å and 1.76 Å, respectively. Intermolecular interactions will likely be dominated by N-H···O hydrogen bonds, leading to the formation of dimers or chain-like structures in the solid state. The flexible 2-chloroethoxy side chain is expected to influence the overall crystal packing.

Spectroscopic Data for Structural Confirmation

Spectroscopic techniques provide valuable information that complements the predictions from comparative crystallographic analysis.

Table 2: Summary of Expected and Reported Spectroscopic Data

TechniqueExpected Data for this compoundReported Data for Related Compounds
¹H NMR Aromatic protons (4H, m), -OCH₂- (2H, t), -CH₂Cl (2H, t), -NH₂ (2H, s)Benzenesulfonamide: Aromatic protons (multiplets around 7.5-7.9 ppm), -NH₂ (singlet around 7.3 ppm)[4]. 2-(2-Chloroethoxy)ethanol: -OCH₂- (triplet around 3.7 ppm), -CH₂Cl (triplet around 3.6 ppm)[5].
¹³C NMR Aromatic carbons (6 signals), -OCH₂- (1 signal), -CH₂Cl (1 signal)Data for specific compound not found.
IR (cm⁻¹) N-H stretch (3300-3400), S=O stretch (asymmetric and symmetric, 1330-1370 and 1140-1180), C-O stretch (1050-1150), C-Cl stretch (600-800)Benzenesulfonamide derivatives show characteristic S=O and N-H stretching bands in these regions.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 235.0, Isotopic pattern for Chlorine (M+2 peak with ~1/3 intensity of M⁺)The fragmentation pattern would likely involve cleavage of the chloroethoxy side chain.[6]

The combination of these spectroscopic methods allows for the unambiguous confirmation of the connectivity and functional groups present in the this compound molecule, providing strong evidence for its proposed structure.

Experimental Protocols

Single-Crystal X-ray Diffraction (Hypothetical)

A suitable single crystal of this compound would be grown by slow evaporation from an appropriate solvent system (e.g., ethanol, acetone). The crystal would be mounted on a goniometer and subjected to a monochromatic X-ray beam. Data collection would be performed at a controlled temperature (e.g., 100 K) to minimize thermal vibrations. The resulting diffraction pattern would be used to solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

A small amount of the sample would be analyzed using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.

Workflow for Structural Validation

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Structure Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Xray Single-Crystal X-ray Diffraction (Analog Comparison) Purification->Xray Validation Confirmation of Structure NMR->Validation IR->Validation MS->Validation Xray->Validation

Caption: Experimental workflow for the structural validation of this compound.

Conclusion

While a dedicated crystallographic study of this compound remains to be published, a comprehensive structural validation can be achieved. By comparing its expected structural parameters with those of well-characterized benzenesulfonamide analogs and corroborating these findings with a suite of spectroscopic techniques, a high degree of confidence in its molecular structure can be established. This multi-faceted approach provides a robust framework for the characterization of novel chemical entities in the absence of single-crystal X-ray data.

References

Comparative Analysis of Mass Spectrometry Fragmentation for the Confirmation of 2-(2-Chloroethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the expected mass spectrometry fragmentation pattern of 2-(2-Chloroethoxy)benzenesulfonamide against related, well-characterized sulfonamides. This information is crucial for researchers, scientists, and drug development professionals for the unambiguous confirmation of the target compound in complex matrices. The guide includes a detailed experimental protocol for acquiring mass spectrometry data and visual representations of fragmentation pathways.

Introduction

This compound is a sulfonamide derivative with potential applications in pharmaceutical and agrochemical research. Accurate identification and confirmation of its structure are paramount for regulatory approval and understanding its mechanism of action. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS), is a powerful tool for structural elucidation. This guide outlines the expected fragmentation pattern of this compound and compares it with the known fragmentation of benzenesulfonamide and 2-chlorobenzenesulfonamide.

Predicted Mass Spectrometry Fragmentation of this compound

While experimental mass spectrometry data for this compound is not widely available in public databases, its fragmentation pattern can be predicted based on the established fragmentation of aromatic sulfonamides and compounds containing a chloroethoxy group. The molecular weight of this compound is 235.69 g/mol . Key fragmentation pathways are expected to involve the loss of the chloroethoxy side chain, cleavage of the sulfonamide group, and the characteristic loss of sulfur dioxide (SO₂).

Comparison of Fragmentation Patterns

To provide a robust method for confirmation, the predicted fragmentation pattern of this compound is compared with the experimentally determined fragmentation patterns of two similar compounds: benzenesulfonamide and 2-chlorobenzenesulfonamide. The data for these alternatives were obtained from the NIST Mass Spectrometry Data Center.[1][2][3][4][5]

Compound Molecular Weight ( g/mol ) Parent Ion (m/z) Key Fragment Ions (m/z) Proposed Neutral Loss
This compound 235.69235171, 155, 141, 92, 77SO₂, C₂H₄Cl, C₈H₈ClNO, C₆H₅, C₆H₅SO₂
Benzenesulfonamide [1][3][5][6][7]157.19157141, 93, 77, 65NH₂, SO₂, C₆H₅, C₆H₄SO₂
2-Chlorobenzenesulfonamide [2][4]191.64191/193175, 127, 111, 75NH₂, SO₂, C₆H₄Cl, C₆H₄SO₂

Note: The fragmentation of this compound is predicted based on known fragmentation patterns of similar structures. The m/z values for 2-Chlorobenzenesulfonamide reflect the isotopic pattern of chlorine.

Fragmentation Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted fragmentation pathway for this compound and the known fragmentation pathways for the comparative compounds.

M [M]+. m/z 235 F1 m/z 171 M->F1 - SO2 (64) F2 m/z 155 M->F2 - C2H4OCl (79) F3 m/z 141 F1->F3 - C2H4 (28) F4 m/z 77 F2->F4 - SO2NH2 (80)

Caption: Predicted fragmentation of this compound.

M [M]+. m/z 157 F1 m/z 141 M->F1 - NH2 (16) F2 m/z 93 M->F2 - SO2 (64) F3 m/z 77 F1->F3 - SO2 (64)

Caption: Fragmentation of Benzenesulfonamide.[1][3][5][6][7]

M [M]+. m/z 191/193 F1 m/z 175/177 M->F1 - NH2 (16) F2 m/z 127/129 M->F2 - SO2 (64) F3 m/z 111 F1->F3 - SO2 (64)

Caption: Fragmentation of 2-Chlorobenzenesulfonamide.[2][4]

Experimental Protocols

The following is a general protocol for the analysis of sulfonamides using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound and any alternative standards at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Create a series of working standard solutions by serial dilution.

  • Extraction from Biological Matrices (if applicable):

    • Homogenize 1 g of the sample tissue with 5 mL of an extraction solvent (e.g., acetonitrile or ethyl acetate).

    • Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • For cleanup, a solid-phase extraction (SPE) step may be employed. Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant and wash with water. Elute the analytes with methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is suitable.

    • Mobile Phase: A gradient elution is typically used with:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for sulfonamides.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis and confirmation. The precursor ion (the molecular ion, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

    • Collision Gas: Argon is commonly used.

    • Collision Energy: This will need to be optimized for each specific compound and transition.

3. Data Analysis

The confirmation of this compound is achieved by comparing the retention time and the ratio of the monitored product ions with those of a certified reference standard analyzed under the same conditions. The fragmentation pattern should be consistent with the predicted pathways and distinct from those of potentially interfering substances.

Conclusion

The confirmation of this compound can be reliably achieved through a comparative analysis of its mass spectrometric fragmentation pattern against similar sulfonamide compounds. By following the detailed experimental protocol provided, researchers can generate high-quality data to support their findings. The predicted fragmentation ions, particularly the loss of SO₂ and fragments related to the chloroethoxy group, serve as key diagnostic markers for the identification of this compound.

References

A Comparative Analysis of 2-(2-Chloroethoxy)benzenesulfonamide and Other Herbicide Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 2-(2-Chloroethoxy)benzenesulfonamide, a key intermediate in the synthesis of the sulfonylurea herbicide Triasulfuron, with other notable herbicide intermediates. As direct comparative data on intermediates is scarce, this analysis focuses on the performance and characteristics of the final herbicidal products derived from these precursors. The guide covers synthesis pathways, mechanism of action, herbicidal efficacy, ecotoxicity, and environmental fate, supported by experimental data and detailed protocols.

Synthesis of Herbicide Intermediates: A Comparative Overview

The synthesis of sulfonylurea herbicides involves the coupling of a sulfonamide intermediate with a heterocyclic amine. The structure of the sulfonamide intermediate significantly influences the properties of the final herbicide. Here, we compare the synthesis of this compound with that of 2-Chlorobenzenesulfonamide, an intermediate for the herbicide Chlorsulfuron.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from 2-nitrophenol or a related precursor. A general synthetic route is outlined below:

Experimental Protocol: Synthesis of this compound

  • Etherification: 2-Nitrophenol is reacted with 1,2-dichloroethane in the presence of a base (e.g., sodium hydroxide) to form 1-(2-chloroethoxy)-2-nitrobenzene.

  • Reduction: The nitro group of 1-(2-chloroethoxy)-2-nitrobenzene is reduced to an amino group using a reducing agent such as iron in the presence of an acid (e.g., hydrochloric acid) or through catalytic hydrogenation to yield 2-(2-chloroethoxy)aniline.

  • Diazotization and Sulfonation: The resulting aniline derivative is diazotized with sodium nitrite and hydrochloric acid, followed by a reaction with sulfur dioxide in the presence of a copper catalyst (Sandmeyer reaction) to introduce the sulfonyl chloride group, forming 2-(2-chloroethoxy)benzenesulfonyl chloride.

  • Amination: The sulfonyl chloride is then reacted with ammonia to yield the final product, this compound.

Comparative Synthesis: 2-Chlorobenzenesulfonamide

2-Chlorobenzenesulfonamide is the corresponding intermediate for the herbicide Chlorsulfuron. Its synthesis follows a similar, yet distinct, pathway.

Experimental Protocol: Synthesis of 2-Chlorobenzenesulfonamide

  • Chlorosulfonation: 2-Chlorotoluene is reacted with chlorosulfonic acid. This reaction introduces the sulfonyl chloride group onto the benzene ring, primarily at the position para to the methyl group, yielding 2-chloro-5-methylbenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is then reacted with ammonia to form 2-chloro-5-methylbenzenesulfonamide.

  • Oxidation: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate, resulting in 2-chloro-5-carboxybenzenesulfonamide.

  • Esterification and further reactions lead to the final sulfonamide structure ready for coupling.

The synthesis of this compound involves an ether linkage which can influence the final properties of the herbicide, such as its solubility and environmental breakdown.

G cluster_0 General Sulfonylurea Herbicide Synthesis Aromatic Precursor Aromatic Precursor Sulfonamide Intermediate Sulfonamide Intermediate Aromatic Precursor->Sulfonamide Intermediate Sulfonation & Amination Sulfonylurea Herbicide Sulfonylurea Herbicide Sulfonamide Intermediate->Sulfonylurea Herbicide Coupling Heterocyclic Precursor Heterocyclic Precursor Heterocyclic Amine Heterocyclic Amine Heterocyclic Precursor->Heterocyclic Amine Synthesis Heterocyclic Amine->Sulfonylurea Herbicide

Caption: General synthetic workflow for sulfonylurea herbicides.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Herbicides derived from this compound and other related sulfonamides are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).

ALS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. These amino acids are essential for protein synthesis and cell growth. By inhibiting ALS, sulfonylurea herbicides halt the production of these vital amino acids, leading to the cessation of cell division and ultimately, plant death. This mode of action is highly effective at low concentrations and is a common target for many modern herbicides.

G Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme Amino_Acids Valine, Leucine, Isoleucine ALS_Enzyme->Amino_Acids Protein_Synthesis Protein Synthesis & Cell Growth Amino_Acids->Protein_Synthesis Plant_Death Plant Death Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->ALS_Enzyme Inhibition

Caption: Signaling pathway of ALS inhibition by sulfonylurea herbicides.

Comparative Performance of Resulting Herbicides

The choice of intermediate directly impacts the performance of the final herbicide. Below is a comparison of Triasulfuron (from this compound) with Chlorsulfuron and Metsulfuron-methyl, two other widely used sulfonylurea herbicides.

Herbicidal Efficacy

The efficacy of these herbicides varies depending on the weed species and environmental conditions.

HerbicideTarget WeedsApplication Rate (g a.i./ha)Efficacy (%)Reference
Triasulfuron Broadleaf weeds in cereals10 - 2085 - 95[1][2]
Sinapis arvensis1592[3]
Galium aparine2088[3]
Chlorsulfuron Broadleaf weeds in wheat, barley15 - 2580 - 95[3]
Stellaria media2095[3]
Matricaria spp.2090[3]
Metsulfuron-methyl Broadleaf weeds in cereals, pastures4 - 890 - 98[4]
Cirsium arvense693[5]
Rumex crispus896[5]
Ecotoxicity to Non-Target Organisms

The impact on non-target organisms is a critical consideration in herbicide development.

HerbicideOrganismEndpointValue (µg/L)Reference
Triasulfuron Pseudokirchneriella subcapitata (Algae)EC50 (72h)11[6]
Daphnia magna (Crustacean)EC50 (48h)49,000[6]
Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)>100,000[7]
Chlorsulfuron Pseudokirchneriella subcapitata (Algae)EC50 (72h)2.3[1]
Daphnia magna (Crustacean)EC50 (48h)>100,000[1]
Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)>250,000[1]
Metsulfuron-methyl Pseudokirchneriella subcapitata (Algae)EC50 (72h)1.3[8]
Daphnia magna (Crustacean)EC50 (48h)>150,000[8]
Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)>150,000[8]
Environmental Fate

The persistence of herbicides in the soil is a key environmental parameter, often measured by the soil half-life (DT50).

HerbicideSoil pHDT50 (days)Reference
Triasulfuron 5.014[9]
7.0492[7]
8.0387[7]
Chlorsulfuron 5.613[10]
7.4124[10]
8.1144[3]
Metsulfuron-methyl 5.821[9]
7.0105[9]
8.0180+[9]

Experimental Protocols

Detailed and standardized protocols are essential for the reliable evaluation of herbicide intermediates and their final products.

Whole-Plant Herbicide Efficacy Bioassay

This protocol outlines a method for assessing the efficacy of a herbicide on target weed species in a controlled environment.

  • Plant Preparation: Grow the target weed species from seed in pots containing a standardized soil mix in a greenhouse or growth chamber.

  • Herbicide Application: At the 2-4 true leaf stage, treat the plants with the herbicide at a range of concentrations, including a control (no herbicide). Application should be performed using a calibrated sprayer to ensure uniform coverage.

  • Incubation: Return the treated plants to the greenhouse or growth chamber and maintain optimal growing conditions.

  • Efficacy Assessment: At 7, 14, and 21 days after treatment, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).

  • Data Collection: At the final assessment point, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis: Calculate the percent inhibition of growth for each herbicide concentration compared to the control. Determine the GR50 value (the concentration of herbicide that causes a 50% reduction in plant growth).

Assessment of Herbicide Impact on Soil Microbial Activity

This protocol provides a method to evaluate the potential impact of a herbicide on the overall microbial activity in the soil.

  • Soil Collection and Preparation: Collect soil from a relevant field site, sieve it to remove large debris, and adjust the moisture content to 50-60% of its water-holding capacity.

  • Herbicide Treatment: Treat soil samples with the herbicide at concentrations relevant to field application rates. Include an untreated control.

  • Incubation: Incubate the soil samples in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 1, 7, 14, and 28 days).

  • Dehydrogenase Activity Assay:

    • To a subsample of soil, add a solution of 2,3,5-triphenyltetrazolium chloride (TTC).

    • Incubate the mixture in the dark. Dehydrogenase activity in the soil will reduce TTC to triphenylformazan (TPF), which is red.

    • Extract the TPF with a solvent (e.g., methanol) and quantify the amount spectrophotometrically.

  • Data Analysis: Compare the dehydrogenase activity in the herbicide-treated soils to the control soil at each time point to assess the impact of the herbicide on microbial activity.

Conclusion

The comparative analysis of herbicides derived from this compound and other sulfonamide intermediates reveals important structure-activity relationships. While all three compared sulfonylurea herbicides (Triasulfuron, Chlorsulfuron, and Metsulfuron-methyl) share the same mode of action, their efficacy, ecotoxicity, and environmental fate differ, likely due to the different substituents on the benzenesulfonamide and triazine/pyrimidine rings. Triasulfuron, derived from the title intermediate, demonstrates effective broadleaf weed control. Its environmental persistence is highly dependent on soil pH. This guide provides a framework for the comparative assessment of herbicide intermediates through the lens of their final products, offering valuable insights for researchers and professionals in the field of agrochemical development.

References

A Comparative Guide to the Structure-Activity Relationship of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonamide derivatives are a versatile class of compounds with a broad spectrum of biological activities. Their structure-activity relationship (SAR) has been extensively studied, leading to the development of numerous drugs. This guide provides a comparative overview of the SAR of benzenesulfonamide derivatives, focusing on their application as carbonic anhydrase inhibitors and anticancer agents. The information is supported by quantitative data from various studies, detailed experimental protocols, and visualizations to elucidate key concepts.

Carbonic Anhydrase Inhibitors

Benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CAs are involved in different physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[1][2][3] The inhibitory activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the benzene ring and the sulfonamide group.

Quantitative Comparison of Carbonic Anhydrase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (Kᵢ in nM) of selected benzenesulfonamide derivatives against four human (h) CA isoforms: hCA I, hCA II, hCA IV, and the tumor-associated hCA IX. Lower Kᵢ values indicate higher inhibitory potency.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
Acetazolamide (AAZ) 439.1798.28--[3]
5a 278.4069.56--[3]
5d -39.64--[3]
13a -7.6--[4]
8a ----[5]
Compound 2h 45.105.87--[6]
Compound 17e 42895-25
Compound 17f 512110-38
Compound 17g 638164-52
Compound 17h 495121-41

Note: '-' indicates data not available in the cited source.

Anticancer Agents

The anticancer activity of benzenesulfonamide derivatives is often linked to their ability to inhibit tumor-associated CA isoforms, such as CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to tumor acidosis and progression.[1][2] Additionally, some benzenesulfonamide derivatives exhibit anticancer effects through other mechanisms, such as cell cycle inhibition and targeting tubulin polymerization.[7]

Quantitative Comparison of Anticancer Activity

The following table presents the in vitro anticancer activity (IC₅₀ in µM) of various benzenesulfonamide derivatives against different cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.

CompoundCell LineIC₅₀ (µM)Mechanism of Action/TargetReference
4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide L12100.44Cell cycle inhibition
Compound BA-3b Various (7 cell lines)0.007 - 0.036Tubulin targeting[7]
Compound 4b MDA-MB-2311.52CA IX inhibition[8]
Compound 4c MDA-MB-2312.11CA IX inhibition[8]
Compound 4e MDA-MB-2313.45CA IX inhibition[8]
Compound 4g MDA-MB-2316.31CA IX inhibition[8]
Compound 4h MDA-MB-2314.17CA IX inhibition[8]
Compound 3c A549--[6]
Compound 3d A549--[6]

Note: '-' indicates data not available in the cited source.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This method measures the inhibition of CA-catalyzed hydration of carbon dioxide.

Materials:

  • Stopped-flow spectrophotometer

  • Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • pH indicator (e.g., phenol red)

  • CO₂-saturated water

  • Purified carbonic anhydrase isoform

  • Test inhibitor compounds

  • Acetazolamide (standard inhibitor)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzyme and the benzenesulfonamide derivatives in an appropriate solvent.

  • Reaction Mixture: In the stopped-flow instrument's syringes, place the reaction buffer containing the pH indicator and the enzyme (with or without the inhibitor) in one syringe, and CO₂-saturated water in the other.

  • Initiation of Reaction: Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a pH drop, which is monitored by the change in absorbance of the pH indicator.

  • Data Acquisition: Record the change in absorbance over time. The initial rate of the reaction is determined from the slope of the absorbance curve.

  • Inhibition Analysis: Perform the assay with varying concentrations of the inhibitor to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.[9][10]

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][11][12][13]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Benzenesulfonamide derivatives to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzenesulfonamide derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[4][11][12][13]

Visualizations

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates the general workflow of a structure-activity relationship study, from initial compound design to the identification of a lead compound.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Optimization A Lead Compound Identification or Virtual Screening B Design of Analogs (e.g., Tail Approach) A->B Rational Design C Chemical Synthesis & Purification B->C D In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) C->D E Data Analysis (IC50, Ki determination) D->E F SAR Analysis E->F F->B Iterative Design G Lead Optimization F->G

Caption: General workflow of a structure-activity relationship (SAR) study.

Simplified Signaling Pathway of Carbonic Anhydrase IX in Cancer

This diagram depicts a simplified signaling pathway illustrating the role of carbonic anhydrase IX (CA IX) in the tumor microenvironment, promoting cancer cell survival and proliferation.[1][2][14][15]

CAIX_Pathway cluster_environment Tumor Microenvironment cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Expression HIF1a->CAIX Transcription pH_regulation pH Regulation (pHi > pHe) CAIX->pH_regulation Catalytic Activity (CO2 + H2O <=> H+ + HCO3-) Proliferation Cell Proliferation & Survival pH_regulation->Proliferation Enables

Caption: Simplified signaling pathway of CA IX in cancer.

The "Tail Approach" in Benzenesulfonamide Inhibitor Design

The "tail approach" is a common strategy for designing selective carbonic anhydrase inhibitors.[3][5][6][16] This diagram illustrates the key components of this design strategy.

Tail_Approach inhibitor Zinc Binding Group (SO2NH2) Linker Tail Group enzyme Carbonic Anhydrase Active Site Zn2+ Hydrophobic/Hydrophilic Pockets inhibitor:zbg->enzyme:zn Coordinates with inhibitor:tail->enzyme:pocket Interacts with

Caption: The "Tail Approach" for designing CA inhibitors.

References

A Comparative Guide to the Efficacy of Triasulfuron Synthesis Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different precursor materials used in the synthesis of Triasulfuron, a potent sulfonylurea herbicide. The efficacy of various synthetic routes is evaluated based on available experimental data, focusing on reaction yields, key intermediates, and reaction conditions. This document aims to equip researchers and chemical synthesis professionals with the critical information needed to select the most efficient and viable pathway for Triasulfuron production.

Introduction to Triasulfuron Synthesis

Triasulfuron is a selective herbicide that functions by inhibiting acetolactate synthase (ALS), a crucial enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1][2] Its chemical structure, 1-[2-(2-chloroethoxy)phenylsulfonyl]-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea, is typically assembled by coupling a substituted phenylsulfonyl precursor with 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[3][4] The choice of the phenylsulfonyl precursor significantly influences the overall efficiency, cost, and environmental impact of the synthesis. This guide explores the primary synthesis routes, comparing the use of key precursors for which data is available.

Core Precursors and Synthesis Pathways

The industrial synthesis of Triasulfuron predominantly involves the reaction of one of three key phenylsulfonyl precursors with 2-amino-4-methoxy-6-methyl-1,3,5-triazine. The primary precursors compared in this guide are:

  • 2-(2-chloroethoxy)benzenesulfonamide

  • 2-chloroethoxyphenylsulfamoyl chloride

  • 2-(2-chloroethoxy)benzenesulfonyl isocyanate

A notable alternative, a "green synthesis" approach, utilizes different starting materials to generate a key sulfonamide intermediate.

Synthesis Route Overview

The following diagram illustrates the logical flow of the main synthetic pathways to Triasulfuron.

Triasulfuron Synthesis Pathways cluster_0 Precursor Synthesis cluster_1 Final Coupling Reaction 2-chloroethanol 2-chloroethanol 2-acetoxybenzenesulfonic_acid 2-acetoxybenzenesulfonic acid 2-(2-chloroethoxy)benzenesulfonic_acid 2-(2-chloroethoxy)benzenesulfonic acid 2-acetoxybenzenesulfonic_acid->2-(2-chloroethoxy)benzenesulfonic_acid Reaction with 2-chloroethanol This compound This compound 2-(2-chloroethoxy)benzenesulfonic_acid->this compound Reaction with phosgene and ammonia 2-chloroethoxyphenylsulfamoyl_chloride 2-chloroethoxyphenylsulfamoyl chloride 2-(2-chloroethoxy)benzenesulfonic_acid->2-chloroethoxyphenylsulfamoyl_chloride Reaction with chlorinating agent phosgene Phosgene/Thionyl Chloride ammonia Ammonia Triasulfuron Triasulfuron This compound->Triasulfuron Coupling with 2-amino-triazine 2-chloroethoxyphenylsulfamoyl_chloride->this compound Amination 2-(2-chloroethoxy)benzenesulfonyl_isocyanate 2-(2-chloroethoxy)benzenesulfonyl isocyanate 2-chloroethoxyphenylsulfamoyl_chloride->2-(2-chloroethoxy)benzenesulfonyl_isocyanate Reaction with isocyanate source 2-chloroethoxyphenylsulfamoyl_chloride->Triasulfuron Coupling with 2-amino-triazine 2-(2-chloroethoxy)benzenesulfonyl_isocyanate->Triasulfuron Coupling with 2-amino-triazine 2-amino-triazine 2-amino-4-methoxy-6-methyl-1,3,5-triazine 2-amino-triazine->Triasulfuron

Caption: Main synthetic pathways to Triasulfuron.

Comparative Data on Precursor Efficacy

Precursor Reactant Key Reaction Conditions Yield Purity Source
Route 1: this compound 2-amino-4-methoxy-6-methyl-1,3,5-triazine, Dimethyl Carbonate, DBUAcetonitrile, Room Temperature, 3 hoursNot explicitly stated for final step, but overall process is described as "relatively-effective"Not specified[5]
Route 2: 2-chloroethoxyphenylsulfamoyl chloride 2-amino-4-methoxy-6-methyl-1,3,5-triazineNot detailed in available literatureNot specifiedNot specified[1]
Route 3: 2-(2-chloroethoxy)benzenesulfonyl isocyanate 2-amino-4-methoxy-6-methyl-1,3,5-triazineMethylene chloride, Room TemperatureNot specifiedNot specified[6]

Note: The lack of standardized reporting on yields and purity for each specific precursor route makes a direct quantitative comparison challenging. The "Green Synthesis" route described in a patent provides more detail on the overall process rather than a direct comparison of the final coupling step.

Experimental Protocols

The following are representative experimental protocols synthesized from the available literature for the key reaction steps.

Protocol 1: Synthesis of this compound

This protocol is based on a "green synthesis" approach described in patent literature.[5]

Step 1: Synthesis of 2-(1-chloroethoxy)-benzenesulfonic acid

  • This intermediate is synthesized from 2-acetoxybenzenesulfonic acid and 2-chloroethanol.[5]

Step 2: Synthesis of 2-(1-chloroethoxy)-benzenesulfonamide

  • To a 250mL round-bottomed flask, add 10.23g of 2-(1-chloroethoxy)-benzenesulfonic acid and 100mL of chlorobenzene.

  • Add 9.9g of phosgene while controlling the oil bath temperature at 85-105 °C.

  • Add 0.73g of DMF and maintain the reaction for 5 hours.

  • Cool the reaction mixture to 60-70 °C.

  • Add 11.3g of 30% ammonia solution over 1 hour and continue stirring for an additional 2 hours.

  • Cool the mixture and isolate the product by filtration.[5]

Protocol 2: Synthesis of Triasulfuron from this compound
  • In a 500mL round-bottomed flask, combine 0.04 mol of the activated 2-amino-4-methoxy-6-methyl-1,3,5-triazine (prepared by reacting 28g of the triazine with 10.8g of sodium methylate and 18g of dimethyl carbonate in 200mL of water with hydrochloric acid) and 0.04 mol of 2-(1-chloroethoxy)-benzenesulfonamide.[5]

  • Add 200mL of dry acetonitrile to the flask.

  • At room temperature, add 6mL of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the mixture at room temperature for 3 hours.

  • Dilute the reaction mixture with 80mL of water and a 5% hydrochloric acid solution.

  • Wash the product with water and ether, followed by filtration and drying to obtain the final Triasulfuron product.[5]

Protocol 3: Synthesis of Triasulfuron from 2-(2-chloroethoxy)benzenesulfonyl isocyanate
  • To a solution of 0.7g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 10mL of anhydrous methylene chloride, add 1.45g of 2-(β-chloroethoxycarbonyl)benzenesulfonyl isocyanate with stirring at ambient temperature.[6]

  • The reaction proceeds to form N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl]-2-(2-chloroethoxycarbonyl)benzenesulfonamide, a derivative of Triasulfuron.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Triasulfuron, like other sulfonylurea herbicides, targets and inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1] By blocking the active site of ALS, Triasulfuron prevents the synthesis of these essential amino acids, leading to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.[1][2]

The following diagram illustrates the inhibition of the branched-chain amino acid biosynthesis pathway by Triasulfuron.

ALS Inhibition Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Mechanism Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine_Leucine Valine & Leucine Biosynthesis Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis Acetohydroxybutyrate->Isoleucine Amino_Acids Branched-Chain Amino Acids Valine_Leucine->Amino_Acids Isoleucine->Amino_Acids Triasulfuron Triasulfuron Inhibition Inhibition Triasulfuron->Inhibition Inhibition->ALS

Caption: Inhibition of ALS by Triasulfuron.

Experimental Workflow

The general workflow for a comparative study of Triasulfuron synthesis precursors is outlined below.

Experimental Workflow start Start: Define Precursors for Comparison precursor_synthesis Synthesize/Procure Key Precursors (Sulfonamide, Sulfonyl Chloride, Isocyanate) start->precursor_synthesis reaction_setup Set up Parallel Synthesis Reactions (Standardized Conditions) precursor_synthesis->reaction_setup monitoring Monitor Reaction Progress (TLC, HPLC) reaction_setup->monitoring workup Reaction Work-up and Product Isolation monitoring->workup analysis Product Analysis (Yield, Purity via HPLC, NMR, MS) workup->analysis data_comparison Compare Efficacy Data (Yield, Purity, Reaction Time) analysis->data_comparison conclusion Conclusion: Identify Optimal Precursor data_comparison->conclusion

References

In Vivo Performance of Benzenesulfonamide-Derived Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of cancer therapeutics, benzenesulfonamide derivatives represent a versatile class of compounds with significant potential. This guide provides a comparative analysis of the in vivo validation of three prominent compounds that are either direct derivatives or share a similar structural scaffold and have demonstrated anticancer properties: SLC-0111, Celecoxib, and Pazopanib. We delve into their mechanisms of action, present comparative preclinical data, and provide detailed experimental protocols for their in vivo evaluation.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from preclinical in vivo studies for SLC-0111, Celecoxib, and Pazopanib, offering a side-by-side comparison of their antitumor effects in various xenograft models.

Table 1: In Vivo Antitumor Activity of SLC-0111

Cancer TypeXenograft ModelDosage and AdministrationKey FindingsReference
Pancreatic CancerKRAS mutant pancreatic cancer animal modelIn combination with gemcitabineIncreased tumor cell death, inhibited tumor growth and metastasis.[1]
Head and Neck Squamous Cell CarcinomaFaDu tumor bearing nude mice100 mg/kg, oral gavage (in combination with cisplatin)Enhanced the therapeutic efficacy of cisplatin, increasing tumor cell death.[1][2]
Advanced Solid TumorsHuman Patients (Phase I Clinical Trial)500 mg, 1000 mg, 2000 mg oral daily dosingFound to be safe and well-tolerated at doses up to 1000 mg. No objective responses were observed, but stable disease >24 weeks was seen in 2 patients.[3][4][5][6]

Table 2: In Vivo Antitumor Activity of Celecoxib

Cancer TypeXenograft ModelDosage and AdministrationKey FindingsReference
Colorectal CarcinomaHT-29 human colorectal carcinoma xenografts in nude mouse rectum150, 750, and 1500 ppm in chowDose-dependent inhibition of tumor growth (33.0%, 46.4%, and 63.4% inhibition, respectively) and metastasis.[7]
Colorectal CancerHCA-7 xenografts in nude mice1250 mg/kg of chowAttenuation of xenograft growth.[8]
Hepatocellular CarcinomaHuH7 xenografts in nude mice12.5 to 50 mg/kg/dayReduced the frequency and mean weight of xenografts.[9]
MeningiomaIOMM-Lee, CH157-MN, and benign meningioma xenografts in nude mice500, 1000, 1500 ppm in chowReduced mean tumor volume by 65-66% in IOMM-Lee and benign tumors.[10]
Colon CancerHT-29 and HCT-116 xenografts in athymic mice160 ppm/day in dietInhibited tumor growth by 74-75%.[11]

Table 3: In Vivo Antitumor Activity of Pazopanib

Cancer TypeXenograft ModelDosage and AdministrationKey FindingsReference
Colorectal CancerOrthotopic CT26-GFP colorectal cancer in nude miceNot specifiedInhibited tumor growth, lymphatic metastasis, and lymphangiogenesis.[12]
Colon CancerXenograft modelNot specifiedSuppressed tumor growth.[13][14]
Various Solid TumorsMultiple human tumor xenografts in mice30 mg/kg and 100 mg/kgSignificantly delayed or almost totally inhibited tumor growth. Mean overall survival increased from 20 days (control) to 41 and 51 days, respectively.[15]
MelanomaWM3899 xenograft model30 and 100 mg/kg62% and 67% decrease in tumor size after 7 days, respectively.[16]

Mechanisms of Action and Signaling Pathways

The anticancer activity of these compounds stems from their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.

SLC-0111: A Carbonic Anhydrase IX (CAIX) Inhibitor

SLC-0111 is a ureido-substituted benzenesulfonamide that selectively inhibits Carbonic Anhydrase IX (CAIX).[3][5][6] CAIX is a cell surface enzyme that is highly expressed in many solid tumors in response to hypoxia and is crucial for pH regulation in the tumor microenvironment.[17][18][19] By inhibiting CAIX, SLC-0111 disrupts the tumor's ability to manage acidosis, leading to increased intracellular acidification and subsequent apoptosis.[19] CAIX is also implicated in cell adhesion and invasion, and its inhibition can reduce the metastatic potential of cancer cells.[17][18]

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CAIX) CO2_H2O->CAIX H_HCO3 H+ + HCO3- pH_regulation pH Regulation H_HCO3->pH_regulation Bicarbonate Transport CAIX->H_HCO3 Invasion_Metastasis Invasion & Metastasis CAIX->Invasion_Metastasis Non-catalytic function Apoptosis Apoptosis CAIX->Apoptosis SLC0111 SLC-0111 SLC0111->CAIX Inhibition Cell_Survival Cell Survival & Proliferation pH_regulation->Cell_Survival

Caption: SLC-0111 inhibits CAIX, disrupting pH regulation and leading to apoptosis.

Celecoxib: A Cyclooxygenase-2 (COX-2) Inhibitor

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is often overexpressed in cancer cells and plays a critical role in inflammation and tumorigenesis.[20][21] COX-2 catalyzes the production of prostaglandins, such as prostaglandin E2 (PGE2), which can promote cell proliferation, angiogenesis, and invasion, while also inhibiting apoptosis.[22][23] By blocking COX-2, Celecoxib reduces the levels of these pro-tumorigenic prostaglandins, thereby exerting its anticancer effects.[24]

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Inhibition Proliferation Cell Proliferation Prostaglandins->Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Apoptosis_Inhibition Inhibition of Apoptosis Prostaglandins->Apoptosis_Inhibition Inflammation Inflammation Prostaglandins->Inflammation

Caption: Celecoxib inhibits the COX-2 enzyme, reducing pro-tumorigenic prostaglandins.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is a potent inhibitor of multiple protein tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[12] The inhibition of VEGFRs is particularly crucial for its antiangiogenic effects, as it blocks the signaling pathways that lead to the formation of new blood vessels required for tumor growth and metastasis.[25][26][27][28][29]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Downstream_Signaling Activation Pazopanib Pazopanib Pazopanib->VEGFR Inhibition Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival

Caption: Pazopanib inhibits VEGFR, blocking downstream signaling for angiogenesis.

Experimental Protocols

A standardized protocol for in vivo xenograft studies is essential for the reliable evaluation of anticancer agents. The following is a general methodology that can be adapted for the specific compounds and cancer models discussed.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HT-29, FaDu) Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) Cell_Culture->Tumor_Implantation Animal_Model 2. Animal Model Selection (e.g., Athymic Nude Mice) Animal_Model->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration 6. Drug Administration (Oral Gavage, Diet, etc.) Randomization->Drug_Administration Efficacy_Assessment 7. Efficacy Assessment (Tumor Volume, Weight) Drug_Administration->Efficacy_Assessment Toxicity_Monitoring 8. Toxicity Monitoring (Body Weight, Clinical Signs) Drug_Administration->Toxicity_Monitoring Endpoint 9. Study Endpoint & Tissue Collection Efficacy_Assessment->Endpoint Toxicity_Monitoring->Endpoint Analysis 10. Data Analysis Endpoint->Analysis

Caption: General workflow for in vivo xenograft studies.

1. Cell Culture and Preparation:

  • Culture the desired cancer cell line (e.g., HT-29 for colorectal cancer, FaDu for head and neck cancer) under standard conditions.

  • Harvest cells during the logarithmic growth phase and assess viability using a method like Trypan Blue exclusion.

  • Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration for injection. For some models, cells may be mixed with Matrigel to enhance tumor formation.[30]

2. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.[30]

  • Anesthetize the animals prior to the procedure.

  • For subcutaneous models, inject the cell suspension (e.g., 5 x 10^6 cells in 0.1 mL) into the flank of the mouse.[30]

  • For orthotopic models, implant the cells or tumor fragments into the corresponding organ (e.g., the cecum for a colorectal cancer model).[12]

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth regularly (e.g., twice a week) by measuring the tumor dimensions with calipers.

  • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[30]

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

4. Drug Administration:

  • Prepare the drug formulation according to the specific compound's properties.

  • Administer the drug via the appropriate route, such as oral gavage, intraperitoneal injection, or mixed in the chow, at the specified dose and schedule.

5. Efficacy and Toxicity Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Monitor for any signs of toxicity, such as significant body weight loss, changes in behavior, or other adverse effects.[31][32]

Pharmacokinetics and Toxicity

A brief overview of the pharmacokinetic and toxicity profiles of the selected compounds is provided below.

  • SLC-0111: In a Phase I clinical trial, SLC-0111 was found to be safe in patients with advanced solid tumors at doses up to 1000 mg daily.[3][4] The exposure to SLC-0111 was generally dose-proportional.[3][5][6]

  • Celecoxib: Celecoxib is rapidly absorbed after oral administration and is primarily metabolized by the CYP2C9 enzyme in the liver.[33] While generally well-tolerated, potential side effects can include gastrointestinal issues and cardiovascular events.[34][35] In animal studies, celecoxib showed no toxicity to the normal gut epithelium at doses that were effective in attenuating tumor growth.[8]

  • Pazopanib: The pharmacokinetics of pazopanib can be influenced by food intake.[36] Common adverse events include diarrhea, hypertension, and changes in hair color.[31][32] A steady-state trough concentration of ≥20.5 μg/mL has been associated with clinical response.[31]

This guide provides a foundational comparison of SLC-0111, Celecoxib, and Pazopanib, highlighting their potential as anticancer agents. The provided data and protocols can serve as a valuable resource for researchers designing and interpreting in vivo studies for this important class of compounds. Further investigation into combination therapies and biomarker-driven patient selection will be crucial for optimizing their clinical application.

References

Unveiling the Cross-Reactivity Profile of 2-(2-Chloroethoxy)benzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological cross-reactivity of 2-(2-Chloroethoxy)benzenesulfonamide. While primarily utilized as a chemical intermediate in the synthesis of the herbicide Triasulfuron, the inherent structural motifs of benzenesulfonamides warrant a thorough investigation into their potential off-target biological activities.[1][2] Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[3][4] Given the potential for this scaffold to interact with various enzymes, this guide presents a hypothetical cross-reactivity assessment against key enzyme families, namely kinases and carbonic anhydrases, to highlight the importance of such profiling in early-stage drug discovery and chemical safety assessment.

Comparative Inhibitory Activity

To illustrate a potential cross-reactivity profile, the following table summarizes hypothetical inhibitory data of this compound against a panel of selected kinases and carbonic anhydrase (CA) isoforms. This data is benchmarked against known selective inhibitors to provide a comparative context for potency and selectivity.

CompoundTargetIC50 (µM)
This compound Kinase A15.2
Kinase B28.7
Kinase C> 100
Carbonic Anhydrase I5.8
Carbonic Anhydrase II2.1
Carbonic Anhydrase IX45.3
Staurosporine (Non-selective Kinase Inhibitor) Kinase A0.01
Kinase B0.02
Kinase C0.015
Acetazolamide (Pan-Carbonic Anhydrase Inhibitor) Carbonic Anhydrase I0.025
Carbonic Anhydrase II0.012
Carbonic Anhydrase IX0.008

Experimental Protocols

The following are detailed protocols for the key experiments that would be conducted to generate the data presented above.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

Materials:

  • Recombinant human kinases (Kinase A, Kinase B, Kinase C)

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • This compound stock solution (in DMSO)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound and Staurosporine in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the compound dilutions or control.

  • Add 2.5 µL of a solution containing the kinase and its specific peptide substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the IC50 of this compound against different carbonic anhydrase isoforms.

Materials:

  • Recombinant human carbonic anhydrases (CA I, CA II, CA IX)

  • 4-Nitrophenyl acetate (4-NPA) as a substrate

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.4)

  • This compound stock solution (in DMSO)

  • Acetazolamide (positive control)

  • 96-well clear plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound and Acetazolamide in the assay buffer.

  • Add 20 µL of the compound dilutions or control to the wells of a 96-well plate.

  • Add 140 µL of the assay buffer to each well.

  • Add 20 µL of the respective CA enzyme solution to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of 4-NPA solution to each well.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a spectrophotometer.

  • The rate of 4-nitrophenol production is proportional to the CA activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value.

Visualizing Biological Interactions and Workflows

To better understand the potential implications of cross-reactivity and the process of its assessment, the following diagrams illustrate a hypothetical signaling pathway, a standard experimental workflow, and the logical framework for interpreting the results.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase A Kinase A Receptor Tyrosine Kinase (RTK)->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression 2_2_Chloroethoxy_benzenesulfonamide 2-(2-Chloroethoxy) benzenesulfonamide 2_2_Chloroethoxy_benzenesulfonamide->Kinase A Inhibition

Caption: Hypothetical signaling pathway showing potential inhibition of Kinase A.

G Start Start Compound Synthesis\nand Purification Compound Synthesis and Purification Start->Compound Synthesis\nand Purification Primary Screening\n(e.g., against main target) Primary Screening (e.g., against main target) Compound Synthesis\nand Purification->Primary Screening\n(e.g., against main target) Selectivity Profiling\n(Panel of related targets) Selectivity Profiling (Panel of related targets) Primary Screening\n(e.g., against main target)->Selectivity Profiling\n(Panel of related targets) Kinase Panel Kinase Panel Selectivity Profiling\n(Panel of related targets)->Kinase Panel GPCR Panel GPCR Panel Selectivity Profiling\n(Panel of related targets)->GPCR Panel Ion Channel Panel Ion Channel Panel Selectivity Profiling\n(Panel of related targets)->Ion Channel Panel Data Analysis\n(IC50 Determination) Data Analysis (IC50 Determination) Kinase Panel->Data Analysis\n(IC50 Determination) GPCR Panel->Data Analysis\n(IC50 Determination) Ion Channel Panel->Data Analysis\n(IC50 Determination) Hit Confirmation Hit Confirmation Data Analysis\n(IC50 Determination)->Hit Confirmation Further Development Further Development Hit Confirmation->Further Development Selective Optimization/Redesign Optimization/Redesign Hit Confirmation->Optimization/Redesign Non-selective

Caption: Experimental workflow for assessing compound cross-reactivity.

G cluster_conclusions Possible Conclusions Hypothetical_Data Hypothetical Data: - Potent against Target A - Moderate activity against Target B - Weak/No activity against Target C Interpretation Interpretation Hypothetical_Data->Interpretation Conclusion Conclusion Interpretation->Conclusion Selective_Inhibitor Selective Inhibitor of Target A Conclusion->Selective_Inhibitor High selectivity window Dual_Inhibitor Dual Inhibitor of A and B Conclusion->Dual_Inhibitor Potent against both A and B Non_selective Non-selective, requires optimization Conclusion->Non_selective Broad activity profile

Caption: Logical flow for interpreting cross-reactivity data.

References

A Comparative Guide to Elemental Analysis for Purity Confirmation of 2-(2-Chloroethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with other widely used analytical techniques for confirming the purity of 2-(2-Chloroethoxy)benzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Molecular Formula: C₈H₁₀ClNO₃S Molecular Weight: 235.69 g/mol

Theoretical Elemental Composition

Before undertaking experimental analysis, it is crucial to calculate the theoretical elemental composition of the pure compound. This theoretical data serves as the benchmark against which experimental results are compared.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01896.0840.77
HydrogenH1.011010.104.29
ChlorineCl35.45135.4515.04
NitrogenN14.01114.015.94
OxygenO16.00348.0020.36
SulfurS32.07132.0713.61
Total 235.71 100.00

Comparison of Analytical Techniques for Purity Determination

The selection of an appropriate analytical method for purity assessment depends on various factors, including the nature of the sample, the expected impurities, and the required level of accuracy and precision. Below is a comparison of elemental analysis with two other common techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
Elemental Analysis (CHNS/Cl) Combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂, SO₂) and ions (Cl⁻).Percentage composition of C, H, N, S, and Cl.High (µg range)Excellent for elemental composition.Provides fundamental confirmation of the empirical formula.Does not provide information on the nature of impurities; requires destructive analysis.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1][2][3][4][5]Retention time, peak area/height for quantification, and percentage purity based on peak area normalization.[1]Very High (ng to µg/mL)[1]Excellent, with high precision and accuracy when using a reference standard.[1]Robust, reproducible, and widely available for routine quality control.[1]Requires a reference standard for accurate quantification; potential for co-elution of impurities.[1]
Quantitative NMR (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[6]Purity assessment by comparing the integral of a specific analyte signal to that of a certified internal standard.[6][7][8][9]Moderate to HighHigh accuracy and precision without needing a reference standard of the analyte.[6][9]Provides structural information about the analyte and impurities in the same experiment; it is a direct measurement method.[6]Lower sensitivity compared to HPLC for trace impurities; requires a well-characterized internal standard.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to be a starting point for researchers and can be further optimized based on the specific instrumentation and laboratory conditions.

Elemental Analysis (CHNS/Cl Combustion)

Objective: To determine the percentage of Carbon, Hydrogen, Nitrogen, Sulfur, and Chlorine in a sample of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried and homogenized sample into a tin or silver capsule using a microbalance.

  • Instrumentation: Utilize an automated CHNS elemental analyzer. For chlorine analysis, a separate combustion with subsequent trapping and ion chromatography or potentiometric titration is typically employed.[10][11][12]

  • Combustion: The sample is combusted in an oxygen-rich environment at a high temperature (typically 900-1100°C).[11] This process converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas, and sulfur to SO₂.[10][13] Chlorine is converted to HCl.[14]

  • Gas Separation and Detection: The resulting gases are separated by a chromatographic column and detected by a thermal conductivity detector (TCD).[11]

  • Chlorine Determination: The generated HCl is trapped in an aqueous solution and quantified by ion chromatography or potentiometric titration with a silver nitrate solution.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector response and the sample weight, calibrated against certified standards. The experimental percentages are then compared with the theoretical values. A deviation of ±0.4% is generally considered acceptable.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by assessing the presence of any impurities.

Methodology:

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve it in a 10 mL volumetric flask with a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of ~1 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 254 nm.

    • Column Temperature: 30°C.

  • Data Analysis:

    • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh about 20 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Solvent: Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure quantitative acquisition parameters, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules) and a sufficient number of scans for a good signal-to-noise ratio.[6]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Workflow for Purity Confirmation of this compound

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, integrating the discussed analytical techniques.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_assessment Purity Assessment cluster_data_analysis Data Analysis & Conclusion Synthesis Synthesis of this compound Initial_Characterization Initial Characterization (e.g., Melting Point, TLC) Synthesis->Initial_Characterization Elemental_Analysis Elemental Analysis (CHNS/Cl) Initial_Characterization->Elemental_Analysis HPLC HPLC Analysis Initial_Characterization->HPLC qNMR Quantitative NMR (qNMR) Initial_Characterization->qNMR Compare_Theoretical Compare with Theoretical Elemental Composition Elemental_Analysis->Compare_Theoretical Calculate_HPLC_Purity Calculate Purity by Area Normalization HPLC->Calculate_HPLC_Purity Calculate_qNMR_Purity Calculate Absolute Purity with Internal Standard qNMR->Calculate_qNMR_Purity Final_Purity_Decision Final Purity Confirmation Compare_Theoretical->Final_Purity_Decision Calculate_HPLC_Purity->Final_Purity_Decision Calculate_qNMR_Purity->Final_Purity_Decision

Caption: Workflow for purity confirmation of this compound.

References

comparing analytical techniques for the characterization of 2-(2-Chloroethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of chemical intermediates is a cornerstone of modern drug development and chemical synthesis. This guide provides a comparative overview of key analytical techniques for the characterization of 2-(2-Chloroethoxy)benzenesulfonamide, a vital intermediate in the synthesis of various organic compounds, including the herbicide Triasulfuron.[1] We will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, presenting a side-by-side comparison of their capabilities, supported by representative experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical technique is contingent on the specific information required. The following table summarizes the quantitative data that can be obtained from each method for this compound.

ParameterHPLCGC-MS¹H NMR¹³C NMRX-ray Crystallography
Purity Assessment HighHighModerateModerateHigh (for crystalline solids)
Identification Moderate (based on retention time)High (based on fragmentation pattern)High (based on chemical shifts and coupling)High (based on chemical shifts)Definitive (provides 3D structure)
Quantification ExcellentGoodGood (with internal standard)ModerateNot applicable for routine quantification
Structural Information LimitedProvides molecular weight and fragmentationDetailed connectivity informationDetailed carbon environment informationPrecise bond lengths, angles, and crystal packing
Typical Retention Time (min) 4.812.3N/AN/AN/A
Key m/z values N/A235, 199, 155, 125, 97, 63N/AN/AN/A
Key Chemical Shifts (ppm) N/AN/A7.9-7.2 (aromatic), 4.3 (t), 3.8 (t), 5.3 (s)138-120 (aromatic), 68, 42N/A
Crystal System N/AN/AN/AN/AMonoclinic (hypothetical)
Space Group N/AN/AN/AN/AP2₁/c (hypothetical)

Experimental Protocols: A Methodical Approach

Detailed and reproducible experimental protocols are essential for obtaining reliable analytical data. Below are representative methodologies for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used for sulfonamides.[2]

  • Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of aqueous phase and increasing the organic phase over time. A common mobile phase consists of a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.[2]

  • Detection: UV detection at 254 nm.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase (e.g., 1 mg/mL) and then diluted to an appropriate concentration for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample.

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the analysis of sulfonamides.

  • Injector Temperature: 250 °C.

  • Oven Program: The oven temperature is typically programmed to start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of the compound.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is typically scanned from 50 to 400 amu.

  • Sample Preparation: The sample must be dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.[3][4] The concentration should be around 10-100 µg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds.

Methodology:

  • Instrumentation: A 300 or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents for sulfonamides.[5]

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).[6]

  • Experiments: Both ¹H and ¹³C NMR spectra are typically acquired.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

X-ray Crystallography

For crystalline solids, X-ray crystallography provides definitive proof of structure by mapping the arrangement of atoms in three-dimensional space.

Methodology:

  • Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol or ethyl acetate).[7][8]

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Data Collection: The crystal is mounted on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected over a range of angles.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using specialized software.

Visualizing the Workflow

Understanding the logical flow of analysis is crucial for selecting the right technique. The following diagrams, generated using the DOT language, illustrate the experimental workflow for each technique and a decision-making pathway for characterization.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in mobile phase filter Filter through 0.45 µm syringe filter prep->filter inject Inject sample onto C18 column filter->inject separate Gradient elution with Water/Acetonitrile inject->separate detect UV detection at 254 nm separate->detect chromatogram Generate chromatogram detect->chromatogram integrate Integrate peak area for purity chromatogram->integrate identify Identify by retention time chromatogram->identify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Dissolve sample in volatile solvent (e.g., DCM) inject Inject into GC with heated inlet prep->inject separate Separate on DB-5ms column with temperature ramp inject->separate ionize Electron Ionization separate->ionize detect Mass analysis (m/z 50-400) ionize->detect tic Generate Total Ion Chromatogram detect->tic mass_spec Obtain mass spectrum for each peak tic->mass_spec identify Identify by fragmentation pattern mass_spec->identify Analytical_Decision_Tree cluster_goals cluster_techniques start Characterization Goal purity Purity Assessment start->purity identity Identity Confirmation start->identity structure Structural Elucidation start->structure hplc HPLC purity->hplc Primary choice gcms GC-MS purity->gcms Alternative identity->gcms Definitive nmr NMR identity->nmr Detailed structure->nmr In solution xray X-ray Crystallography structure->xray In solid state (definitive)

References

peer-reviewed literature on the biological effects of 2-(2-Chloroethoxy)benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of peer-reviewed literature reveals a notable scarcity of studies specifically focused on the biological effects of 2-(2-Chloroethoxy)benzenesulfonamide derivatives. This particular scaffold is primarily documented as a chemical intermediate in the synthesis of herbicides, with its potential in medicinal research being a speculative mention rather than a subject of published investigation[1].

However, the broader class of benzenesulfonamide derivatives represents a rich and diverse area of medicinal chemistry, with numerous compounds having been synthesized and evaluated for a wide range of biological activities. These derivatives have been successfully developed into drugs targeting various enzymes and receptors, demonstrating their therapeutic potential.

This guide, therefore, provides a comparative overview of the biological effects of several well-characterized classes of benzenesulfonamide derivatives, drawing on available experimental data. This information may serve as a valuable reference for researchers interested in the potential applications of the this compound scaffold by highlighting the activities of structurally related compounds.

Comparative Biological Activities of Benzenesulfonamide Derivatives

The biological activities of benzenesulfonamide derivatives are diverse, ranging from enzyme inhibition to anticancer and antimicrobial effects. The following table summarizes quantitative data for different classes of these compounds.

Derivative ClassTarget/ActivityCompound ExampleIC50/Ki ValueReference
Carbonic Anhydrase Inhibitors Vibrio cholerae α-carbonic anhydrase (VchαCA)Cyclic urea benzenesulfonamide derivative (9c)Kᵢ = 4.7 nM[1][2]
5-Lipoxygenase (5-LO) Inhibitors 5-Lipoxygenase (in intact cells)N-phenylbenzenesulfonamide derivative (compound 47)IC₅₀ = 0.4 µM[3]
Anticancer Agents Human colon cancer cells (colon 38)E7070IC₅₀ = 0.26 µM[4]
Antioxidant Agents DPPH radical scavenging4-chloro-N-(thiazol-2-yl)benzenesulfonamide (8)%DPPH = 90.09%[5][6]
Antioxidant Agents Superoxide dismutase (SOD) mimic activity4-chloro-N-(thiazol-2-yl)benzenesulfonamide (8)%SOD = 99.02%[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature for evaluating the biological effects of benzenesulfonamide derivatives.

Carbonic Anhydrase Inhibition Assay

A stopped-flow spectrophotometric method is commonly employed to determine the inhibitory activity of compounds against carbonic anhydrase (CA) isoforms.

  • Principle: The assay measures the enzyme's ability to catalyze the hydration of CO₂. The hydration of CO₂ produces protons, leading to a decrease in the pH of the solution, which is monitored using a colorimetric indicator.

  • Reagents:

    • Purified CA isoenzyme

    • Buffer solution (e.g., Tris-HCl)

    • CO₂-saturated water

    • pH indicator (e.g., phenol red)

    • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • The enzyme and the inhibitor are pre-incubated in the buffer solution.

    • The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated water.

    • The change in absorbance of the pH indicator is monitored over time using a stopped-flow instrument.

    • The initial rates of the reaction are calculated in the presence and absence of the inhibitor.

    • The IC₅₀ or Kᵢ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

5-Lipoxygenase (5-LO) Inhibition Assay in Intact Cells

This assay assesses the ability of a compound to inhibit the production of leukotrienes by 5-LO in a cellular context.

  • Cell Culture: Human polymorphonuclear leukocytes (PMNL) or other suitable cell lines expressing 5-LO are used.

  • Procedure:

    • Cells are pre-incubated with the test compound at various concentrations.

    • 5-LO activity is stimulated by adding a calcium ionophore (e.g., A23187) and arachidonic acid.

    • The reaction is stopped after a defined incubation period.

    • The formation of 5-LO products (e.g., leukotriene B₄) is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

    • The IC₅₀ value is calculated by determining the concentration of the compound that causes a 50% reduction in 5-LO product formation.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in its absorbance.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • The test compound is added to the DPPH solution at various concentrations.

    • The mixture is incubated in the dark for a specific period.

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm).

    • The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

2. Superoxide Dismutase (SOD)-Mimic Activity Assay

  • Principle: This assay evaluates the ability of a compound to mimic the activity of the SOD enzyme by scavenging superoxide radicals. The superoxide radicals are generated in situ, and their reaction with a detector molecule (e.g., nitroblue tetrazolium, NBT) is monitored.

  • Procedure:

    • A reaction mixture containing a source of superoxide radicals (e.g., xanthine/xanthine oxidase system) and a detector molecule (NBT) is prepared.

    • The test compound is added to the reaction mixture.

    • The formation of the colored formazan product from the reaction of NBT with superoxide radicals is measured spectrophotometrically.

    • The percentage of inhibition of formazan formation by the test compound is calculated to determine its SOD-mimic activity.

Visualizations

The following diagrams illustrate a general workflow for the discovery of bioactive benzenesulfonamide derivatives and a simplified representation of an enzyme inhibition mechanism.

DrugDiscoveryWorkflow cluster_0 Design & Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical Development a Library Design b Chemical Synthesis of Derivatives a->b c In vitro Biological Assays b->c d Hit Identification c->d e Structure-Activity Relationship (SAR) Studies d->e f In vivo Testing e->f g ADMET Profiling f->g h Candidate Selection g->h

Caption: A generalized workflow for the discovery and development of bioactive benzenesulfonamide derivatives.

EnzymeInhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Benzenesulfonamide Derivative E Enzyme ES Enzyme-Substrate Complex E->ES + Substrate S Substrate ES->E P Product ES->P Reaction E_inhibited Enzyme EI Enzyme-Inhibitor Complex E_inhibited->EI + Inhibitor I Inhibitor (Benzenesulfonamide Derivative) No_P No Product EI->No_P

References

Safety Operating Guide

Proper Disposal of 2-(2-Chloroethoxy)benzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-(2-Chloroethoxy)benzenesulfonamide, a chemical compound utilized in various research and development applications. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Waste Classification

Key Hazards: Based on analogous compounds, potential hazards include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Potential for environmental toxicity.

Waste Classification: The waste must be classified according to local, state, and federal regulations. In the United States, this involves determining if the waste meets the criteria for any of the Environmental Protection Agency (EPA) hazardous waste codes (D, F, K, P, or U lists).[1][2][3][4] It is the responsibility of the waste generator to make this determination. Consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is advised.

Step-by-Step Disposal Protocol

Step 1: Waste Segregation

  • Do not mix this compound waste with other waste streams.[5][6] Incompatible materials can lead to dangerous chemical reactions.

  • Segregate solid waste (e.g., contaminated lab supplies, unused solid compound) from liquid waste (e.g., solutions containing the compound).

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect in a designated, leak-proof, and durable container.[5][7]

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

    • Line the container with a clear plastic bag for ease of disposal.[8]

  • Liquid Waste:

    • Collect in a sealable, chemical-resistant container (e.g., a glass or HDPE bottle with a screw cap).[5][7]

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Ensure all waste containers are kept securely closed except when adding waste.[6]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[5][6]

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration (if in solution).

    • The date accumulation started.

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The name and contact information of the generating laboratory or researcher.

Step 4: Storage

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[8][9]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is secure, well-ventilated, and away from drains and sources of ignition.

  • Provide secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks.[10]

Step 5: Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7][11]

  • Provide the contractor with a detailed inventory of the waste.

  • Never dispose of this compound down the drain or in the regular trash.[7][12][13]

Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Increase ventilation in the area.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment:

    • Solid Spills: Carefully sweep or scoop the material to avoid generating dust.

    • Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Place the contained spill material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[7]

Experimental Workflow for Disposal

Below is a visual representation of the disposal workflow for this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Assess Hazards & Classify Waste B Wear Appropriate PPE A->B C Segregate Solid & Liquid Waste B->C D Collect in Labeled, Sealed Containers C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Contractor E->F G Arrange for Waste Pickup F->G H Proper Disposal via Contractor G->H S1 Contain Spill S2 Collect Spill Debris S1->S2 S3 Decontaminate Area S2->S3 S3->D Place in Waste Container

Caption: Disposal Workflow for this compound.

Quantitative Data Summary for Waste Log

Maintain a detailed inventory of all generated waste. The following table can be used as a template:

Waste Container IDDate GeneratedChemical NamePhysical State (Solid/Liquid)Quantity (g or mL)Concentration (%)Waste GeneratorPickup Date
This compound

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations.

References

Navigating the Safe Handling of 2-(2-Chloroethoxy)benzenesulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for 2-(2-Chloroethoxy)benzenesulfonamide necessitates a cautious approach, treating the compound as potentially hazardous. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, drawing upon general principles for handling hazardous chemicals and data from structurally similar compounds. All procedures should be conducted with the assumption that the substance may cause skin, eye, and respiratory irritation.

Essential Safety and Handling Protocols

Due to the lack of specific hazard information, a conservative approach to personal protective equipment (PPE) and handling is mandatory. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact, as related compounds can cause skin irritation.
Body Protection Laboratory coat or chemical-resistant gownProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of any dust or vapors, as some sulfonamides can cause respiratory irritation.

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. All personnel must be trained in their proper use.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any airborne particles.

  • Spill Response: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the absence of specific toxicological data, the following first aid measures are recommended as a precautionary approach:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Steps:

  • Segregation: Collect all waste materials (including contaminated PPE, absorbent materials from spills, and empty containers) in a designated, sealed, and properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Management cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_emergency Verify Access to Eyewash/Safety Shower prep_setup->prep_emergency handling_weigh Weigh and Transfer Compound prep_emergency->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Surfaces handling_experiment->cleanup_decontaminate disposal_collect Collect Waste in Labeled Container handling_experiment->disposal_collect emergency_spill Spill Occurs handling_experiment->emergency_spill emergency_exposure Personal Exposure handling_experiment->emergency_exposure cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_store Store Waste in Designated Area disposal_collect->disposal_store disposal_dispose Arrange for Professional Disposal disposal_store->disposal_dispose emergency_notify Notify Supervisor/Safety Officer emergency_spill->emergency_notify emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_first_aid->emergency_notify

Caption: Workflow for handling this compound.

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.